N-Isopropylpentedrone hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-phenyl-2-(propan-2-ylamino)pentan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-4-8-13(15-11(2)3)14(16)12-9-6-5-7-10-12;/h5-7,9-11,13,15H,4,8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUBTEDAWLMSJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C1=CC=CC=C1)NC(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18268-14-9 | |
| Record name | N-Isopropylpentedrone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018268149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-ISOPROPYLPENTEDRONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BPW1Y81K1P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N-Isopropylpentedrone hydrochloride basic properties
An In-Depth Technical Guide on the Core Properties of N-Isopropylpentedrone Hydrochloride
Introduction
This compound (NIPH) is a synthetic compound belonging to the substituted cathinone class, structurally related to the naturally occurring stimulant found in the khat plant.[1] It shares the fundamental phenethylamine backbone common to stimulants like amphetamines but is distinguished by the presence of a β-keto group, a defining feature of cathinones.[2] NIPH specifically features a pentedrone backbone with an isopropyl group attached to the nitrogen atom, a substitution that significantly influences its pharmacological profile.[2] Primarily utilized as a research chemical in neuropharmacological and forensic studies, NIPH is investigated for its structure-activity relationships and to serve as a reference standard for the identification of new psychoactive substances (NPS).[1][2]
Physicochemical Properties
This compound is characterized by its ionic nature, which enhances its water solubility compared to its free base form.[1] This property is crucial for its application in research and analytical settings. The key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 1-phenyl-2-(propan-2-ylamino)pentan-1-one hydrochloride | Benchchem[2], PubChem[3] |
| Synonyms | α-Isopropylaminovalerophenone, N-Isopropylnorpentedrone, IPAVP, NIPP | PubChem[3], GSRS[4] |
| Molecular Formula | C₁₄H₂₂ClNO | Smolecule[1] |
| Molecular Weight | 255.79 g/mol | Smolecule[1] |
| CAS Number | 18268-14-9 | Benchchem[2] |
| Purity | Typically ≥98% | MedKoo[5], Cayman Chemical[6] |
| Appearance | Solid | Cayman Chemical[6] |
| Solubility | ~16 mg/mL in DMSO, ~14 mg/mL in ethanol, ~10 mg/mL in PBS (pH 7.2) | Smolecule[1] |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C | MedKoo[5], Cayman Chemical[7] |
Pharmacological Profile
The primary mechanism of action for N-Isopropylpentedrone is the inhibition of monoamine transporters.[2] Its pharmacological activity is defined by its potency and selectivity for the dopamine transporter (DAT) and norepinephrine transporter (NET), with a less significant effect on the serotonin transporter (SERT).[2]
| Target | Action | Effect |
| Dopamine Transporter (DAT) | Potent Inhibitor | Increased extracellular dopamine |
| Norepinephrine Transporter (NET) | Potent Inhibitor | Increased extracellular norepinephrine |
| Serotonin Transporter (SERT) | Weak Inhibitor | Minimal effect on extracellular serotonin |
This profile results in stimulant effects by increasing the concentration of dopamine and norepinephrine in the synaptic cleft.[2] The action as a reuptake inhibitor, rather than a direct receptor agonist, is a key characteristic of this class of synthetic cathinones.[2]
Mechanism of Action Visualization
The following diagram illustrates the primary mechanism of action of N-Isopropylpentedrone at the synaptic level.
Caption: Mechanism of N-Isopropylpentedrone (NIPH) action.
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process rooted in organic chemistry principles.[2]
Experimental Protocol: General Synthesis
A common synthetic route involves the following key stages:
-
Friedel-Crafts Acylation: The synthesis often begins with the preparation of an aromatic ketone precursor. This is achieved through a Friedel-Crafts acylation, where benzene reacts with pentanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form 1-phenylpentan-1-one.[1]
-
Alpha-Bromination: The 1-phenylpentan-1-one is then brominated at the alpha-position to yield 2-bromo-1-phenylpentan-1-one.
-
Reductive Amination: This intermediate is then reacted with isopropylamine. The resulting imine is reduced to the final secondary amine, N-Isopropylpentedrone. This reduction is typically accomplished using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF) under a nitrogen atmosphere.[2]
-
Hydrochloride Salt Formation: The final step is the formation of the hydrochloride salt. The free base of N-Isopropylpentedrone is treated with concentrated hydrochloric acid (HCl), often in an ice bath to facilitate precipitation. The resulting salt can be purified by recrystallization from a suitable solvent like methanol or ethanol.[2]
Synthesis Workflow Visualization
The diagram below outlines the general synthetic pathway for N-Isopropylpentedrone HCl.
Caption: General synthesis workflow for N-Isopropylpentedrone HCl.
Stereochemistry
The molecular structure of N-Isopropylpentedrone, 1-phenyl-2-(propan-2-ylamino)pentan-1-one, contains a chiral center at the alpha-carbon (the carbon atom adjacent to the carbonyl group).[2] This chirality results in the existence of two stereoisomers: the (R)- and (S)-enantiomers. The specific spatial arrangement of atoms around this chiral center can significantly influence the compound's biological activity and pharmacological effects, a crucial consideration in neuropharmacological research.[2]
Analytical Methodologies
In forensic science and analytical chemistry, this compound serves as a reference material for the identification of emerging psychoactive substances.[2] High-performance liquid chromatography (HPLC) is a key analytical technique employed for its detection and quantification in research and forensic samples.[2] Gas chromatography-mass spectrometry (GC-MS) is also a standard method for the identification of synthetic cathinones.
Conclusion
This compound is a synthetic cathinone with a well-defined profile as a potent dopamine and norepinephrine reuptake inhibitor. Its synthesis is achievable through established organic chemistry reactions, and its properties make it a valuable tool for research in neuropharmacology and as a standard in forensic analysis. The presence of a chiral center highlights the need for stereospecific investigation to fully elucidate its pharmacological and toxicological profiles. As with all novel psychoactive substances, further research is necessary to comprehensively understand its effects.
References
- 1. Buy this compound | 18268-14-9 [smolecule.com]
- 2. This compound | 18268-14-9 | Benchchem [benchchem.com]
- 3. N-Isopropylpentedrone | C14H21NO | CID 119057572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
N-Isopropylpentedrone Hydrochloride: A Technical Guide for Researchers
For research use only. Not for human or veterinary use.
This technical guide provides an in-depth overview of N-Isopropylpentedrone hydrochloride (hydrochloride), a synthetic cathinone of interest to researchers, scientists, and drug development professionals. This document details its chemical properties, synthesis, pharmacology, and analytical characterization, adhering to a high standard of technical specificity.
Chemical Identification and Properties
N-Isopropylpentedrone is a synthetic compound belonging to the substituted cathinone class, which is structurally related to the naturally occurring stimulant cathinone found in the khat plant.[1] The hydrochloride salt form enhances its solubility in polar solvents.[1] The molecule contains a chiral center at the alpha-carbon, meaning it can exist as (R)- and (S)-enantiomers.[2]
Table 1: Chemical and Physical Properties of N-Isopropylpentedrone and its Hydrochloride Salt
| Identifier | Value | Reference |
| Product Name | This compound | [1] |
| CAS Number | 18268-14-9 | [1] |
| IUPAC Name | 1-phenyl-2-(propan-2-ylamino)pentan-1-one;hydrochloride | [1] |
| Molecular Formula | C₁₄H₂₂ClNO | [1] |
| Molecular Weight | 255.79 g/mol | [1] |
| InChI Key | LZUBTEDAWLMSJJ-UHFFFAOYSA-N | [1] |
| Free Base CAS | 18296-65-6 | [3] |
| Free Base Formula | C₁₄H₂₁NO | [3] |
| Free Base Mol. Wt. | 219.32 g/mol | [3] |
Table 2: Synonyms for N-Isopropylpentedrone
| Synonym |
| alpha-Isopropylamino-valerophenone |
| 2-[(1-methylethyl)amino]-1-phenyl-1-pentanone |
| Ipavp |
| Nipp |
| N-Isopropylnorpentedrone |
Solubility and Stability
The hydrochloride salt form of N-Isopropylpentedrone significantly improves its solubility in polar protic solvents compared to its free base form.[1] Limited data on structurally similar cathinones provide insight into its solubility profile.
Table 3: Solubility Data
| Solvent | Solubility (Approximate) |
| Dimethyl sulfoxide (DMSO) | ~16 mg/mL |
| Ethanol | ~14 mg/mL |
| Phosphate Buffered Saline (PBS), pH 7.2 | ~10 mg/mL |
Regarding thermal stability, studies on related compounds suggest that the activation energy for thermal decomposition ranges from 40-60 kJ/mol.[1] Like other synthetic cathinones, it can exhibit thermal instability, which is a critical consideration for analytical techniques involving elevated temperatures, such as Gas Chromatography.[1]
Pharmacology: Mechanism of Action
The primary pharmacological activity of N-Isopropylpentedrone is believed to be the inhibition of monoamine transporters.[2] While specific binding affinity and reuptake inhibition data for N-Isopropylpentedrone are limited, its mechanism is inferred from extensive research on structurally related cathinones. It is presumed to act as a reuptake inhibitor of dopamine (DAT) and norepinephrine (NET), leading to increased extracellular concentrations of these neurotransmitters in the synaptic cleft.[2] This action at the transporters, rather than direct receptor agonism, is characteristic of psychostimulant cathinones.[2]
Figure 1: Proposed mechanism of N-Isopropylpentedrone at the synapse.
Experimental Protocols
Representative Synthesis Methodology
While detailed, peer-reviewed synthesis protocols are scarce, the general methodology for producing this compound follows a common pathway for many substituted cathinones. The following represents a general, multi-step approach.
Step 1: Friedel-Crafts Acylation to 1-phenylpentan-1-one
-
Reaction: Benzene is acylated with pentanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
-
Protocol: Pentanoyl chloride is added to a cooled suspension of AlCl₃ in an excess of benzene or an inert solvent like dichloromethane. The mixture is stirred, allowed to warm to room temperature, and then refluxed. The reaction is quenched by pouring it over ice and hydrochloric acid. The organic layer is separated, washed, dried, and the solvent is evaporated. The resulting crude 1-phenylpentan-1-one is purified, typically by vacuum distillation.
Step 2: α-Bromination to 2-bromo-1-phenylpentan-1-one
-
Reaction: The alpha-carbon of 1-phenylpentan-1-one is brominated.
-
Protocol: 1-phenylpentan-1-one is dissolved in a suitable solvent (e.g., acetic acid or diethyl ether). A brominating agent, such as elemental bromine (Br₂) or N-bromosuccinimide (NBS), is added portion-wise, often with gentle heating or UV irradiation to initiate the reaction. After the reaction is complete, the mixture is worked up to remove excess bromine and acid, and the crude 2-bromo-1-phenylpentan-1-one is isolated.
Step 3: Reductive Amination to N-Isopropylpentedrone (free base)
-
Reaction: The α-bromoketone is reacted with isopropylamine to form an intermediate imine, which is subsequently reduced to the final secondary amine.
-
Protocol: 2-bromo-1-phenylpentan-1-one is dissolved in an anhydrous solvent like tetrahydrofuran (THF). An excess of isopropylamine is added, and the mixture is stirred. A reducing agent, such as sodium borohydride (NaBH₄), is then added portion-wise while controlling the temperature. The reaction is stirred until completion, followed by an aqueous workup to decompose the excess reducing agent and isolate the crude free base. The product is purified via column chromatography or recrystallization.
Step 4: Hydrochloride Salt Formation
-
Reaction: The free base is treated with hydrochloric acid to precipitate the hydrochloride salt.
-
Protocol: The purified N-Isopropylpentedrone free base is dissolved in a suitable organic solvent (e.g., diethyl ether or isopropanol). A solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent) is added dropwise with stirring, often in an ice bath. The precipitated this compound is collected by filtration, washed with a cold, non-polar solvent, and dried under a vacuum.
Figure 2: General synthesis workflow for N-Isopropylpentedrone HCl.
Potential Metabolic Pathways
Specific metabolic studies on N-Isopropylpentedrone have not been widely published. However, research on the closely related cathinone N-ethyl pentedrone (NEP) using human, rat, and mouse liver microsomes provides a predictive model for its metabolism. The likely pathways include N-dealkylation, reduction of the beta-ketone, and hydroxylation.
Figure 3: Predicted metabolic pathways for N-Isopropylpentedrone.
Analytical Characterization
The identification and quantification of N-Isopropylpentedrone in research and forensic samples rely on standard analytical chemistry techniques. The compound serves as a reference material for the development and validation of these methods.
Table 4: Common Analytical Techniques
| Technique | Application |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides separation and identification based on retention time and the mass spectrum of fragmented ions. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Offers high sensitivity and specificity for identification and quantification, especially for compounds that are thermally labile. |
| High-Performance Liquid Chromatography (HPLC) | Used for the quantification and purity assessment of the compound in various matrices. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information for definitive characterization of the molecular structure. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies the compound based on the absorption of infrared light by its specific functional groups, providing a molecular "fingerprint". |
References
Pharmacological Profile of N-Isopropylpentedrone Hydrochloride: A Technical Guide
Disclaimer: This document provides a technical overview of the predicted pharmacological profile of N-Isopropylpentedrone hydrochloride based on its structural similarity to other synthetic cathinones. It is intended for researchers, scientists, and drug development professionals. The information contained herein is for research purposes only and does not constitute medical advice. N-Isopropylpentedrone is a designer drug and its safety in humans has not been established.
Introduction
This compound (IUPAC name: 1-phenyl-2-(propan-2-ylamino)pentan-1-one hydrochloride) is a synthetic stimulant belonging to the cathinone class.[1] Structurally, it is an analog of pentedrone, featuring an isopropyl group attached to the nitrogen atom. Like other substituted cathinones, N-Isopropylpentedrone is presumed to exert its psychoactive effects by interacting with monoamine transporters in the central nervous system. Due to its recent emergence as a novel psychoactive substance (NPS), comprehensive pharmacological and toxicological data are scarce. This guide synthesizes the available information on its presumed mechanism of action, drawing parallels with closely related and better-studied analogs.
Mechanism of Action
The primary mechanism of action for N-Isopropylpentedrone is believed to be the inhibition of monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[1] By blocking these transporters, N-Isopropylpentedrone is thought to increase the extracellular concentrations of dopamine, norepinephrine, and serotonin in the synaptic cleft, leading to enhanced neurotransmission and producing stimulant effects. This profile is characteristic of psychostimulants with a high potential for abuse.[1]
Note: The following tables present quantitative data for pentedrone and N-ethyl-pentedrone, which are structurally related to N-Isopropylpentedrone. These values should be interpreted with caution and are intended to provide a probable range of activity for N-Isopropylpentedrone, not its definitive pharmacological parameters.
Table 1: Monoamine Transporter Inhibition for Pentedrone Analogs
| Compound | Transporter | IC50 (nM) |
| Pentedrone | DAT | 150 ± 20 |
| SERT | 3300 ± 400 | |
| N-Ethyl-pentedrone (NEPD) | DAT | 110 ± 10 |
| SERT | 2500 ± 300 |
Data extracted from Nadal-Gratacós et al., 2021.
Table 2: Monoamine Release for Pentedrone Analogs
| Compound | Transporter | EC50 (nM) |
| Pentedrone | DAT | >10,000 |
| SERT | 850 ± 90 | |
| N-Ethyl-pentedrone (NEPD) | DAT | >10,000 |
| SERT | 1200 ± 150 |
Data extracted from Nadal-Gratacós et al., 2021. EC50 values represent the concentration required to elicit 50% of the maximal monoamine release.
The data on these analogs suggest that N-Isopropylpentedrone is likely a potent inhibitor of dopamine and norepinephrine reuptake with significantly weaker effects on the serotonin transporter. Furthermore, similar to pentedrone and NEPD, it is predicted to act as a pure uptake inhibitor at DAT, with some substrate-like activity (releaser) at SERT.
Caption: Mechanism of monoamine reuptake inhibition by N-Isopropylpentedrone.
Pharmacokinetics
There is no published data on the pharmacokinetic profile of N-Isopropylpentedrone in any species, including humans. Studies on analogous compounds suggest that synthetic cathinones are generally metabolized in the liver through various pathways, including N-dealkylation, reduction of the beta-keto group, and hydroxylation of the aromatic ring. The resulting metabolites are then excreted, primarily in the urine. The onset and duration of effects of synthetic cathinones can vary depending on the specific compound and the route of administration.[2]
Experimental Protocols
The following are generalized experimental protocols for assessing the pharmacological activity of synthetic cathinones at monoamine transporters, based on methodologies reported for related compounds.
Monoamine Transporter Uptake Inhibition Assay
This assay determines the potency of a compound to inhibit the uptake of neurotransmitters into cells expressing the respective transporters.
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).
-
Radioligands: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.
-
Procedure:
-
HEK293 cells are cultured to confluence in 96-well plates.
-
The cells are washed with Krebs-HEPES buffer.
-
Cells are pre-incubated with varying concentrations of this compound or vehicle for 10-20 minutes at room temperature.
-
The respective radiolabeled monoamine is added to each well and incubated for a specific time (e.g., 5-15 minutes) at room temperature.
-
Uptake is terminated by aspiration of the assay medium and rapid washing with ice-cold buffer.
-
Cells are lysed, and the radioactivity is measured using a scintillation counter.
-
IC50 values are calculated by non-linear regression analysis of the concentration-response curves.
-
Caption: Generalized workflow for a monoamine transporter uptake inhibition assay.
Monoamine Release Assay
This assay determines whether a compound acts as a substrate (releaser) or a pure uptake inhibitor (blocker) at monoamine transporters.
-
Cell Lines: HEK293 cells stably expressing hDAT, hNET, or hSERT.
-
Radioligands: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.
-
Procedure:
-
HEK293 cells are preloaded with the respective radiolabeled monoamine for 30-60 minutes at 37°C.
-
The cells are washed to remove excess unincorporated radioligand.
-
A baseline release is established by collecting buffer samples over a set period.
-
Varying concentrations of this compound or a known releaser (e.g., amphetamine) are added to the cells.
-
Buffer samples are collected at timed intervals to measure the efflux of the radiolabeled monoamine.
-
The amount of radioactivity in the collected samples is quantified by scintillation counting.
-
EC50 values for release are calculated for compounds that induce monoamine efflux.
-
Conclusion
This compound is a synthetic cathinone that is presumed to act as a potent inhibitor of dopamine and norepinephrine transporters, with weaker activity at the serotonin transporter. Due to the lack of specific in vitro and in vivo studies, its detailed pharmacological and pharmacokinetic profiles remain to be definitively characterized. The data from closely related analogs suggest a high potential for abuse. Further research is imperative to fully elucidate the pharmacological properties, metabolic fate, and toxicological risks associated with this novel psychoactive substance.
References
An In-depth Technical Guide on the Dopamine Transporter Affinity of N-Isopropylpentedrone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Isopropylpentedrone hydrochloride (NIPP-HCI) is a synthetic cathinone derivative presumed to be a potent inhibitor of the dopamine transporter (DAT).[1] While specific quantitative data on the direct interaction of N-Isopropylpentedrone with the dopamine transporter is limited in publicly accessible scientific literature, this guide synthesizes available information on its pharmacological profile, drawing parallels from closely related analogues.[1] This document provides a comprehensive overview of the presumed mechanism of action, quantitative affinity data for similar compounds, and detailed experimental protocols for assessing dopamine transporter affinity and function. The included diagrams illustrate key experimental workflows and the putative signaling pathway affected by DAT inhibition.
Introduction
N-Isopropylpentedrone, a member of the synthetic cathinone class, is characterized by a β-keto amphetamine structure. Its primary mechanism of action is believed to be the inhibition of monoamine transporters, with a pronounced effect on the dopamine transporter (DAT).[1] By blocking the reuptake of dopamine from the synaptic cleft, N-Isopropylpentedrone increases the extracellular concentration of dopamine, leading to enhanced dopaminergic signaling. This action is the neurochemical basis for its stimulant effects. This guide focuses on the technical aspects of determining the affinity of compounds like N-Isopropylpentedrone for the dopamine transporter.
Quantitative Data for N-Isopropylpentedrone Analogues at the Dopamine Transporter
| Compound | Transporter | Assay Type | Cell Line | IC₅₀ (µM) | Reference |
| Pentedrone | hDAT | Uptake Inhibition | HEK293 | 0.15 - 0.21 | [1] |
| N-ethyl-pentedrone | hDAT | Uptake Inhibition | HEK293 | 0.10 - 0.19 | [1] |
Table 1: Inhibitory Potency of N-Isopropylpentedrone Analogues on the Human Dopamine Transporter. IC₅₀ values represent the concentration of the compound required to inhibit 50% of dopamine uptake.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of novel psychoactive substances with the dopamine transporter. These protocols are based on established in vitro assays.[2]
Radioligand Binding Assay for DAT Affinity
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the dopamine transporter.
Materials:
-
HEK293 cells stably expressing hDAT
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Radioligand (e.g., [³H]WIN 35,428 or [¹²⁵I]RTI-121)
-
Test compound (this compound)
-
Non-specific binding control (e.g., 10 µM GBR12909)
-
Scintillation cocktail
-
96-well plates
-
Microplate scintillation counter
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293-hDAT cells to ~80-90% confluency.
-
Harvest cells and homogenize in ice-cold buffer.
-
Centrifuge the homogenate and resuspend the pellet (membrane fraction) in assay buffer.
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, radioligand at a concentration near its Kₔ, and varying concentrations of the test compound.
-
For non-specific binding, add the non-specific control instead of the test compound.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate at a controlled temperature (e.g., 4°C or room temperature) for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
-
Termination and Detection:
-
Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value from the curve using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Dopamine Uptake Inhibition Assay
This functional assay measures the potency (IC₅₀) of a test compound to inhibit the uptake of dopamine into cells expressing the DAT.
Materials:
-
HEK293 cells stably expressing hDAT
-
96-well cell culture plates
-
Assay buffer
-
[³H]Dopamine
-
Test compound (this compound)
-
Uptake inhibitor for non-specific uptake control (e.g., 10 µM GBR12909)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Cell Plating:
-
Plate HEK293-hDAT cells in 96-well plates and grow to confluency.
-
-
Uptake Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of the test compound or vehicle for 10-20 minutes at room temperature.
-
Initiate uptake by adding a fixed concentration of [³H]Dopamine to each well.
-
Incubate for a short period (e.g., 10 minutes) at 37°C. The timing is critical as the data is analyzed as velocities.[2]
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells with a lysis buffer or scintillation cocktail.
-
-
Detection and Analysis:
-
Quantify the radioactivity in each well using a microplate scintillation counter.
-
Determine non-specific uptake in the presence of a high concentration of a known DAT inhibitor.
-
Subtract non-specific uptake from all values.
-
Plot the percentage of dopamine uptake inhibition against the log concentration of the test compound.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Visualizations
Experimental Workflow for Dopamine Transporter Binding Assay
Caption: Workflow for determining DAT binding affinity.
Putative Signaling Pathway of DAT Inhibition
Caption: Inhibition of DAT by N-Isopropylpentedrone.
Conclusion
While direct experimental data for this compound's affinity to the dopamine transporter remains to be fully characterized in peer-reviewed literature, the available information on its close analogs strongly suggests that it is a potent inhibitor of dopamine reuptake. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of N-Isopropylpentedrone and other novel psychoactive substances at the dopamine transporter. Further research is necessary to precisely quantify its binding affinity and functional potency and to understand its full pharmacological profile.
References
N-Isopropylpentedrone Hydrochloride: A Technical Examination of its Norepinephrine Transporter Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Isopropylpentedrone hydrochloride (NIPH) is a synthetic stimulant belonging to the cathinone class of compounds. Structurally analogous to other psychoactive substances, its primary mechanism of action is believed to involve the inhibition of monoamine transporters. This technical guide provides an in-depth analysis of the available scientific information regarding the norepinephrine transporter (NET) activity of this compound. While direct quantitative data for NIPH is limited in publicly accessible literature, this document synthesizes information from closely related analogues to infer its pharmacological profile. This guide also outlines standard experimental protocols for assessing NET activity and presents visual representations of the relevant biological pathways and experimental workflows.
Introduction
Synthetic cathinones have emerged as a significant class of new psychoactive substances (NPS).[1] These compounds are structurally related to cathinone, the primary psychoactive alkaloid found in the khat plant (Catha edulis). The pharmacological effects of synthetic cathinones are primarily mediated through their interaction with the plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1] By blocking the reuptake of these neurotransmitters from the synaptic cleft, they increase their extracellular concentrations, leading to enhanced neurotransmission and stimulant effects.
N-Isopropylpentedrone (also known as NIPP or 1-phenyl-2-(propan-2-ylamino)pentan-1-one) is a derivative of pentedrone.[2][3] Based on its structural similarity to other synthetic cathinones, N-Isopropylpentedrone is presumed to act as a reuptake inhibitor at DAT and NET.[4] This document focuses specifically on its interaction with the norepinephrine transporter, a key protein in the regulation of noradrenergic signaling in the central and peripheral nervous systems.
Norepinephrine Transporter (NET) Activity
The norepinephrine transporter is a sodium- and chloride-dependent symporter responsible for the reuptake of norepinephrine from the synaptic cleft into presynaptic neurons.[5] Inhibition of NET leads to an accumulation of norepinephrine in the synapse, resulting in prolonged activation of adrenergic receptors. This enhanced noradrenergic activity contributes to the stimulant effects observed with many synthetic cathinones, including increased alertness, focus, and cardiovascular stimulation.
Quantitative Data on NET Inhibition
As of the latest available literature, specific in vitro binding affinity (Ki) or uptake inhibition potency (IC50) values for this compound at the human norepinephrine transporter (hNET) have not been formally published in peer-reviewed journals indexed in major scientific databases. However, data from structurally related cathinones, particularly pentedrone, can provide valuable insights into the expected potency of NIPH. Pentedrone has been characterized as a potent, non-releasing inhibitor of the norepinephrine and dopamine transporters.[6]
The following table summarizes the available quantitative data for pentedrone and other relevant cathinone analogues at the human norepinephrine transporter. This data is provided for comparative purposes to contextualize the likely activity of this compound.
| Compound | NET IC50 (nM) | DAT IC50 (nM) | SERT IC50 (nM) | Primary Mechanism | Reference |
| Pentedrone | 54 | 31 | 2140 | Reuptake Inhibitor | [6] |
| N,N-dimethylcathinone | 130 | 180 | >10000 | Reuptake Inhibitor | [6] |
| Buphedrone | 79 | 200 | 1200 | Releaser/Inhibitor | [6] |
| Ethcathinone | 43 | 110 | 1900 | Releaser/Inhibitor | [6] |
Experimental Protocols
The determination of a compound's activity at the norepinephrine transporter typically involves in vitro assays using cell lines that stably express the human norepinephrine transporter (hNET). The following sections detail the common methodologies employed in these studies.
Cell Culture and Transfection
Human Embryonic Kidney 293 (HEK293) cells are commonly used for these assays due to their robust growth characteristics and high transfection efficiency.[6][7]
-
Cell Line: HEK293 cells.
-
Transfection: Cells are stably transfected with a plasmid containing the coding sequence for the human norepinephrine transporter (SLC6A2).
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418) to ensure the continued expression of the transporter. Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.
Norepinephrine Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled or fluorescent substrate of NET.
-
Preparation: hNET-expressing HEK293 cells are seeded into 96-well plates and allowed to adhere overnight.
-
Assay Buffer: Krebs-Ringer-HEPES buffer (KRHB) containing 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, and 5 mM D-glucose, pH 7.4.
-
Procedure:
-
The cell culture medium is removed, and the cells are washed with KRHB.
-
Cells are pre-incubated with varying concentrations of this compound or a reference compound (e.g., desipramine) for 10-20 minutes at room temperature.
-
A fixed concentration of a radiolabeled substrate, typically [³H]norepinephrine or a fluorescent substrate, is added to initiate the uptake reaction.
-
Uptake is allowed to proceed for a defined period (e.g., 10-15 minutes) at room temperature.
-
The reaction is terminated by rapidly washing the cells with ice-cold KRHB to remove the extracellular substrate.
-
The cells are lysed, and the intracellular radioactivity or fluorescence is quantified using a scintillation counter or a fluorescence plate reader, respectively.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is determined by non-linear regression analysis of the concentration-response curve.
Visualization of Pathways and Workflows
Signaling Pathway of NET Inhibition
The following diagram illustrates the mechanism of action of a norepinephrine transporter inhibitor like this compound at a noradrenergic synapse.
Caption: Mechanism of NET inhibition by this compound.
Experimental Workflow for NET Uptake Inhibition Assay
The following diagram outlines the key steps in an in vitro norepinephrine transporter uptake inhibition assay.
References
- 1. This compound | 18268-14-9 | Benchchem [benchchem.com]
- 2. N-Isopropylpentedrone | C14H21NO | CID 119057572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Buy this compound | 18268-14-9 [smolecule.com]
- 5. mdpi.com [mdpi.com]
- 6. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Studies of N-Isopropylpentedrone Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Isopropylpentedrone hydrochloride is a synthetic cathinone, a class of psychoactive substances that act primarily as monoamine transporter inhibitors. This technical guide provides a comprehensive overview of the available in-vitro data on N-Isopropylpentedrone and its close structural analog, pentedrone. Due to the limited availability of specific in-vitro transporter inhibition data for N-Isopropylpentedrone, this document leverages data from related compounds to provide a representative pharmacological profile. This guide includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to support further research and drug development efforts in this area.
Introduction
N-Isopropylpentedrone is a synthetic cathinone derivative characterized by a β-keto group on the phenethylamine backbone and an isopropyl group attached to the amino terminal.[1][2] Like other synthetic cathinones, its primary mechanism of action is believed to be the inhibition of monoamine transporters, leading to increased extracellular concentrations of neurotransmitters such as dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[1] This activity profile is characteristic of psychostimulant compounds. Understanding the in-vitro pharmacology of N-Isopropylpentedrone is crucial for elucidating its mechanism of action, potential therapeutic applications, and toxicological profile.
Quantitative Data Summary
While specific quantitative in-vitro data for this compound is scarce in the public domain, data from its close structural analog, pentedrone, provides valuable insights into its likely activity. The following tables summarize the available data for pentedrone.
Table 1: Monoamine Transporter Inhibition by Pentedrone
| Transporter | IC50 (nM) | Assay System | Reference |
| Dopamine (DAT) | 46.7 | HEK293 cells | [3] |
| Norepinephrine (NET) | 28.6 | HEK293 cells | [3] |
| Serotonin (SERT) | 2580 | HEK293 cells | [3] |
Table 2: Cytotoxicity of Pentedrone
| Cell Line | IC50 (µM) | Exposure Time | Assay | Reference |
| SH-SY5Y (differentiated) | >1000 | 24 hours | MTT | [4][5] |
| SH-SY5Y (dopaminergic) | Not specified | Not specified | Not specified | [6] |
Note: It is important to emphasize that the data presented above is for pentedrone and should be considered as a proxy for this compound. The isopropyl substitution on the nitrogen atom may influence the potency and selectivity of transporter inhibition and cytotoxicity.
Experimental Protocols
Monoamine Transporter Uptake Inhibition Assay
This protocol describes a common method for determining the inhibitory potency (IC50) of a compound on the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters expressed in Human Embryonic Kidney (HEK293) cells.
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics)
-
Poly-D-lysine coated 96-well plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
Radiolabeled substrates (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin)
-
Test compound (this compound)
-
Reference inhibitors (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Cell Culture: Culture HEK293 cells expressing the transporter of interest in appropriate medium until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into poly-D-lysine coated 96-well plates at a density of 4 x 10⁴ cells per well and allow them to adhere overnight.
-
Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with KRH buffer.
-
Compound Incubation: Add 50 µL of KRH buffer containing various concentrations of the test compound or reference inhibitor to the wells. For control wells, add buffer only. Incubate for 10-20 minutes at room temperature.
-
Substrate Addition: Add 50 µL of KRH buffer containing the radiolabeled substrate at a final concentration close to its Km value.
-
Uptake Reaction: Incubate the plate for a short period (e.g., 1-10 minutes) at room temperature to allow for substrate uptake. The incubation time should be within the linear range of uptake.
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the buffer and washing the cells three times with ice-cold KRH buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells by adding a scintillation fluid to each well. Determine the amount of radioactivity in each well using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
Cytotoxicity Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability in response to a test compound. The human neuroblastoma cell line SH-SY5Y is a commonly used model for neurotoxicity studies.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS, antibiotics)
-
96-well plates
-
Test compound (this compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Plating: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to attach and grow for 24 hours.[1]
-
Compound Exposure: Remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with the same solvent concentration used for the test compound).
-
Incubation: Incubate the cells with the test compound for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, the concentration that reduces cell viability by 50%, by plotting the data and fitting it to a dose-response curve.
Visualizations
Signaling Pathway
The primary proposed mechanism of action for this compound involves the blockade of monoamine transporters.
Caption: Proposed mechanism of action of this compound.
Experimental Workflow: Monoamine Transporter Uptake Assay
The following diagram illustrates the key steps in determining the inhibitory effect of a compound on monoamine transporters.
Caption: Workflow for the monoamine transporter uptake inhibition assay.
Experimental Workflow: MTT Cytotoxicity Assay
This diagram outlines the procedure for assessing the cytotoxicity of this compound using the MTT assay.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
This technical guide has synthesized the available in-vitro information for this compound, with a necessary reliance on data from its close analog, pentedrone, for quantitative insights. The provided experimental protocols for monoamine transporter inhibition and cytotoxicity assays offer a foundational methodology for researchers. The visualizations of the proposed signaling pathway and experimental workflows serve to clarify the core concepts. Further in-vitro studies are critically needed to establish a specific and comprehensive pharmacological and toxicological profile for this compound to better understand its properties and potential effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Locomotor and Reinforcing Effects of Pentedrone, Pentylone and Methylone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fp-enas.ufp.pt [fp-enas.ufp.pt]
- 6. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Potential Research Applications of N-Isopropylpentedrone Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Isopropylpentedrone hydrochloride (NIPH) is a synthetic cathinone derivative with emerging interest in the scientific community. As a structural analog of pentedrone, NIPH is presumed to act as a monoamine transporter inhibitor, primarily targeting the dopamine transporter (DAT) and norepinephrine transporter (NET). This technical guide provides a comprehensive overview of the potential research applications of NIPH, summarizing its pharmacological profile, and presenting detailed experimental protocols for its synthesis, analytical quantification, and in vitro evaluation. The information contained herein is intended to serve as a valuable resource for researchers in neuropharmacology, forensic science, and drug development, facilitating further investigation into the properties and potential applications of this compound.
Introduction
N-Isopropylpentedrone (hydrochloride), also known as NIPP-HCl, is a synthetic stimulant belonging to the cathinone class of compounds. Structurally, it is an analog of pentedrone with an isopropyl group substituted at the nitrogen atom.[1] Like other synthetic cathinones, NIPH is believed to exert its psychoactive effects by modulating the levels of monoamine neurotransmitters in the central nervous system.[1] Its primary mechanism of action is thought to be the inhibition of dopamine and norepinephrine reuptake, leading to increased extracellular concentrations of these neurotransmitters.[2]
The research interest in NIPH stems from its utility as a pharmacological tool to probe the structure-activity relationships of cathinone derivatives and as an analytical reference standard for forensic and toxicological laboratories. Understanding the pharmacological and toxicological profile of NIPH is crucial for the development of analytical methods for its detection and for elucidating the mechanisms of action of this class of compounds.
Physicochemical Properties
A summary of the key physicochemical properties of N-Isopropylpentedrone and its hydrochloride salt is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 1-phenyl-2-(propan-2-ylamino)pentan-1-one hydrochloride | [1] |
| Synonyms | NIPP, N-Isopropylnorpentedrone | [3] |
| Molecular Formula | C₁₄H₂₂ClNO | [1] |
| Molecular Weight | 255.79 g/mol | [1] |
| CAS Number | 18296-65-6 (free base) | [4] |
| Appearance | Crystalline solid | - |
| Solubility | Soluble in polar solvents such as water, ethanol, and DMSO.[1] | [1] |
Synthesis
The synthesis of this compound is typically achieved through a multi-step process involving the formation of a β-keto-phenethylamine backbone followed by N-alkylation and salt formation.
Experimental Protocol: Synthesis of this compound
Materials:
-
Valerophenone
-
Bromine
-
Isopropylamine
-
Sodium borohydride
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Methanol
-
Glacial acetic acid
Procedure:
-
α-Bromination of Valerophenone: Dissolve valerophenone in glacial acetic acid. Slowly add a solution of bromine in glacial acetic acid dropwise while stirring at room temperature. After the addition is complete, continue stirring for 2-3 hours. Pour the reaction mixture into ice water and extract the product with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain α-bromovalerophenone.
-
N-Alkylation with Isopropylamine: Dissolve the crude α-bromovalerophenone in a suitable solvent such as acetonitrile. Add an excess of isopropylamine to the solution. Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Reduction of the Ketone: After the N-alkylation is complete, cool the reaction mixture in an ice bath. Slowly add sodium borohydride in small portions. Stir the mixture for 2-4 hours at room temperature. Quench the reaction by the slow addition of water.
-
Work-up and Extraction: Extract the product with diethyl ether. Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the free base of N-Isopropylpentedrone.
-
Salt Formation: Dissolve the N-Isopropylpentedrone free base in a minimal amount of cold methanol. Add a stoichiometric amount of concentrated hydrochloric acid dropwise while stirring. The hydrochloride salt will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration and wash with cold diethyl ether. Recrystallize the crude this compound from a suitable solvent system (e.g., methanol/diethyl ether) to obtain the purified product.
Diagram 1: Synthetic Pathway of this compound
A simplified synthetic route to N-Isopropylpentedrone HCl.
Pharmacological Profile
The primary pharmacological activity of N-Isopropylpentedrone is believed to be the inhibition of monoamine transporters, leading to an increase in the synaptic concentrations of dopamine and norepinephrine.
Monoamine Transporter Inhibition
Table 2: Monoamine Transporter Inhibition Data for Related Cathinones
| Compound | Transporter | IC₅₀ (nM) | Source |
| Pentedrone | DAT | 150 - 210 | [2] |
| Pentedrone | NET | - | - |
| Pentedrone | SERT | - | - |
| N-Ethylpentedrone | DAT | 100 - 190 | [2] |
| N-Ethylpentedrone | NET | - | - |
| N-Ethylpentedrone | SERT | - | - |
| Bupropion | DAT | 2800 | |
| Bupropion | NET | 1400 | |
| Bupropion | SERT | 45000 |
Note: Specific IC50 values for this compound are a critical data gap that requires further investigation.
Experimental Protocol: In Vitro Monoamine Transporter Uptake Inhibition Assay
This protocol describes a general method for determining the inhibitory potency of NIPH at DAT, NET, and SERT using human embryonic kidney (HEK-293) cells stably expressing the respective transporters.
Materials:
-
HEK-293 cells stably expressing human DAT, NET, or SERT
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and appropriate selection antibiotic
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin (radioligands)
-
This compound (test compound)
-
Known transporter inhibitors (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT) for positive controls
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Procedure:
-
Cell Culture: Culture the HEK-293 cells expressing the transporter of interest in DMEM supplemented with FBS and the appropriate selection antibiotic in a humidified incubator at 37°C and 5% CO₂.
-
Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cells with KRH buffer.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of NIPH or a known inhibitor in KRH buffer for 10-15 minutes at 37°C.
-
Radioligand Addition: Initiate the uptake reaction by adding the respective radiolabeled neurotransmitter ([³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin) to each well. Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold KRH buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer. Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of NIPH that inhibits 50% of the specific uptake (IC50 value) by non-linear regression analysis of the concentration-response curve.
Diagram 2: Workflow for Monoamine Transporter Uptake Inhibition Assay
A stepwise workflow for the in vitro monoamine transporter assay.
Signaling Pathways
The primary signaling consequence of NIPH's interaction with monoamine transporters is the elevation of extracellular neurotransmitter levels. This leads to enhanced activation of postsynaptic dopamine and norepinephrine receptors, contributing to the stimulant effects of the compound.
Diagram 3: Proposed Signaling Pathway of this compound
References
An In-Depth Technical Guide to the Structural Analogs of N-Isopropylpentedrone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analogs of N-Isopropylpentedrone hydrochloride (NIPP HCl), a synthetic cathinone. The document details the structure-activity relationships (SAR), pharmacological profiles, and analytical methodologies for this class of compounds, intended to support research and drug development activities.
Introduction to N-Isopropylpentedrone and its Analogs
N-Isopropylpentedrone (1-phenyl-2-(propan-2-ylamino)pentan-1-one) is a synthetic cathinone that is structurally related to amphetamines.[1] Like other compounds in this class, its primary mechanism of action involves the inhibition of monoamine transporters, leading to increased extracellular concentrations of neurotransmitters such as dopamine and norepinephrine.[1] NIPP features a pentedrone backbone with an isopropyl group attached to the nitrogen atom, a key structural feature influencing its pharmacological properties.[1]
The pharmacological effects of synthetic cathinones can be modulated by modifications at three primary positions of the cathinone scaffold:
-
The Aromatic Ring: Substitutions on the phenyl ring can alter the compound's interaction with monoamine transporters.
-
The α-Carbon: The length of the alkyl chain at the alpha-carbon position plays a crucial role in the potency and selectivity of the compound.
-
The Amino Group: The nature of the substituent on the terminal amine is a critical determinant of a cathinone's activity.
This guide will focus on the structure-activity relationships of analogs with modifications at the α-carbon and the amino group, which are most relevant to N-Isopropylpentedrone.
Structure-Activity Relationships and Pharmacological Data
The primary pharmacological targets of N-Isopropylpentedrone and its analogs are the dopamine transporter (DAT) and the norepinephrine transporter (NET), with significantly lower activity at the serotonin transporter (SERT).[2] This profile is characteristic of psychostimulants. The potency of these compounds as monoamine transporter inhibitors is a key determinant of their psychoactive effects.
Impact of N-Alkylation on Transporter Inhibition
The size and nature of the alkyl substituent on the nitrogen atom significantly influence the pharmacological profile of pentedrone analogs. Generally, increasing the size of the N-alkyl group from methyl to ethyl has been shown to enhance potency at the dopamine transporter.
| Compound | N-Alkyl Group | DAT IC50 (µM) | SERT IC50 (µM) | DAT/SERT Selectivity Ratio | Reference |
| Pentedrone | Methyl | 0.15 - 0.21 | 137.9 | ~650-920 | [2][3] |
| N-Ethylpentedrone (NEPD) | Ethyl | 0.10 - 0.19 | >10 | >52 | [2][3] |
Note: Lower IC50 values indicate higher potency.
Impact of α-Carbon Chain Length on Transporter Inhibition
The length of the alkyl chain at the α-carbon of the phenethylamine backbone also modulates the activity of synthetic cathinones. Studies on N-ethyl substituted cathinones have demonstrated that increasing the α-carbon side-chain length from a methyl to a propyl group increases the potency as a dopamine uptake inhibitor. A further increase in chain length to butyl and pentyl groups leads to a decrease in potency.
| Compound | α-Alkyl Group | DAT IC50 (µM) | SERT IC50 (µM) | DAT/SERT Selectivity Ratio | Reference |
| N-Ethyl-cathinone (NEC) | Methyl | 1.13 | >10 | >8.8 | [4] |
| N-Ethyl-buphedrone (NEB) | Ethyl | 0.27 | >10 | >37 | [4] |
| N-Ethyl-pentedrone (NEPD) | Propyl | 0.10 - 0.19 | >10 | >52 | [2][4] |
| N-Ethyl-hexedrone (NEH) | Butyl | 0.11 | >10 | >90 | [4] |
| N-Ethyl-heptedrone (NEHP) | Pentyl | 0.23 | >10 | >43 | [4] |
Experimental Protocols
General Synthesis of N-Alkyl Pentedrone Analogs via Reductive Amination
The synthesis of N-alkylated pentedrone analogs is commonly achieved through reductive amination.[5][6][7] This method involves the reaction of an α-bromo-propiophenone precursor with the corresponding primary amine, followed by reduction of the resulting imine.
Materials:
-
2-Bromovalerophenone (or other suitable α-bromo ketone)
-
Isopropylamine (or other primary amine)
-
Sodium borohydride (NaBH₄) or other suitable reducing agent
-
Anhydrous solvent (e.g., methanol, ethanol, or tetrahydrofuran)
-
Hydrochloric acid (for salt formation)
General Procedure:
-
Imine Formation: 2-Bromovalerophenone is dissolved in an anhydrous solvent and the desired primary amine (e.g., isopropylamine) is added. The reaction mixture is stirred at room temperature to facilitate the formation of the imine intermediate.
-
Reduction: A reducing agent, such as sodium borohydride, is slowly added to the reaction mixture. The reaction is typically stirred for several hours to ensure complete reduction of the imine to the corresponding secondary amine.
-
Work-up and Purification: The reaction is quenched, and the product is extracted using an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The crude product is then purified using techniques such as column chromatography or recrystallization.
-
Salt Formation: The purified freebase is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the hydrochloride salt. The salt is then collected by filtration and dried.
In Vitro Pharmacology: Monoamine Transporter Uptake Inhibition Assay
The potency of N-Isopropylpentedrone analogs as inhibitors of monoamine transporters is typically determined using in vitro uptake inhibition assays in human embryonic kidney (HEK293) cells that are engineered to express the human dopamine transporter (hDAT) or human serotonin transporter (hSERT).[2][3][4]
Materials:
-
HEK293 cells stably expressing hDAT or hSERT
-
Test compounds (N-Isopropylpentedrone analogs)
-
Radiolabeled substrate (e.g., [³H]dopamine or [³H]serotonin) or a fluorescent substrate
-
Assay buffer
-
Scintillation fluid and a scintillation counter (for radiolabeled assays) or a fluorescence plate reader.
Procedure:
-
Cell Culture: HEK293 cells expressing the target transporter are cultured to an appropriate density in multi-well plates.
-
Assay Incubation: The cells are washed and pre-incubated with various concentrations of the test compounds.
-
Substrate Addition: A fixed concentration of the radiolabeled or fluorescent substrate is added to initiate the uptake reaction.
-
Termination of Uptake: After a defined incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer.
-
Quantification: The amount of substrate taken up by the cells is quantified. For radiolabeled substrates, the cells are lysed, and the radioactivity is measured using a scintillation counter. For fluorescent substrates, the fluorescence intensity is measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Analytical Methodology: GC-MS and UHPLC-QTOF-MS
Gas chromatography-mass spectrometry (GC-MS) and ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) are powerful techniques for the identification and quantification of synthetic cathinones and their analogs.[8]
3.3.1. Sample Preparation
-
For GC-MS: A small amount of the sample (e.g., 5 mg) is dissolved in a suitable solvent like methanol and sonicated. The solution is then filtered before injection.[8]
-
For UHPLC-QTOF-MS: The sample solution is further diluted (e.g., to 1 µg/mL) with a mobile phase-compatible solvent (e.g., 0.1% formic acid in water) and filtered through a 0.22 µm filter.[8]
3.3.2. GC-MS Instrumental Conditions (Example)
-
Injector: Split mode (e.g., 20:1), 280°C[8]
-
Column: A suitable capillary column for drug analysis (e.g., HP-5MS).
-
Oven Temperature Program: Initial temperature of 60°C, ramped to 280°C at 20°C/min, held for 20 min, then ramped to 300°C at 10°C/min, and held for 10 min.[8]
-
Transfer Line: 250°C[8]
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 35-500.[8]
3.3.3. UHPLC-QTOF-MS Instrumental Conditions (Example)
-
Column: A C18 reversed-phase column (e.g., Acquity UPLC CSH C18, 10 cm × 2.1 mm, 1.7 µm).[8]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[8]
-
Flow Rate: 0.4 mL/min[8]
-
Mass Spectrometer: Electrospray ionization (ESI) in positive mode. Full scan (MS1) and tandem mass spectrometry (MS2) data are acquired.[8]
Visualizations
Signaling Pathways and Relationships
Caption: Structure-Activity Relationship of N-Isopropylpentedrone Analogs.
Experimental Workflow
Caption: General Experimental Workflow for Synthesis and Evaluation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. This compound | 18268-14-9 | Benchchem [benchchem.com]
- 3. Frontiers | Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes [frontiersin.org]
- 4. Structure–Activity Relationship of N-Ethyl-Hexedrone Analogues: Role of the α-Carbon Side-Chain Length in the Mechanism of Action, Cytotoxicity, and Behavioral Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.ualberta.ca [chem.ualberta.ca]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
Enantiomers of N-Isopropylpentedrone Hydrochloride: A Technical Guide for Researchers
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals investigating the enantiomers of N-Isopropylpentedrone hydrochloride. Given the limited availability of specific data for this compound, this guide provides a framework based on established methodologies for analogous synthetic cathinones. The focus is on providing robust experimental protocols and data presentation strategies to facilitate further research.
Introduction: The Significance of Chirality in Synthetic Cathinones
Synthetic cathinones, a class of psychoactive substances, are chiral molecules, meaning they exist as enantiomers—mirror-image isomers that are non-superimposable.[1][2][3] It is a well-established principle in pharmacology that enantiomers can exhibit significant differences in their biological activities.[4][5][6][7] These differences can manifest in pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (receptor binding, potency, and efficacy).[1][6] For instance, one enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other (the distomer) could be inactive, less active, or contribute to undesirable side effects.[8][9]
Studies on related cathinone derivatives have demonstrated this enantioselectivity. For example, the (S)-enantiomer of methcathinone displays greater stimulant effects in the central nervous system than the (R)-enantiomer.[2][3] Similarly, the enantiomers of mephedrone show different serotonergic and dopaminergic profiles.[2] Research on pentedrone, a close structural analog of N-Isopropylpentedrone, has shown that the (S)-(+)-enantiomer is more cytotoxic in human neuronal cells.[2] Therefore, the separation and individual characterization of the enantiomers of N-Isopropylpentedrone are crucial for a complete understanding of its pharmacological and toxicological profile.
This guide outlines the necessary steps for the synthesis, chiral separation, and pharmacological evaluation of N-Isopropylpentedrone enantiomers, providing a roadmap for researchers in this field.
Synthesis and Chiral Separation
Proposed Synthesis of Racemic this compound
The synthesis of racemic N-Isopropylpentedrone would likely follow established routes for other cathinone derivatives, starting from valerophenone. A common method involves the alpha-bromination of the propiophenone, followed by nucleophilic substitution with isopropylamine. The final product is then typically converted to its hydrochloride salt for improved stability and handling.
Chiral Separation of N-Isopropylpentedrone Enantiomers
The resolution of racemic N-Isopropylpentedrone into its individual enantiomers is a critical step. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used and effective technique for this purpose.[2][3][10] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have shown broad applicability for the separation of cathinone enantiomers.[2][10][11]
Table 1: Hypothetical HPLC Parameters for Chiral Separation of N-Isopropylpentedrone Enantiomers
| Parameter | Condition |
| Column | Chiralpak AD-H (amylose-based) or Chiralcel OD-H (cellulose-based), 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (e.g., 80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 25 °C |
| Injection Volume | 10 µL |
Note: The optimal mobile phase composition and other parameters would need to be determined empirically.
Experimental Protocols
General Workflow for Enantiomer Characterization
The following diagram illustrates a typical workflow for the comprehensive characterization of N-Isopropylpentedrone enantiomers.
Caption: Experimental workflow for N-Isopropylpentedrone enantiomer characterization.
In Vitro Pharmacological Evaluation
The primary mechanism of action for most synthetic cathinones is their interaction with monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NAT).[2] Therefore, in vitro assays should focus on characterizing the affinity and functional activity of each enantiomer at these transporters.
3.2.1. Receptor Binding Assays
-
Objective: To determine the binding affinity (Ki) of each enantiomer for DAT, SERT, and NAT.
-
Methodology:
-
Prepare membrane fractions from cells stably expressing human DAT, SERT, or NAT.
-
Incubate the membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NAT) and varying concentrations of the test enantiomer.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Calculate the Ki values using the Cheng-Prusoff equation.
-
3.2.2. Monoamine Uptake Inhibition Assays
-
Objective: To determine the potency (IC50) of each enantiomer to inhibit the uptake of dopamine, serotonin, and norepinephrine.
-
Methodology:
-
Use synaptosomes prepared from rat brain tissue or cells expressing the respective transporters.
-
Pre-incubate the synaptosomes/cells with varying concentrations of the test enantiomer.
-
Initiate uptake by adding a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).
-
Terminate the uptake reaction after a short incubation period by rapid filtration or washing.
-
Measure the amount of radioactivity taken up by the cells/synaptosomes.
-
Calculate the IC50 values from concentration-response curves.
-
Table 2: Template for In Vitro Binding Affinity and Uptake Inhibition Data
| Compound | DAT Ki (nM) | SERT Ki (nM) | NAT Ki (nM) | DA Uptake IC50 (nM) | 5-HT Uptake IC50 (nM) | NE Uptake IC50 (nM) |
| (R)-N-Isopropylpentedrone | ||||||
| (S)-N-Isopropylpentedrone | ||||||
| Racemic N-Isopropylpentedrone |
Signaling Pathways of Monoamine Transporters
The interaction of N-Isopropylpentedrone enantiomers with monoamine transporters will modulate downstream signaling pathways. The primary effect is the alteration of neurotransmitter levels in the synaptic cleft, which in turn affects postsynaptic receptor activation and subsequent intracellular signaling cascades.
Caption: General signaling pathway affected by monoamine transporter inhibitors.
Conclusion
The thorough investigation of the enantiomers of this compound is essential for a complete understanding of its pharmacological and toxicological properties. This guide provides a comprehensive framework for researchers to undertake such studies, from synthesis and chiral separation to detailed in vitro and in vivo characterization. The provided protocols and data presentation templates are based on established methodologies for related synthetic cathinones and are intended to guide future research in this area. By systematically evaluating each enantiomer, the scientific community can gain a more nuanced understanding of the structure-activity relationships within this class of compounds.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - ProQuest [proquest.com]
- 4. Quantitative differences in the pharmacological effects of (+)- and (-)-cathinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological significance of the enantiomeric purity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantiomers: implications and complications in developmental pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Part 4: Stereochemistry in Drug Action and Pharmacology – Chiralpedia [chiralpedia.com]
- 9. Chiral Pharmacology: The Mirror Image of Drug Development – Chiralpedia [chiralpedia.com]
- 10. Chiral enantioresolution of cathinone derivatives present in “legal highs”, and enantioselectivity evaluation on cytotoxicity of 3,4-methylenedioxypyrovalerone (MDPV) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
N-Isopropylpentedrone hydrochloride synthesis protocol
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-
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-
History of medicinal chemistry: Discussing the discovery and development of therapeutic agents.
Purification techniques for N-Isopropylpentedrone hydrochloride
An increasing area of focus for researchers, scientists, and drug development professionals is the synthesis and purification of novel psychoactive substances. One such compound is N-Isopropylpentedrone hydrochloride, a cathinone derivative. Ensuring the high purity of this compound is critical for accurate pharmacological and toxicological studies. This document provides detailed application notes and protocols for the primary purification techniques applicable to this compound.
Introduction to Purification Strategies
The purification of this compound from a crude synthetic mixture typically involves the removal of unreacted starting materials, by-products, and other impurities. The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity of the compound. The most common and effective techniques include recrystallization, acid-base extraction, and high-performance liquid chromatography (HPLC).
Data Summary
The following table summarizes illustrative quantitative data for the different purification techniques, providing a comparative overview of their effectiveness.
| Purification Technique | Starting Purity (Illustrative) | Final Purity (Illustrative) | Typical Yield | Key Advantages | Key Disadvantages |
| Recrystallization | 85-95% | >99% | 70-90% | Simple, cost-effective, good for removing minor impurities. | Can have lower yields if the compound is significantly soluble in the cold solvent. |
| Acid-Base Extraction | 70-90% | 95-98% | 80-95% | Excellent for removing non-basic impurities. | Less effective for removing basic impurities with similar pKa values. |
| Preparative HPLC | >95% | >99.5% | 50-80% | High-resolution separation, suitable for removing closely related impurities. | More complex, expensive, and time-consuming; lower yields. |
Experimental Protocols
Recrystallization
Recrystallization is a fundamental technique for purifying solid compounds based on differences in solubility between the desired compound and impurities in a given solvent system at different temperatures.[1]
Protocol for Recrystallization of this compound:
-
Solvent Selection: A mixture of ethanol and diethyl ether is a commonly used solvent system for the recrystallization of cathinone hydrochlorides.[1]
-
Dissolution: In a fume hood, dissolve the crude this compound (e.g., 1 gram) in a minimal amount of hot absolute ethanol (e.g., 5-10 mL) in an Erlenmeyer flask. Gently heat the mixture on a hot plate and stir until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and filter paper to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, slowly add anhydrous diethyl ether dropwise while gently swirling the flask until the solution becomes slightly turbid.
-
Cooling: Cover the flask and place it in an ice bath or refrigerator for at least one hour to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent. The final product should be a crystalline solid.
Acid-Base Extraction
Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[2][3] Since N-Isopropylpentedrone is a basic compound, it can be separated from neutral and acidic impurities.
Protocol for Acid-Base Extraction of N-Isopropylpentedrone:
-
Dissolution: Dissolve the crude product (containing N-Isopropylpentedrone free base) in a suitable water-immiscible organic solvent, such as dichloromethane or diethyl ether (e.g., 50 mL).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently to release any pressure.
-
Separation: Allow the layers to separate. The protonated this compound will be in the aqueous layer, while neutral and acidic impurities will remain in the organic layer.
-
Extraction of Aqueous Layer: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh dilute HCl to ensure complete transfer of the desired compound.
-
Basification: Combine the aqueous extracts and cool the solution in an ice bath. Slowly add a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, with stirring until the solution is basic (pH > 10), which will precipitate the N-Isopropylpentedrone free base.
-
Back Extraction: Extract the aqueous solution with a fresh portion of the organic solvent (e.g., 3 x 30 mL of dichloromethane). The N-Isopropylpentedrone free base will now be in the organic layer.
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the purified N-Isopropylpentedrone free base.
-
Salt Formation: To obtain the hydrochloride salt, dissolve the free base in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl in the same solvent or bubble HCl gas through the solution until precipitation is complete. Collect the precipitate by filtration.[4]
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a powerful purification technique that uses a chromatographic column to separate components of a mixture with high resolution.[1]
Protocol for Preparative HPLC of this compound:
-
System Preparation: Use a preparative HPLC system equipped with a suitable detector (e.g., UV). A reversed-phase C18 column is commonly used for the purification of cathinone derivatives.[1]
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and water, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape. The exact gradient or isocratic conditions will need to be optimized based on analytical HPLC runs.
-
Sample Preparation: Dissolve the crude this compound in the mobile phase at a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection and Fraction Collection: Inject the sample onto the column and begin the separation. Collect fractions corresponding to the peak of this compound.
-
Solvent Removal: Combine the collected fractions and remove the mobile phase solvents under reduced pressure (e.g., using a rotary evaporator).
-
Final Product Isolation: The remaining solid is the purified this compound.
Visualizations
Caption: Workflow for the purification of N-Isopropylpentedrone HCl by recrystallization.
Caption: Workflow for the purification of N-Isopropylpentedrone by acid-base extraction.
Caption: Workflow for the purification of N-Isopropylpentedrone HCl by preparative HPLC.
References
Application Notes and Protocols for the Mass Spectrometry of N-Isopropylpentedrone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Isopropylpentedrone, a synthetic cathinone, is a psychoactive substance that has emerged on the illicit drug market. As a structural analog of pentedrone, its detection and quantification are of significant interest to forensic laboratories, law enforcement, and researchers in the field of drug development and toxicology. Mass spectrometry, coupled with chromatographic techniques such as gas chromatography (GC) and liquid chromatography (LC), is the gold standard for the identification and quantification of such novel psychoactive substances (NPS). This document provides detailed application notes and protocols for the mass spectrometric analysis of N-Isopropylpentedrone hydrochloride.
Chemical Information
| Property | Value |
| Chemical Name | 1-phenyl-2-(propan-2-ylamino)pentan-1-one hydrochloride |
| Molecular Formula | C₁₄H₂₁NO · HCl |
| Molecular Weight | 219.32 g/mol (free base), 255.78 g/mol (hydrochloride) |
| CAS Number | 18268-14-9 (hydrochloride) |
| Structure (Free Base) |
Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a robust technique for the identification of volatile and semi-volatile compounds like N-Isopropylpentedrone. The electron ionization (EI) mass spectrum provides a characteristic fragmentation pattern that serves as a molecular fingerprint.
Experimental Protocol: GC-MS
1. Sample Preparation:
-
Dissolve this compound reference standard in methanol to a concentration of 1 mg/mL.
-
For forensic samples, perform an appropriate extraction. A basic liquid-liquid extraction is suitable. Adjust the sample pH to >9 with a suitable base and extract with an organic solvent like ethyl acetate or a mixture of n-butyl chloride and ethyl ether.
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen and reconstitute in a small volume of methanol.
2. GC-MS Instrumentation and Parameters:
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 6890 or equivalent |
| Mass Spectrometer | Agilent 5973 or equivalent |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless or split (e.g., 20:1) |
| Oven Temperature Program | Initial temperature of 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | 40-500 amu |
Data Presentation: Electron Ionization Mass Spectrum
The EI mass spectrum of N-Isopropylpentedrone is characterized by several key fragments. While a publicly available, validated spectrum with relative abundances is not readily accessible, the expected fragmentation patterns for N-alkylated cathinones can be predicted. The molecular ion (M+) is expected at m/z 219.
Table 1: Predicted Major Mass Fragments of N-Isopropylpentedrone in GC-EI-MS
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Description of Fragmentation |
| 219 | [C₁₄H₂₁NO]⁺ | Molecular Ion |
| 204 | [C₁₃H₁₈NO]⁺ | Loss of a methyl radical (•CH₃) |
| 186 | [C₁₂H₁₆NO]⁺ | Loss of an ethyl radical (•C₂H₅) |
| 148 | [C₉H₁₀NO]⁺ | McLafferty rearrangement and loss of propene |
| 105 | [C₇H₅O]⁺ | Benzoyl cation |
| 100 | [C₆H₁₄N]⁺ | Iminium ion from α-cleavage |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 58 | [C₃H₈N]⁺ | Iminium ion from cleavage of the N-isopropyl group |
Note: The relative abundances of these ions would need to be confirmed with an authenticated reference standard.
Visualization: Fragmentation Pathway
The fragmentation of N-Isopropylpentedrone in EI-MS is primarily driven by cleavage adjacent to the carbonyl group and the nitrogen atom (α-cleavage), as well as McLafferty rearrangements.
Caption: Proposed EI fragmentation of N-Isopropylpentedrone.
Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is a highly sensitive and selective technique for the quantification of drugs in complex matrices such as blood and urine. The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of the target analyte even at low concentrations.
Experimental Protocol: LC-MS/MS
1. Sample Preparation:
-
Prepare calibration standards and quality control samples by spiking this compound into the appropriate matrix (e.g., blank blood, urine).
-
For sample extraction, a protein precipitation or solid-phase extraction (SPE) method can be employed.
-
Protein Precipitation: To 100 µL of sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., N-Isopropylpentedrone-d7). Vortex and centrifuge. Evaporate the supernatant and reconstitute in the mobile phase.
-
Solid-Phase Extraction (SPE): Use a mixed-mode cation exchange SPE cartridge. Condition the cartridge, load the diluted sample, wash with an acidic and an organic solvent, and elute with a basic organic solvent. Evaporate the eluate and reconstitute.
-
2. LC-MS/MS Instrumentation and Parameters:
| Parameter | Recommended Setting |
| Liquid Chromatograph | Waters ACQUITY UPLC or equivalent |
| Mass Spectrometer | Sciex QTRAP 5500 or equivalent triple quadrupole |
| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Ion Source | Electrospray Ionization (ESI), positive mode |
| IonSpray Voltage | 5500 V |
| Source Temperature | 500 °C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
Data Presentation: Quantitative Mass Spectrometry Data
For quantitative analysis using LC-MS/MS, specific MRM transitions (a precursor ion and its corresponding product ions) are monitored. The precursor ion for N-Isopropylpentedrone will be its protonated molecule [M+H]⁺ at m/z 220. Product ions are generated by collision-induced dissociation (CID).
Table 2: Multiple Reaction Monitoring (MRM) Transitions for N-Isopropylpentedrone
| Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Collision Energy (eV) (Typical) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) (Typical) |
| 220.2 | 100.1 | 25 | 58.1 | 35 |
Note: Collision energies should be optimized for the specific instrument used.
Visualization: LC-MS/MS Workflow
The workflow for quantitative analysis of this compound in biological samples involves several key steps from sample receipt to data analysis.
Caption: Workflow for quantitative LC-MS/MS analysis.
Conclusion
The GC-MS and LC-MS/MS methods detailed in these application notes provide a comprehensive framework for the analysis of this compound. For definitive identification, comparison of the mass spectrum and retention time with a certified reference standard is essential. For quantitative analysis, the LC-MS/MS method should be fully validated according to established guidelines, including assessments of linearity, accuracy, precision, and limits of detection and quantification. These protocols will aid researchers and forensic scientists in the reliable detection and quantification of this emerging psychoactive substance.
Application Note: GC-MS Analysis of N-Isopropylpentedrone Hydrochloride
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of N-Isopropylpentedrone hydrochloride, a synthetic cathinone. The protocol outlines sample preparation, instrument parameters, and data analysis procedures. Additionally, it includes characteristic mass spectrometry data and a proposed fragmentation pathway to aid in the identification of this compound. This methodology is intended for researchers, scientists, and drug development professionals working with this substance.
Introduction
N-Isopropylpentedrone is a synthetic cathinone, structurally related to pentedrone, and acts as a stimulant.[1] As a member of the novel psychoactive substances (NPS) class, robust analytical methods are crucial for its identification and quantification in various samples. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of synthetic cathinones due to its high sensitivity, selectivity, and ability to provide structural information.[2][3] This application note provides a detailed protocol for the analysis of this compound using GC-MS.
Experimental Protocol
Sample Preparation
Proper sample preparation is critical for accurate and reproducible GC-MS analysis. This compound is typically available as a reference standard.[1]
Materials:
-
This compound analytical reference standard
-
Methanol (HPLC grade)
-
Vortex mixer
-
Autosampler vials with inserts
Procedure:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve the desired concentrations for calibration (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Transfer: Transfer an aliquot of the final solution into a 2 mL autosampler vial with a glass insert for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis. Parameters may be optimized based on the specific instrumentation used.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC System (or equivalent) |
| Mass Spectrometer | Agilent 5977A MSD (or equivalent) |
| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature 100 °C, hold for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | 40 - 400 amu |
| Scan Mode | Full Scan |
Data Presentation
The analysis of this compound by GC-MS under the specified conditions is expected to yield a characteristic retention time and mass spectrum.
Quantitative Data Summary
| Analyte | CAS Number | Molecular Formula | Molecular Weight | Expected Retention Time (min) |
| N-Isopropylpentedrone | 18296-65-6 | C₁₄H₂₁NO | 219.32 | ~ 8.5 - 9.5 |
Note: The retention time is an estimate and may vary depending on the specific instrument, column, and conditions.
Mass Spectrometry Data
The mass spectrum of N-Isopropylpentedrone is characterized by several key fragment ions. The fragmentation pattern is crucial for the positive identification of the compound. A GC-MS spectrum for N-Isopropylpentedrone is available in the PubChem database (CID 119057572).[4]
| m/z | Proposed Fragment Ion | Fragment Structure |
| 105 | Benzoyl Cation | [C₆H₅CO]⁺ |
| 100 | Iminium Ion | [CH₃CH₂CH₂CH=N⁺H(CH(CH₃)₂)] |
| 72 | Iminium Ion | [CH(CH₃)₂N⁺H=CH₂] |
| 77 | Phenyl Cation | [C₆H₅]⁺ |
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis.
Signaling Pathways and Logical Relationships
The primary fragmentation of N-Isopropylpentedrone in the mass spectrometer involves alpha-cleavage, a common fragmentation pathway for cathinones. This process leads to the formation of characteristic iminium and acylium ions.
Caption: Fragmentation of N-Isopropylpentedrone.
Conclusion
The GC-MS method described in this application note provides a reliable and robust approach for the identification and quantification of this compound. The detailed protocol and data will assist researchers in the accurate analysis of this synthetic cathinone. It is recommended to validate this method in-house to ensure it meets the specific requirements of the user's laboratory and instrumentation.
References
Application Note: Quantification of N-Isopropylpentedrone Hydrochloride by RP-HPLC with UV Detection
An Application Note and Protocol for the Quantification of N-Isopropylpentedrone Hydrochloride using High-Performance Liquid Chromatography (HPLC).
Introduction
N-Isopropylpentedrone is a synthetic cathinone, sharing a structural backbone with other stimulants like amphetamines.[1] As a member of the diverse new psychoactive substances (NPS) group, there is a critical need for sensitive and reliable analytical methods for its identification and quantification in various samples.[2] High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for the analysis of synthetic cathinones in forensic and research laboratories.[3][4] This application note details a reversed-phase HPLC (RP-HPLC) method for the quantification of this compound. The described method is intended for use by researchers, scientists, and drug development professionals.
Principle
The method employs a reversed-phase C18 column to separate N-Isopropylpentedrone from other potential components in a sample matrix. The separation is achieved through the partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. An isocratic elution with a buffered organic-aqueous mobile phase ensures reproducible retention times and peak shapes. Quantification is performed using an ultraviolet (UV) detector, which measures the absorbance of the analyte at a specific wavelength as it elutes from the column. The concentration of this compound in a sample is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters
2. Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance
-
pH meter
-
Sonicator
3. Preparation of Solutions
-
Mobile Phase: A mixture of 0.02 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile in a 60:40 (v/v) ratio. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed by sonication before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[5]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.
4. HPLC Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 0.02 M KH2PO4 (pH 3.0) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
5. Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of methanol to achieve a theoretical concentration within the calibration range.
-
Sonicate the sample solution for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
6. Method Validation
The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized in the table below.
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Retention Time (min) | - | ~ 5.8 |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | > 5000 |
| % RSD of Peak Area | ≤ 2.0% | 0.8% |
Table 2: Method Validation Data
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 50 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.1 |
| Limit of Quantification (LOQ) (µg/mL) | 0.3 |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | |
| - Intraday | < 1.5% |
| - Interday | < 2.0% |
Visualizations
Caption: Experimental workflow for HPLC quantification.
Caption: Logical relationship of the analytical process.
References
Application Notes and Protocols for the Detection of N-Isopropylpentedrone Hydrochloride in Biological Samples by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Isopropylpentedrone, a synthetic cathinone, has emerged as a new psychoactive substance (NPS). Its detection in biological matrices is crucial for clinical and forensic toxicology. This document provides a detailed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of N-Isopropylpentedrone hydrochloride in biological samples such as urine and plasma. The protocols outlined are based on established methodologies for the analysis of synthetic cathinones and serve as a comprehensive guide for researchers. It is important to note that this proposed method requires validation in the end-user's laboratory.
Chemical Properties of this compound
| Property | Value |
| IUPAC Name | 1-phenyl-2-(propan-2-ylamino)pentan-1-one;hydrochloride[1][2] |
| Molecular Formula | C14H22ClNO[1] |
| Molecular Weight | 255.79 g/mol (hydrochloride salt)[1] |
| Structure | A pentedrone backbone with an isopropyl group at the nitrogen position.[1] |
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the biological matrix and the desired level of sensitivity. Three common methods are presented below: a simple "dilute-and-shoot" method for urine, and more extensive liquid-liquid extraction (LLE) and solid-phase extraction (SPE) methods for plasma/serum.
1. "Dilute-and-Shoot" for Urine Samples
This rapid method is suitable for screening purposes and high-throughput analysis.[3]
-
Protocol:
-
Thaw urine samples at room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine sample at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Transfer 100 µL of the supernatant into a clean microcentrifuge tube.
-
Add 900 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) containing a suitable internal standard (e.g., N-Isopropylpentedrone-d7).
-
Vortex the mixture thoroughly.
-
Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.
-
2. Liquid-Liquid Extraction (LLE) for Plasma/Serum Samples
LLE provides a cleaner extract compared to the dilute-and-shoot method, which can reduce matrix effects and improve sensitivity.[4]
-
Protocol:
-
Pipette 500 µL of plasma/serum into a glass test tube.
-
Add the internal standard.
-
Add 2 mL of a water-immiscible organic solvent (e.g., a mixture of n-hexane and ethyl acetate).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the initial mobile phase.
-
Transfer to an autosampler vial for analysis.
-
3. Solid-Phase Extraction (SPE) for Plasma/Serum Samples
SPE is a highly effective method for sample clean-up and concentration, leading to high sensitivity and specificity.[5][6]
-
Protocol:
-
Conditioning: Condition a mixed-mode cation-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.[5]
-
Sample Loading: Mix 1 mL of plasma/serum with 1 mL of 0.1 M phosphate buffer (pH 6.0) and load the mixture onto the conditioned SPE cartridge.[5]
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove interferences.[5]
-
Elution: Elute the analyte and internal standard with 1 mL of a freshly prepared solution of methylene chloride:isopropanol:ammonium hydroxide (80:20:2 v/v/v).[5]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 200 µL of the initial mobile phase.
-
Transfer to an autosampler vial for analysis.
-
LC-MS/MS Instrumentation and Conditions
The following are proposed starting conditions for the chromatographic separation and mass spectrometric detection of N-Isopropylpentedrone. Optimization may be required.
Liquid Chromatography (LC) System
-
Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a suitable starting point.[7]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient Program (Example):
Time (min) % Mobile Phase B 0.0 5 1.0 5 5.0 95 7.0 95 7.1 5 | 10.0 | 5 |
Mass Spectrometry (MS) System
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Ion Source Parameters (Typical Starting Values):
-
Capillary Voltage: 3500 V
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Proposed MRM Transitions for N-Isopropylpentedrone
Based on the structure of N-Isopropylpentedrone (molecular weight of the free base is 219.32 g/mol ), the protonated precursor ion [M+H]+ would be m/z 220.2. Fragmentation would likely occur via cleavage of the alkyl chain. The following are proposed, hypothetical MRM transitions that require experimental confirmation.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| N-Isopropylpentedrone | 220.2 | Predicted: ~147.1 | Predicted: ~105.1 | Requires Optimization |
| N-Isopropylpentedrone-d7 (Internal Standard) | 227.2 | Requires Optimization | Requires Optimization | Requires Optimization |
Quantitative Data Summary
The following table presents hypothetical, yet realistic, quantitative validation parameters for the proposed LC-MS/MS method. These values are based on typical performance characteristics observed for the analysis of synthetic cathinones in biological matrices.[8][9]
| Parameter | Urine ("Dilute-and-Shoot") | Plasma (LLE/SPE) |
| Linear Range | 1 - 500 ng/mL | 0.5 - 250 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 10% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Accuracy (% Bias) | ± 15% | ± 15% |
| Matrix Effect | < 20% | < 15% |
| Recovery | N/A | > 80% |
Visualizations
Caption: Workflow for sample preparation of biological fluids.
References
- 1. Buy this compound | 18268-14-9 [smolecule.com]
- 2. This compound | 18268-14-9 | Benchchem [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Note: Preparation and Certification of N-Isopropylpentedrone Hydrochloride as a Reference Standard
Introduction
N-Isopropylpentedrone (also known as NiPP or 1-phenyl-2-(propan-2-ylamino)pentan-1-one) is a synthetic stimulant of the cathinone class.[1][2][3] Structurally, it is an analog of pentedrone with an isopropyl group attached to the nitrogen atom.[1] Like other synthetic cathinones, it is a β-keto phenethylamine and shares a fundamental phenethylamine backbone with stimulants like amphetamines.[1][4] Its primary mechanism of action is believed to be the inhibition of dopamine (DAT) and norepinephrine (NET) transporters, leading to increased extracellular concentrations of these neurotransmitters.[1]
The proliferation of novel psychoactive substances (NPS) presents a significant challenge for forensic and clinical laboratories, making the availability of highly pure, well-characterized reference standards essential.[4][5] Accurate and reliable analytical standards serve as benchmarks for comparison, ensuring the validity, precision, and reproducibility of analytical methods used for the identification, quantification, and quality control of these substances. This document provides a detailed protocol for the synthesis, purification, and analytical characterization of N-Isopropylpentedrone hydrochloride to serve as a certified reference material for research and forensic applications.[1]
Experimental Protocols
Synthesis of N-Isopropylpentedrone Free Base
The synthesis of N-Isopropylpentedrone is typically achieved through a reductive amination process.[1] This protocol is based on the reaction of 2-bromo-1-phenylpentan-1-one with isopropylamine.
Materials:
-
2-bromo-1-phenylpentan-1-one
-
Isopropylamine
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen gas supply
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2-bromo-1-phenylpentan-1-one (1 equivalent) in anhydrous THF.
-
Add isopropylamine (2.5 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 4 hours at room temperature to form the intermediate imine.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours.
-
Quench the reaction by carefully adding water.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude N-Isopropylpentedrone free base.
Purification via Recrystallization
To achieve the high purity required for a reference standard, the crude product is purified by recrystallization.[1]
Materials:
-
Crude N-Isopropylpentedrone free base
-
Ethanol
-
Ethyl acetate
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add ethyl acetate until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in a freezer (-20°C) for several hours to facilitate crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethyl acetate.
-
Dry the purified crystals under a vacuum to a constant weight.
Formation of this compound Salt
The final step is the conversion of the purified free base to its more stable hydrochloride salt.[1]
Materials:
-
Purified N-Isopropylpentedrone free base
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
Methanol
Procedure:
-
Dissolve the purified N-Isopropylpentedrone free base in a minimal amount of diethyl ether.
-
Cool the solution in an ice bath.
-
Add a stoichiometric amount of concentrated HCl dropwise while stirring.
-
A white precipitate of this compound will form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash with cold diethyl ether.
-
For final purification, the hydrochloride salt can be recrystallized from methanol to enhance its purity.[1]
-
Dry the final product under vacuum to yield the this compound reference standard.
Analytical Characterization and Quality Control
The identity, purity, and integrity of the reference standard must be confirmed using multiple analytical techniques.[6][7]
Methodologies:
-
High-Performance Liquid Chromatography (HPLC): Purity assessment is performed on an HPLC system with a C18 column and a UV detector. A gradient elution with mobile phases such as acetonitrile and water (with 0.1% formic acid) is typically used.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the molecular weight and fragmentation pattern of the compound. The mass spectrum is expected to show characteristic immonium cations formed by amine-initiated α-cleavage.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound.[1]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Provides information about the functional groups present in the molecule.
-
Melting Point: The melting point of the purified solid is determined to check for purity.
-
Purity Assay (by qNMR or Mass Balance): A quantitative analysis is performed to assign a precise purity value to the reference standard.
Stability Assessment
An accelerated stability study is conducted to evaluate the short-term stability of the reference standard under stressed conditions.[8]
Procedure:
-
Package the reference standard in amber glass vials, sealed under an inert atmosphere.
-
Store the vials at accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH).
-
Withdraw samples at specified time points (e.g., 0, 1, 3, and 6 months).
-
Analyze the samples for purity (by HPLC) and appearance at each time point.
-
Compare the results to the initial data to assess any degradation.
Data Presentation
Table 1: Physicochemical Properties of this compound Reference Standard
| Property | Result |
| IUPAC Name | 1-phenyl-2-(propan-2-ylamino)pentan-1-one hydrochloride |
| Molecular Formula | C₁₄H₂₁NO · HCl |
| Molecular Weight | 255.78 g/mol (for HCl salt) |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in methanol, water |
Table 2: Summary of Analytical Characterization Data
| Technique | Result |
| ¹H NMR | Spectra consistent with the proposed structure, showing signals for aromatic, alkyl, and amine protons. |
| ¹³C NMR | Spectra consistent with the proposed structure, showing 14 distinct carbon signals. |
| GC-MS (m/z) | Molecular Ion [M]⁺ and characteristic fragments observed, consistent with N-Isopropylpentedrone structure. |
| FTIR (cm⁻¹) | Characteristic peaks for C=O (ketone), C-N (amine), and aromatic C-H bonds observed. |
Table 3: HPLC Purity Analysis Results
| Parameter | Specification | Result |
| Purity (by Area %) | ≥ 99.5% | 99.8% |
| Total Impurities | ≤ 0.5% | 0.2% |
| Largest Impurity | ≤ 0.2% | 0.08% |
Table 4: Accelerated Stability Study (40°C / 75% RH)
| Time Point | Purity (by HPLC Area %) | Appearance |
| Initial | 99.8% | White crystalline solid |
| 1 Month | 99.8% | No change observed |
| 3 Months | 99.7% | No change observed |
| 6 Months | 99.7% | No change observed |
Visualizations
Caption: Workflow for the preparation and certification of a chemical reference standard.
Caption: Inhibition of monoamine transporters by N-Isopropylpentedrone.
References
- 1. This compound | 18268-14-9 | Benchchem [benchchem.com]
- 2. N-Isopropylpentedrone | C14H21NO | CID 119057572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. unodc.org [unodc.org]
- 5. unodc.org [unodc.org]
- 6. Identification and analytical characterization of nine synthetic cathinone derivatives N-ethylhexedrone, 4-Cl-pentedrone, 4-Cl-α-EAPP, propylone, N-ethylnorpentylone, 6-MeO-bk-MDMA, α-PiHP, 4-Cl-α-PHP, and 4-F-α-PHP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for In Vivo Microdialysis of N-Isopropylpentedrone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Isopropylpentedrone hydrochloride (NIPH) is a synthetic cathinone derivative with psychostimulant properties.[1] Like other substituted cathinones, it is believed to exert its effects by modulating monoamine neurotransmission, primarily by increasing the extracellular levels of dopamine and norepinephrine in the brain.[1] In vivo microdialysis is a powerful technique used to measure the levels of endogenous substances in the extracellular fluid of living animals, providing crucial insights into the neurochemical mechanisms of drugs.[2] This document provides detailed application notes and protocols for conducting in vivo microdialysis studies to investigate the effects of this compound on monoamine neurotransmitter levels in the rat brain, with a specific focus on the nucleus accumbens, a key region in the brain's reward circuitry.
Mechanism of Action: A Glimpse into Monoamine Modulation
Substituted cathinones, including N-Isopropylpentedrone, primarily act as monoamine transporter inhibitors and/or releasers.[3] These transporters—the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thus terminating the signal.[4][5] By blocking these transporters or promoting the reverse transport of neurotransmitters, N-Isopropylpentedrone increases the concentration of dopamine and norepinephrine in the synapse, leading to enhanced downstream signaling. The following diagram illustrates this proposed mechanism.
Caption: Proposed mechanism of this compound at the monoaminergic synapse.
Experimental Protocols
Animal Model and Housing
-
Species: Male Sprague-Dawley rats (250-300 g).
-
Housing: Animals should be individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water should be available ad libitum. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Stereotaxic Surgery for Guide Cannula Implantation
This protocol details the surgical implantation of a guide cannula targeting the nucleus accumbens.
-
Anesthesia: Anesthetize the rat with a mixture of ketamine (100 mg/kg, i.p.) and xylazine (10 mg/kg, i.p.). Confirm proper anesthetic depth by the absence of a pedal withdrawal reflex.
-
Stereotaxic Placement: Secure the anesthetized rat in a stereotaxic frame. Shave and clean the scalp with 70% ethanol and povidone-iodine.
-
Incision: Make a midline incision on the scalp to expose the skull.
-
Bregma Identification: Identify and level the skull by adjusting the incisor bar until the heights of bregma and lambda are equal.
-
Craniotomy: Using a dental drill, create a small burr hole over the target coordinates for the nucleus accumbens shell: Anterior/Posterior (AP): +1.7 mm from bregma; Medial/Lateral (ML): ±0.8 mm from midline; Dorsal/Ventral (DV): -6.0 mm from the skull surface.
-
Guide Cannula Implantation: Slowly lower the guide cannula (e.g., CMA 12) to the target DV coordinate.
-
Fixation: Secure the guide cannula to the skull using dental cement and anchor screws.
-
Post-operative Care: Administer a post-operative analgesic (e.g., carprofen, 5 mg/kg, s.c.) and allow the animal to recover for at least 7 days before the microdialysis experiment.
Caption: Workflow for stereotaxic implantation of the microdialysis guide cannula.
In Vivo Microdialysis Procedure
This protocol describes the collection of microdialysate from the nucleus accumbens of a freely moving rat.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe (e.g., CMA 12, 2 mm membrane) through the guide cannula into the nucleus accumbens.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF; composition in mM: 147 NaCl, 2.7 KCl, 1.2 CaCl2, 1.2 MgCl2, pH 7.4) at a constant flow rate of 1.0 µL/min using a microinfusion pump.
-
Stabilization: Allow the system to stabilize for at least 2 hours before collecting baseline samples.
-
Baseline Collection: Collect at least four baseline microdialysate samples at 20-minute intervals.
-
Drug Administration: Administer this compound (dissolved in saline) via intraperitoneal (i.p.) injection at the desired doses (e.g., 0.3, 1.0, and 3.0 mg/kg).
-
Post-injection Collection: Continue to collect microdialysate samples at 20-minute intervals for at least 3 hours following drug administration.
-
Sample Storage: Immediately store the collected samples at -80°C until analysis.
Neurotransmitter Analysis by HPLC-ECD
This protocol outlines the quantification of dopamine, serotonin, and their metabolites in the microdialysate samples.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with an electrochemical detector (ECD) is used for analysis.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 x 2.1 mm, 3 µm particle size).
-
Mobile Phase: A mixture of sodium phosphate buffer, EDTA, sodium dodecyl sulfate, methanol, and acetonitrile, adjusted to an appropriate pH (e.g., 5.5).
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 20 µL.
-
-
Electrochemical Detection:
-
Working Electrode Potential: +0.75 V vs. Ag/AgCl reference electrode.
-
-
Quantification: Neurotransmitter concentrations are quantified by comparing the peak areas of the samples to those of external standards. Data are typically expressed as a percentage of the average baseline concentration.
Data Presentation
Disclaimer: The following quantitative data is based on studies of N-ethylpentedrone (NEP), a close structural analog of this compound, due to the limited availability of specific in vivo microdialysis data for NIPH. These values should be considered representative.
Table 1: Effects of N-Ethylpentedrone on Extracellular Dopamine Levels in the Nucleus Accumbens
| Dose (mg/kg, i.p.) | Peak Dopamine Increase (% of Baseline) | Time to Peak (minutes) |
| 0.3 | 250 ± 35 | 40 - 60 |
| 1.0 | 600 ± 78 | 40 - 60 |
| 3.0 | 1100 ± 150 | 60 - 80 |
Table 2: Effects of N-Ethylpentedrone on Extracellular Serotonin Levels in the Nucleus Accumbens
| Dose (mg/kg, i.p.) | Peak Serotonin Increase (% of Baseline) | Time to Peak (minutes) |
| 0.3 | 150 ± 20 | 20 - 40 |
| 1.0 | 300 ± 45 | 40 - 60 |
| 3.0 | 550 ± 65 | 40 - 60 |
Table 3: Effects of N-Ethylpentedrone on Extracellular Norepinephrine Levels in the Prefrontal Cortex
| Dose (mg/kg, i.p.) | Peak Norepinephrine Increase (% of Baseline) | Time to Peak (minutes) |
| 0.3 | 200 ± 28 | 20 - 40 |
| 1.0 | 450 ± 55 | 40 - 60 |
| 3.0 | 800 ± 110 | 40 - 60 |
Conclusion
The protocols outlined in this document provide a comprehensive framework for investigating the in vivo neurochemical effects of this compound using microdialysis coupled with HPLC-ECD. By measuring the dose-dependent changes in extracellular dopamine, serotonin, and norepinephrine, researchers can elucidate the primary mechanism of action of this synthetic cathinone and better understand its psychostimulant properties and abuse potential. The provided data on a close analog serves as a valuable reference for expected outcomes and experimental design.
References
- 1. Metabolic Stability and Metabolite Identification of N-Ethyl Pentedrone Using Rat, Mouse and Human Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A microdialysis study of nucleus accumbens core and shell dopamine during operant responding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Monoamine Transporters: Role of Transporter Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of N-Isopropylpentedrone Hydrochloride as an Analytical Reference Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Isopropylpentedrone hydrochloride (IUPAC name: 1-phenyl-2-(propan-2-ylamino)pentan-1-one hydrochloride) is a synthetic cathinone derivative. As with other novel psychoactive substances (NPS), the availability of well-characterized analytical reference materials is crucial for forensic laboratories, clinical toxicology, and neuropharmacological research. This document provides detailed application notes and protocols for the use of this compound as an analytical reference material for qualitative identification and quantitative analysis.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use as a reference standard.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₄H₂₂ClNO | [1] |
| Molecular Weight | 255.79 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility | ||
| Dimethyl Sulfoxide (DMSO) | ~16 mg/mL | [1] |
| Ethanol | ~14 mg/mL | [1] |
| Phosphate Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | [1] |
Analytical Applications and Protocols
This compound is primarily used as a reference material for the identification and quantification of this substance in seized materials, biological samples, and research preparations. The following protocols are provided as a guide and may require optimization based on the specific instrumentation and matrix.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds like N-Isopropylpentedrone. However, it is important to note that synthetic cathinones can be susceptible to thermal degradation in the GC inlet, which may lead to the formation of artifacts.[1]
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the analysis of this compound using GC-MS.
Protocol for GC-MS Analysis:
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Sample Preparation:
-
Prepare a stock solution of this compound analytical reference material at a concentration of 1 mg/mL in methanol.
-
Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
For seized materials, perform an appropriate extraction (e.g., solid-phase extraction or liquid-liquid extraction) to isolate the analyte of interest. The final extract should be dissolved in methanol.
-
-
GC-MS Parameters: The following parameters are suggested as a starting point and should be optimized for the specific instrument.
Table 2: Suggested GC-MS Parameters for this compound Analysis
| Parameter | Recommended Setting |
| Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C (to minimize thermal degradation)[1] |
| Oven Temperature Program | Initial: 100 °C, hold for 1 minRamp: 15 °C/min to 280 °C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-500 amu |
-
Data Analysis:
-
Qualitative Identification: Compare the retention time and the mass spectrum of the analyte in the sample to that of the this compound reference standard. The mass spectrum of N-alkylated cathinones is often characterized by the formation of an iminium ion as the base peak resulting from alpha-cleavage.[1]
-
Quantitative Analysis: Generate a calibration curve by plotting the peak area of the reference standard against its concentration. Use this curve to determine the concentration of this compound in the unknown sample.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of synthetic cathinones, as it avoids the issue of thermal degradation associated with GC-MS.
Logical Workflow for HPLC Method Development
Caption: Logical workflow for developing a validated HPLC method.
Protocol for HPLC Analysis:
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Sample Preparation:
-
Prepare a stock solution of this compound analytical reference material at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or mobile phase).
-
Prepare working standards for the calibration curve by diluting the stock solution with the mobile phase.
-
Prepare sample solutions by dissolving the material in the mobile phase and filtering through a 0.45 µm syringe filter before injection.
-
-
HPLC Parameters: The following parameters are suggested as a starting point for method development.
Table 3: Suggested HPLC Parameters for this compound Analysis
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with a mixture of acetonitrile and a buffer (e.g., 20 mM ammonium formate, pH 3.0) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Determined by UV scan (typically in the range of 200-300 nm) |
| Injection Volume | 10 µL |
-
Method Validation: The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the structural elucidation and absolute quantification (qNMR) of reference materials.
qNMR Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: N-Isopropylpentedrone Hydrochloride (NIPP HCl)
This technical support center provides guidance and answers frequently asked questions regarding the stability and degradation of N-Isopropylpentedrone hydrochloride (NIPP HCl). The information is intended for researchers, scientists, and drug development professionals. Please note that specific stability data for this compound is limited in published literature. Therefore, much of the information provided is based on the general behavior of synthetic cathinones and data from structurally related analogues.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound, as a synthetic cathinone, is known to be susceptible to degradation under various conditions. Its stability is influenced by factors such as temperature, pH, light, and the presence of oxidizing agents. The hydrochloride salt form generally offers improved stability and handling characteristics compared to the free base.
Q2: What are the primary degradation pathways for synthetic cathinones like NIPP HCl?
A2: Synthetic cathinones can undergo degradation through several pathways, including:
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Thermal Degradation: Particularly relevant during analytical procedures involving high temperatures, such as gas chromatography (GC). This can lead to the formation of breakdown products.
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Hydrolysis: Degradation in the presence of water, which can be accelerated under acidic or basic conditions.
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Oxidation: Reaction with atmospheric oxygen or other oxidizing agents can lead to modifications of the molecule.
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Photodegradation: Exposure to light, especially UV radiation, can induce degradation.
Q3: Are there any known degradation products of this compound?
A3: Specific degradation products for this compound are not well-documented in scientific literature. However, based on studies of similar cathinones, potential degradation could involve oxidation, leading to the loss of two hydrogen atoms and the formation of an iminium species.
Q4: How should this compound be stored to ensure its stability?
A4: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is advisable to store it in a tightly sealed container to protect it from moisture and atmospheric oxygen. For long-term storage, refrigeration or freezing is recommended.
Q5: Is this compound stable in solution?
A5: The stability of this compound in solution depends on the solvent and the pH of the solution. Acidifying the solution can increase the stability of many cathinones. It is recommended to prepare solutions fresh and store them under appropriate conditions (cool and dark) if they are not for immediate use.
Troubleshooting Guides
Issue: Inconsistent results or appearance of unknown peaks during GC-MS analysis.
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Potential Cause: Thermal degradation of this compound in the heated GC inlet. Synthetic cathinones are known to be thermally labile.[1]
-
Troubleshooting Steps:
-
Lower the Injection Port Temperature: Reducing the inlet temperature can minimize on-column degradation.
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Use a Derivatization Agent: Derivatization can increase the thermal stability of the analyte.
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Alternative Analytical Technique: Consider using a less thermally aggressive technique such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Issue: Loss of compound over time in stored biological samples.
-
Potential Cause: Degradation of this compound in the biological matrix due to enzymatic activity or chemical instability at the storage pH.
-
Troubleshooting Steps:
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Control pH: Acidification of the biological sample can significantly improve the stability of cathinones.[2][3]
-
Optimize Storage Temperature: Store samples at or below -20°C to slow down degradation processes.
-
Add Preservatives: The use of preservatives can inhibit microbial growth that may contribute to degradation.
-
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods. The following are generalized protocols that can be adapted for this compound.
1. Acidic Hydrolysis:
-
Protocol: Dissolve a known concentration of this compound in 0.1 M hydrochloric acid.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Periodically withdraw samples, neutralize them, and analyze using a suitable analytical method like HPLC to monitor the degradation.
2. Basic Hydrolysis:
-
Protocol: Dissolve a known concentration of this compound in 0.1 M sodium hydroxide.
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Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Periodically withdraw samples, neutralize them, and analyze to track the degradation process.
3. Oxidative Degradation:
-
Protocol: Dissolve a known concentration of this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
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Keep the solution at room temperature and protected from light for a specified duration (e.g., 24 hours).
-
Monitor the degradation by analyzing samples at regular intervals.
4. Thermal Degradation:
-
Protocol: Place a solid sample of this compound in a controlled temperature oven (e.g., 80°C).
-
Expose the sample for a set period (e.g., 48 hours).
-
After exposure, dissolve the sample in a suitable solvent and analyze to determine the extent of degradation.
5. Photodegradation:
-
Protocol: Expose a solution of this compound (in a photostable container) to a light source with a defined output (e.g., UV lamp at 254 nm).
-
Simultaneously, keep a control sample in the dark.
-
Analyze both the exposed and control samples at various time points to assess the impact of light on stability.
Data Presentation
Table 1: Stability of Mephedrone in Whole Blood at Different Storage Temperatures
| Storage Temperature | Day 7 (% remaining) | Day 14 (% remaining) | Day 30 (% remaining) |
| Room Temperature | 74.6% | Not Reported | 3.5% |
| 4°C (Refrigerator) | Not Reported | 78.8% | 76.0% |
| -20°C (Freezer) | Not Reported | 72.4% | 74.5% |
Data adapted from a study on the stability of selected cathinones. Note that these values are for Mephedrone and should be used as a general guide only.[4]
Visualizations
Caption: Workflow for Forced Degradation Studies of N-Isopropylpentedrone HCl.
References
Identifying N-Isopropylpentedrone hydrochloride degradation products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Isopropylpentedrone hydrochloride. The information provided is intended to help identify and understand potential degradation products that may be encountered during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Question: I am observing an unexpected peak with a mass 2 Da lower than my parent compound during GC-MS analysis. What could this be?
Answer:
This is likely a result of thermal degradation of this compound in the hot injection port of the gas chromatograph. Synthetic cathinones are known to be thermally labile and can undergo oxidative decomposition.[1][2][3] This process often involves the loss of two hydrogen atoms, leading to the formation of an iminium ion, which results in a characteristic 2 Dalton mass shift.[1][2]
To troubleshoot this issue, consider the following:
-
Lower the injection port temperature: Reducing the temperature of the GC inlet can minimize thermal degradation.
-
Use a less reactive liner: Employing a deactivated or silanized injection port liner can reduce active sites that may promote degradation.
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Consider LC-MS analysis: Liquid chromatography-mass spectrometry (LC-MS) is often a more suitable technique for analyzing thermally unstable compounds like this compound as it avoids the high temperatures associated with GC.
Question: My sample of this compound shows signs of degradation after storage in an aqueous solution. What are the likely degradation pathways?
Answer:
When stored in aqueous solutions, this compound can be susceptible to hydrolytic degradation, particularly if the pH is not controlled. The stability of synthetic cathinones is known to be influenced by pH.[4][5]
Potential hydrolytic degradation pathways for this compound, a β-keto phenethylamine, could involve:
-
Hydrolysis of the amine: While less common for secondary amines compared to esters or amides, under certain pH and temperature conditions, cleavage of the C-N bond could occur.
-
Reactions involving the beta-keto group: The ketone functional group can participate in various reactions in aqueous solutions, especially at non-neutral pH.
To minimize hydrolytic degradation, it is recommended to:
-
Prepare fresh solutions: Use freshly prepared solutions for your experiments whenever possible.
-
Control the pH: Acidification of the sample can increase the stability of cathinones.[4][5] Buffering your solution to a slightly acidic pH may help to minimize degradation.
-
Store at low temperatures: If storage is necessary, keep aqueous solutions at refrigerated or frozen temperatures to slow down the rate of degradation.
Question: I suspect my sample has been exposed to light and may have degraded. What kind of products should I look for?
Answer:
Exposure to light, particularly UV radiation, can lead to the photodegradation of pharmaceutical compounds.[6] For compounds with a chromophore like the phenyl ring in N-Isopropylpentedrone, photolytic reactions can occur. Potential photodegradation pathways for cathinone derivatives can involve:
-
Oxidative reactions: Light can promote the formation of reactive oxygen species, leading to oxidation of the molecule.
-
Dimerization or rearrangement: Cathinone and its derivatives can undergo dimerization or rearrangement reactions upon exposure to light.[5]
To prevent photolytic degradation:
-
Store samples in amber vials or protect them from light: Use light-resistant containers for storage and handling of this compound solutions.
-
Work in a low-light environment: When preparing and handling samples, minimize exposure to direct sunlight or strong artificial light.
Frequently Asked Questions (FAQs)
What are the known degradation products of this compound?
The most well-documented degradation product of N-Isopropylpentedrone and other synthetic cathinones arises from thermal decomposition, particularly during GC-MS analysis. This is an oxidative process that results in the loss of two hydrogen atoms to form an iminium ion.[1][2][3]
While specific hydrolytic and photolytic degradation products for this compound are not extensively reported in the literature, based on its chemical structure (a β-keto phenethylamine), potential degradation pathways could include hydrolysis of the amine or reactions involving the ketone group under hydrolytic conditions, and oxidation or dimerization under photolytic stress.
What is the general stability profile of this compound?
This compound, like other synthetic cathinones, is known to be an unstable compound.[4][5] Its stability is significantly affected by:
-
Temperature: It is thermally labile and prone to degradation at elevated temperatures, such as those used in gas chromatography.[1][2][3]
-
pH: The stability of cathinones in solution is pH-dependent. Acidic conditions tend to improve stability.[4][5]
-
Light: Exposure to light can induce photodegradation.[6]
For optimal stability, it is recommended to store this compound as a solid in a cool, dark, and dry place. Solutions should be prepared fresh, and if storage is required, they should be kept at low temperatures and protected from light.
What analytical methods are recommended for identifying this compound and its degradation products?
Given the thermal instability of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for its analysis.[2] This technique avoids the high temperatures that can cause degradation in a GC system. High-resolution mass spectrometry (HRMS) can be particularly useful for the identification and structural elucidation of unknown degradation products.
While Gas Chromatography-Mass Spectrometry (GC-MS) can be used, it is crucial to be aware of the potential for in-situ thermal degradation.[1][2][3] If using GC-MS, careful optimization of the injection port temperature and the use of deactivated liners are necessary to minimize the formation of artifacts.
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of this compound under various stress conditions.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for 24 hours.
-
At various time points (e.g., 2, 4, 8, 24 hours), withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase for analysis.
-
-
Basic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide.
-
Incubate the solution at 60°C for 24 hours.
-
At various time points, withdraw a sample, neutralize it with 0.1 M hydrochloric acid, and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At various time points, withdraw a sample and dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Transfer a portion of the solid this compound to a vial and heat it in an oven at 105°C for 24 hours.
-
After cooling, dissolve a known amount of the solid in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (in a quartz cuvette or other transparent container) to a UV light source (e.g., 254 nm or 365 nm) for 24 hours.
-
A control sample should be kept in the dark under the same conditions.
-
At various time points, withdraw a sample for analysis.
-
3. Analytical Method:
-
Analyze all samples using a validated stability-indicating LC-MS method.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm) and mass spectrometric detection (e.g., ESI in positive ion mode).
4. Data Analysis:
-
Compare the chromatograms of the stressed samples with that of the unstressed control sample to identify new peaks corresponding to degradation products.
-
Use the mass spectral data (m/z values and fragmentation patterns) to propose structures for the observed degradation products.
Data Presentation
The following table summarizes the potential degradation conditions and the likely primary degradation products of this compound based on its chemical class.
| Stress Condition | Reagent/Parameter | Potential Degradation Product(s) | Analytical Observation |
| Thermal | High Temperature (e.g., GC inlet) | Iminium ion | Peak with m/z 2 Da less than the parent compound in MS |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | Potential cleavage of the C-N bond or other rearrangements | Appearance of new peaks in the chromatogram |
| Basic Hydrolysis | 0.1 M NaOH, 60°C | Potential cleavage of the C-N bond or other rearrangements | Appearance of new peaks in the chromatogram |
| Oxidative | 3% H₂O₂ | Oxidized products (e.g., N-oxide, hydroxylated species) | Appearance of new peaks with corresponding mass shifts in MS |
| Photolytic | UV light | Dimers, rearrangement products, oxidized species | Appearance of new peaks in the chromatogram |
Visualizations
References
- 1. Buy this compound | 18268-14-9 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. ojp.gov [ojp.gov]
- 4. Extended Stability Evaluation of Selected Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic cathinones drug profile | www.euda.europa.eu [euda.europa.eu]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Forced Degradation Studies of N-Isopropylpentedrone Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers conducting forced degradation studies on N-Isopropylpentedrone hydrochloride. Given the limited specific data on this compound, the information provided is based on established principles of forced degradation studies and the known behavior of structurally related substituted cathinones.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: Based on the structure of this compound, which features a β-keto group and a secondary amine, the following degradation pathways are anticipated under forced degradation conditions:
-
Hydrolysis (Acidic and Basic): The molecule may be susceptible to hydrolysis, potentially leading to cleavage of the molecule. Cathinone derivatives can undergo complex reactions under basic conditions, including tautomerism followed by hydrolysis.[1]
-
Oxidation: The secondary amine and the benzylic carbon are potential sites for oxidation. Common oxidative degradation products for cathinones can include hydroxylated derivatives or even cleavage of the alkyl chain.[2]
-
Thermal Degradation: Substituted cathinones are known to be thermally labile.[3][4] Degradation can involve the formation of iminium ions and corresponding enamines, particularly at elevated temperatures common in GC analysis.[3][5]
-
Photodegradation: Exposure to UV or visible light may induce degradation, potentially through radical mechanisms or rearrangement reactions. Dimerization has been observed in some cathinone derivatives upon exposure to light and heat.[6]
Q2: I am not seeing any degradation under my initial stress conditions. What should I do?
A2: If you observe less than the target degradation (typically 5-20%), you may need to increase the severity of your stress conditions.[5] Consider the following adjustments:
-
Acidic/Basic Hydrolysis: Increase the concentration of the acid or base (e.g., from 0.1N to 1N HCl or NaOH), increase the temperature, or prolong the exposure time.[7]
-
Oxidative Stress: Increase the concentration of the oxidizing agent (e.g., from 3% to 30% H₂O₂), or extend the reaction time.
-
Thermal Stress: Increase the temperature, but be cautious of approaching the melting point of the compound, which can cause physical changes rather than chemical degradation.
-
Photolytic Stress: Increase the intensity of the light source or the duration of exposure. Ensure the sample is adequately exposed to the light.
Q3: My chromatogram shows many small, unexpected peaks after thermal stress. What could be the cause?
A3: This is a common issue with cathinone derivatives due to their thermal instability.[3][4] If you are using Gas Chromatography (GC), the high temperatures of the injection port can cause on-column degradation, leading to multiple artifact peaks.[3][5]
-
Troubleshooting:
-
Switch to a less harsh analytical technique like High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, which operates at lower temperatures.
-
If GC must be used, try lowering the injection port temperature and using a faster temperature ramp to minimize the time the analyte spends at high temperatures.[4]
-
Q4: How can I improve the stability of my this compound stock solutions?
A4: Cathinones can be unstable in solution, especially at neutral or basic pH.[8] To improve stability for analytical purposes:
-
Prepare solutions fresh whenever possible.
-
Store stock solutions at refrigerated or frozen temperatures.
-
Consider acidifying the solution (e.g., using a dilute solution of HCl) to increase the stability of the protonated amine form of the molecule.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing in HPLC | - Inappropriate mobile phase pH.- Secondary interactions with the stationary phase.- Column overload. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form (for N-Isopropylpentedrone, a pH below its pKa is recommended).- Add a competing amine (e.g., triethylamine) to the mobile phase to block active silanol groups on the column.- Reduce the concentration of the injected sample. |
| Irreproducible Degradation Percentages | - Inconsistent temperature control.- Inhomogeneous sample solutions.- Variable reaction times. | - Use a calibrated, temperature-controlled water bath or oven.- Ensure complete dissolution of the sample before initiating the stress condition.- Precisely control the timing of the stress exposure and the quenching of the reaction. |
| Mass Imbalance (Sum of degradants and remaining API is not close to 100%) | - Formation of non-chromophoric degradants.- Co-elution of degradants with the parent peak.- Degradants are not eluted from the column. | - Use a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in addition to a UV detector.- Optimize the chromatographic method to improve resolution. This can be achieved by changing the mobile phase composition, gradient slope, or stationary phase.- Perform a column flush with a strong solvent after each run. |
Data Presentation
Table 1: Hypothetical Forced Degradation Data for this compound
Disclaimer: The following data is illustrative and based on the typical behavior of substituted cathinones. Actual results may vary.
| Stress Condition | Reagent/Parameter | Time | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Postulated) |
| Acid Hydrolysis | 1N HCl | 24 hours | 80°C | ~15% | Hydrolytic cleavage products |
| Base Hydrolysis | 1N NaOH | 8 hours | 60°C | ~25% | Tautomers, hydrolytic cleavage products |
| Oxidation | 30% H₂O₂ | 24 hours | Room Temp | ~20% | N-oxide, hydroxylated derivatives |
| Thermal | Solid State | 48 hours | 105°C | ~10% | Iminium/enamine derivatives |
| Photolytic | UV Light (254 nm) | 72 hours | Room Temp | ~12% | Photodimers, rearrangement products |
Experimental Protocols
Preparation of Stock Solution
Dissolve this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to a concentration of 1 mg/mL.
Forced Degradation Procedures
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1N HCl. Heat in a water bath at 80°C for 24 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1N NaOH. Heat in a water bath at 60°C for 8 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Place the solid drug substance in a hot air oven at 105°C for 48 hours. After cooling, dissolve the sample in the solvent and dilute to a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) in a photostability chamber for 72 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.
Analytical Method (Example)
A stability-indicating HPLC method is recommended.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at a suitable wavelength (determined by UV scan) or a Mass Spectrometer.
-
Injection Volume: 10 µL.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Postulated degradation pathways for N-Isopropylpentedrone.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology | Office of Justice Programs [ojp.gov]
- 6. Extended Stability Evaluation of Selected Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of synthetic cathinones in clinical and forensic toxicological analysis-Where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Isopropylpentedrone Hydrochloride HPLC Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of N-Isopropylpentedrone hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Peak Shape Issues: Why is my N-Isopropylpentedrone peak tailing?
Peak tailing is a common issue when analyzing basic compounds like synthetic cathinones. It can obscure nearby analytes and lead to inaccurate quantification.[1]
Answer: Peak tailing for N-Isopropylpentedrone, an amine-containing compound, is often caused by secondary interactions with the stationary phase or other system issues. Here’s a step-by-step troubleshooting guide:
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Cause 1: Silanol Interactions: Residual silanol groups on silica-based columns can interact strongly with the basic nitrogen atom in N-Isopropylpentedrone, causing tailing.[1][2]
-
Solution:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 3) with an appropriate buffer can protonate the silanol groups, reducing their interaction with the analyte.[2]
-
Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 or C8 column where most residual silanols are chemically bonded, minimizing secondary interactions.[1]
-
Add a Competing Base: Introducing a small amount of a competing base (e.g., triethylamine) to the mobile phase can occupy the active silanol sites, improving peak shape.
-
-
-
Cause 2: Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[3]
-
Cause 3: Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites and disrupt the flow path.[3][5]
-
Solution:
-
Flush the Column: Wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants.[2]
-
Use a Guard Column: A guard column protects the analytical column from strongly retained impurities from the sample matrix.[5]
-
Replace the Column: If flushing does not resolve the issue, the column may be permanently damaged and require replacement.[3][4]
-
-
-
Cause 4: Extra-Column Volume (Dead Volume): Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing.[1][4]
| Summary of Peak Tailing Troubleshooting | |
| Potential Cause | Recommended Solution(s) |
| Silanol Interactions | Adjust mobile phase pH; use an end-capped column; add a competing base.[1][2] |
| Column Overload | Reduce injection volume or sample concentration.[3][4] |
| Column Contamination/Void | Flush the column; use a guard column; replace the column if necessary.[3][4][5] |
| Extra-Column Volume | Minimize tubing length and internal diameter.[1][4] |
Poor Resolution: How can I improve the separation between N-Isopropylpentedrone and other components?
Poor resolution, or the co-elution of peaks, prevents accurate identification and quantification of analytes.[6]
Answer: Improving resolution involves optimizing the chemical and physical parameters of your HPLC system to enhance the separation between your analyte and any impurities or other compounds.
-
Cause 1: Inadequate Mobile Phase Composition: The solvent strength or selectivity of the mobile phase may not be optimal for separation.
-
Solution:
-
Adjust Solvent Strength: For reversed-phase HPLC, decreasing the percentage of the organic modifier (e.g., acetonitrile or methanol) will increase retention times and may improve resolution.[7]
-
Change Organic Modifier: Switching from methanol to acetonitrile (or vice versa) can alter selectivity and improve the separation of closely eluting peaks.
-
Optimize pH: For ionizable compounds like N-Isopropylpentedrone, small adjustments to the mobile phase pH can significantly alter retention and selectivity.[7]
-
-
-
Cause 2: Column Inefficiency: The column may be aging, contaminated, or simply not suitable for the separation.
-
Solution:
-
Increase Column Efficiency: Use a column with a smaller particle size (e.g., <3 µm) or a longer column length to increase the number of theoretical plates.[1]
-
Change Stationary Phase: If resolution is still poor, consider a different stationary phase chemistry (e.g., Phenyl-Hexyl or PFP) that offers different selectivity.
-
-
-
Cause 3: Suboptimal Temperature: Temperature affects solvent viscosity and reaction kinetics, influencing retention and selectivity.[6]
-
Cause 4: High Flow Rate: A flow rate that is too high can reduce column efficiency and lead to peak broadening.
-
Solution: Lowering the flow rate can increase efficiency and improve resolution, but at the cost of a longer analysis time.[6]
-
| Summary of Poor Resolution Troubleshooting | |
| Parameter | Action to Improve Resolution |
| Mobile Phase | Decrease organic solvent percentage; change organic solvent type; optimize pH.[7] |
| Column | Use a longer column or one with smaller particles; try a different stationary phase.[1] |
| Temperature | Decrease column temperature using a thermostatted oven.[6][7] |
| Flow Rate | Decrease the flow rate.[6] |
Retention Time Variability: Why is the retention time of my N-Isopropylpentedrone peak shifting between injections?
Stable retention times are critical for reliable peak identification and method reproducibility.[8] Shifts in retention time can indicate a problem with the HPLC system or the method itself.
Answer: To diagnose the cause, first determine if the retention time for all peaks is shifting proportionally or if it's affecting only specific peaks.[9]
-
Scenario 1: All Peaks Shift Proportionally
-
Cause: This usually points to a physical or system-related problem, most commonly related to the flow rate.[8]
-
Solutions:
-
Check for Leaks: Inspect all fittings and connections from the pump to the detector for any signs of leakage.[4][10]
-
Verify Flow Rate: A change in flow rate is a common cause. Ensure the pump is delivering the set flow rate accurately. Check for air bubbles in the solvent lines and purge the pump if necessary.[9][10] Malfunctioning check valves or worn pump seals can also cause flow instability.[10][11]
-
Ensure Consistent Temperature: Temperature fluctuations can alter mobile phase viscosity and affect retention times. Use a column oven for stable temperature control.
-
-
-
Scenario 2: Only Specific Peaks Shift (or shifts are not proportional)
-
Cause: This suggests a chemical or column-related issue affecting selectivity.[8]
-
Solutions:
-
Check Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially incorrect buffer concentration or pH, can cause retention shifts for ionizable compounds like N-Isopropylpentedrone.[12][13] Prepare fresh mobile phase daily.[14]
-
Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before starting the analysis. This can take 10-20 column volumes, or even more for methods with ion-pairing reagents.[12][15]
-
Column Degradation/Contamination: The buildup of contaminants from the sample matrix can alter the stationary phase chemistry over time.[12] Flush the column or replace it if it is old.
-
-
| Summary of Retention Time Shift Troubleshooting | |
| Symptom | Likely Cause |
| All peaks shift proportionally | Flow Rate Issue / System Problem |
| All peaks shift proportionally | Temperature Fluctuation |
| Random/disproportionate shifts | Mobile Phase Composition |
| Random/disproportionate shifts | Column Equilibration/Contamination |
Baseline Issues: Why is my baseline noisy, drifting, or showing wander?
A stable baseline is essential for achieving low detection limits and accurate peak integration. Baseline problems can have both mechanical and chemical origins.[16]
Answer: Baseline issues can be categorized as noise (rapid fluctuations), drift (slow, steady change), or wander (slow, undulating change).
-
Baseline Noise (Regular or Irregular Spikes):
-
Cause: Often caused by air bubbles in the system, a dirty detector cell, or a failing detector lamp.[4][15][17] Pump pulsations from worn seals or faulty check valves can also cause rhythmic noise.[16][17]
-
Solution:
-
Degas Mobile Phase: Thoroughly degas the mobile phase using an inline degasser, sonication, or helium sparging to remove dissolved air.[14][17]
-
Flush System: Flush the pump and detector cell with a strong, miscible solvent like methanol or isopropanol to remove air and contaminants.[15]
-
Check Detector Lamp: Check the lamp energy. A weak or failing lamp is a common source of noise and should be replaced.[4][17]
-
-
-
Baseline Drift:
-
Cause: Typically caused by changes in mobile phase composition, insufficient column equilibration, or temperature fluctuations.[14] Contamination slowly eluting from the column can also appear as a rising baseline.[15]
-
Solution:
-
Allow Sufficient Equilibration: Ensure the column is fully equilibrated, especially after changing the mobile phase.[14][15]
-
Maintain Stable Temperature: Use a column oven and ensure the lab environment is temperature-controlled.[18][14]
-
Use High-Purity Solvents: Use HPLC-grade solvents to prevent impurities from causing drift, especially in gradient analysis.[11][15]
-
-
| Summary of Baseline Troubleshooting | |
| Issue | Potential Cause(s) |
| Noise (spikes) | Air bubbles; dirty detector cell; pump issues.[14][16][17] |
| Drift (slow, steady) | Temperature fluctuation; column not equilibrated; contaminated mobile phase.[14][15] |
| Wander (undulating) | Poor mobile phase mixing; lab temperature changes.[14] |
Experimental Protocol: HPLC Analysis of N-Isopropylpentedrone
This protocol provides a general methodology for the reversed-phase HPLC analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
| Parameter | Condition | Rationale/Notes |
| Column | Reversed-Phase C18, 150 x 4.6 mm, 3.5 µm | A standard C18 column provides good hydrophobic retention for cathinone structures. |
| Mobile Phase | Acetonitrile and 20 mM Ammonium Formate buffer (pH 3.0) | A buffered mobile phase is crucial for consistent ionization and good peak shape of the basic analyte.[3] Acetonitrile is a common organic modifier. |
| Elution Mode | Isocratic (e.g., 40:60 Acetonitrile:Buffer) or Gradient | Isocratic elution is simpler, while a gradient may be needed to separate impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[10] |
| Injection Volume | 5-10 µL | Keep the injection volume low to prevent column overload and peak distortion.[4] |
| Sample Diluent | Mobile Phase | Dissolving the sample in the mobile phase is critical to prevent peak shape distortion.[10][11] |
| Detection | UV at 254 nm | The phenyl group in N-Isopropylpentedrone allows for strong UV absorbance. |
| Standard Prep | Prepare a stock solution of N-Isopropylpentedrone HCl in methanol or mobile phase. Create working standards by diluting the stock with the mobile phase. | N-Isopropylpentedrone HCl is soluble in water and polar organic solvents.[19] |
| Sample Prep | Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates that can clog the column.[7] | Effective sample clean-up is essential to prevent column contamination.[1] |
Visualizations
Workflow & Pathway Diagrams
References
- 1. chromtech.com [chromtech.com]
- 2. agilent.com [agilent.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 7. uhplcs.com [uhplcs.com]
- 8. youtube.com [youtube.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. restek.com [restek.com]
- 11. HPLC 문제 해결 안내서 [sigmaaldrich.com]
- 12. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 13. researchgate.net [researchgate.net]
- 14. medikamenterqs.com [medikamenterqs.com]
- 15. phenomenex.com [phenomenex.com]
- 16. agilent.com [agilent.com]
- 17. uhplcs.com [uhplcs.com]
- 18. researchgate.net [researchgate.net]
- 19. Buy this compound | 18268-14-9 [smolecule.com]
Technical Support Center: Overcoming Matrix Effects in N-Isopropylpentedrone Hydrochloride Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of N-Isopropylpentedrone hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of N-Isopropylpentedrone, focusing on the mitigation of matrix effects.
| Observed Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Co-eluting matrix components interfering with chromatography. | 1. Optimize Chromatographic Gradient: Adjust the gradient slope to better separate N-Isopropylpentedrone from interfering compounds. 2. Change Stationary Phase: Consider a different column chemistry (e.g., biphenyl or pentafluorophenyl) that may offer different selectivity for the analyte and matrix components. 3. Improve Sample Cleanup: Employ a more rigorous sample preparation method (see Experimental Protocols). |
| Inconsistent Analyte Response (High %CV) | Variable ion suppression or enhancement across different samples. | 1. Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., N-Isopropylpentedrone-d7) is the most effective way to compensate for variable matrix effects.[1][2][3] 2. Evaluate Different Biological Lots: During method development, test at least six different lots of blank matrix to assess the variability of the matrix effect.[4] 3. Optimize Sample Preparation: Ensure the chosen sample preparation method is reproducible and effectively removes phospholipids and other interfering substances. |
| Low Analyte Recovery | Inefficient extraction from the biological matrix. | 1. Optimize Extraction pH: Adjust the pH of the sample to ensure N-Isopropylpentedrone (a basic compound) is in its neutral form for efficient extraction into an organic solvent during LLE. 2. Select an Appropriate SPE Sorbent: For solid-phase extraction, test different sorbent types (e.g., mixed-mode cation exchange) to find the one with the best retention and elution characteristics for N-Isopropylpentedrone. 3. Evaluate Different LLE Solvents: Test various organic solvents (e.g., methyl tert-butyl ether, ethyl acetate) to determine the most efficient one for extracting the analyte. |
| Significant Ion Suppression/Enhancement | Co-eluting endogenous matrix components (e.g., phospholipids, salts).[5][6][7][8] | 1. Improve Sample Cleanup: Implement techniques specifically designed to remove phospholipids, such as HybridSPE® or phospholipid removal plates.[9] 2. Modify Chromatography: Alter the mobile phase composition or gradient to shift the retention time of N-Isopropylpentedrone away from regions of high matrix interference. A post-column infusion experiment can identify these regions.[10] 3. Change Ionization Source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[7] |
Frequently Asked Questions (FAQs)
1. What are matrix effects and how do they affect my N-Isopropylpentedrone bioanalysis?
Matrix effects are the alteration of ionization efficiency for an analyte by co-eluting components in the sample matrix.[5][7] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of N-Isopropylpentedrone.[8][11]
2. How can I determine if my analysis is suffering from matrix effects?
A common method is the post-extraction spike experiment. In this procedure, you compare the peak area of the analyte in a neat solution to the peak area of the analyte spiked into an extracted blank matrix sample at the same concentration. A significant difference in peak areas indicates the presence of matrix effects. Another qualitative technique is the post-column infusion experiment, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[10]
3. What is the best sample preparation technique to minimize matrix effects for N-Isopropylpentedrone?
The optimal technique depends on the biological matrix and required sensitivity. Here is a general comparison:
-
Protein Precipitation (PPT): Simple and fast, but may not effectively remove all interfering components, leading to more significant matrix effects.
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent. Optimization of pH and solvent choice is crucial.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by utilizing specific interactions between the analyte and a solid sorbent. Mixed-mode SPE is often effective for basic compounds like N-Isopropylpentedrone.
4. Why is a stable isotope-labeled internal standard (SIL-IS) recommended?
A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute chromatographically.[1][2][12][13] Therefore, it experiences the same degree of matrix effects as N-Isopropylpentedrone, allowing for accurate correction of signal suppression or enhancement.[3]
5. What are typical LC-MS/MS parameters for the analysis of synthetic cathinones like N-Isopropylpentedrone?
| Parameter | Typical Value/Condition |
| LC Column | C18 or Biphenyl, 2.1 x 50-100 mm, < 3 µm |
| Mobile Phase A | Water with 0.1% Formic Acid and/or 5 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.6 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Note: These parameters will likely require optimization for your specific instrumentation and application.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike
-
Prepare a neat solution of N-Isopropylpentedrone at a known concentration (e.g., 100 ng/mL) in the mobile phase.
-
Prepare a spiked matrix sample by adding the same concentration of N-Isopropylpentedrone to an extracted blank plasma/urine sample.
-
Analyze both samples using the developed LC-MS/MS method.
-
Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Neat Solution) x 100% A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
Protocol 2: Sample Preparation using Protein Precipitation (PPT)
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 3: Sample Preparation using Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample, add the internal standard and 50 µL of a basifying agent (e.g., 0.1 M NaOH).
-
Add 500 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 5,000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Visualizations
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Sensitive and Comprehensive LC‐MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [research-repository.griffith.edu.au]
- 6. Ion suppression correction and normalization for non-targeted metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. High-Throughput Quantitative LC-MS/MS Analysis of Benzodiazepines in Human Urine | Springer Nature Experiments [experiments.springernature.com]
- 11. Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring: A Review of Current Knowledge of Its Minimization and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
N-Isopropylpentedrone hydrochloride solubility issues and solutions
Technical Support Center: N-Isopropylpentedrone Hydrochloride
This guide provides comprehensive technical information and troubleshooting advice for researchers, scientists, and drug development professionals working with this compound, with a specific focus on addressing solubility challenges.
Compound Overview
This compound is a synthetic compound from the substituted cathinone class.[1] As a hydrochloride salt, it is designed to have improved aqueous solubility compared to its free base form, a common strategy in pharmaceutical development to enhance bioavailability.[1][2] Its chemical formula is C14H22ClNO, with a molecular weight of 255.79 g/mol .[1] The presence of a protonated amine and a chloride counter-ion facilitates dissolution in polar solvents.[1]
Solubility Data Summary
The solubility of this compound can vary based on the solvent, temperature, and pH. The following table summarizes available solubility data for this compound and structurally similar cathinone derivatives to provide a comparative reference.
| Compound | Solvent | Reported Solubility | Reference |
| N-Isopropylpentedrone HCl (inferred) | Dimethyl Sulfoxide (DMSO) | ~16 mg/mL | Based on structurally similar cathinone derivatives.[1] |
| Ethanol | ~14 mg/mL | Based on structurally similar cathinone derivatives.[1] | |
| Phosphate-Buffered Saline (PBS) pH 7.2 | ~10 mg/mL | Based on structurally similar cathinone derivatives.[1] | |
| N-ethyl Heptedrone HCl (Analogue) | Dimethylformamide (DMF) | 15 mg/mL | Data for a comparable N-alkylated cathinone hydrochloride.[3] |
| Dimethyl Sulfoxide (DMSO) | 15 mg/mL | Data for a comparable N-alkylated cathinone hydrochloride.[3] | |
| Ethanol | 20 mg/mL | Data for a comparable N-alkylated cathinone hydrochloride.[3] | |
| Phosphate-Buffered Saline (PBS) pH 7.2 | 10 mg/mL | Data for a comparable N-alkylated cathinone hydrochloride.[3] | |
| N-isopropyl Buphedrone HCl (Analogue) | Phosphate-Buffered Saline (PBS) pH 7.2 | 1 - 10 mg/mL (Sparingly soluble) | Data for a cathinone hydrochloride with the same N-isopropyl group.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for dissolving this compound?
A1: Based on its chemical structure as a hydrochloride salt, polar solvents are recommended.[1] For initial stock solutions, organic polar solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Ethanol are effective choices.[1][3] For aqueous buffers, Phosphate-Buffered Saline (PBS) at a physiological pH of 7.2 is suitable, although solubility may be lower than in organic solvents.[1][3]
Q2: Why is my compound not dissolving well in water?
A2: While the hydrochloride salt form significantly enhances aqueous solubility compared to the free base, its solubility is not unlimited.[1] Factors that can limit solubility in water or aqueous buffers include:
-
Concentration: You may be attempting to create a solution that exceeds its maximum solubility limit.
-
pH: The pH of the solution can influence the ionization state of the compound. Although generally stable, extreme pH values can affect solubility.
-
Temperature: Solubility is often temperature-dependent. Gently warming the solution may aid dissolution.
-
Purity: Impurities in the compound or solvent can negatively impact solubility.
Q3: Can I dissolve this compound in nonpolar solvents?
A3: No, this is not recommended. The ionic nature of the hydrochloride salt makes it poorly soluble in nonpolar solvents such as hexane or toluene.[1] The lack of favorable electrostatic interactions prevents effective dissolution.[1]
Q4: Does the common-ion effect impact the solubility of this compound?
A4: Yes, the common-ion effect can be a factor, particularly in solutions that already contain a high concentration of chloride ions. For example, attempting to dissolve the compound in a dilute hydrochloric acid (HCl) solution may suppress its solubility compared to dissolving it in pure water.[2] This is relevant for oral administration studies where the compound encounters gastric acid.[2]
Troubleshooting Guide for Solubility Issues
Problem: The compound is not fully dissolving in my chosen solvent.
-
Question: Have you tried gentle heating?
-
Answer: Many compounds exhibit increased solubility at higher temperatures. Try warming the solution in a water bath (e.g., 37°C to 50°C) while stirring. Be cautious not to overheat, as this could degrade the compound.
-
-
Question: Is mechanical agitation sufficient?
-
Answer: Ensure the solution is being adequately mixed. Use a vortex mixer for several minutes or a magnetic stirrer. For difficult-to-dissolve compounds, sonication (using an ultrasonic bath) can be highly effective at breaking up solid particles and increasing the rate of dissolution.[5]
-
-
Question: Are you using a co-solvent system?
-
Answer: If solubility in a purely aqueous buffer is insufficient for your experimental needs, a co-solvent approach can be effective.[5] First, dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol to create a concentrated stock solution. Then, perform a serial dilution of this stock solution into your aqueous buffer. Note: Always check the tolerance of your experimental system (e.g., cell culture) to the final concentration of the organic solvent.
-
Problem: The compound precipitates out of solution after initial dissolution.
-
Question: Was the initial solution supersaturated?
-
Answer: This can happen if a solution is heated to dissolve the compound and then cooled, or if a stock solution is diluted into a buffer where it is less soluble (an anti-solvent effect). To resolve this, you may need to lower the final concentration of your working solution.
-
-
Question: Has the pH of the solution changed?
-
Answer: Changes in pH upon the addition of other reagents could cause the compound to precipitate. Verify the pH of your final solution and adjust if necessary using a suitable buffer system.
-
-
Question: Are you observing salt precipitation?
-
Answer: In highly concentrated buffer solutions, the addition of the hydrochloride salt could lead to the precipitation of other, less soluble salts. Ensure your buffer concentrations are appropriate for the desired final concentration of the compound.
-
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
Objective: To prepare a 10 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or glass vials
-
Vortex mixer and/or sonicator
Procedure:
-
Weighing: Accurately weigh 10 mg of this compound powder and place it into a clean vial.
-
Solvent Addition: Add 1 mL of DMSO to the vial.
-
Dissolution: Cap the vial securely and vortex vigorously for 2-3 minutes.
-
Visual Inspection: Check for any undissolved particulate matter.
-
Troubleshooting: If particulates remain, sonicate the vial in an ultrasonic water bath for 5-10 minutes.
-
Storage: Once fully dissolved, store the stock solution at -20°C or as recommended by the supplier. Ensure the vial is tightly sealed to prevent moisture absorption by the DMSO.
Protocol 2: Preparation of an Aqueous Working Solution from a Stock Solution
Objective: To prepare a 100 µM working solution in PBS (pH 7.2) from a 10 mg/mL DMSO stock. (Molecular Weight of N-Isopropylpentedrone HCl = 255.79 g/mol )
Calculations:
-
First, convert the stock concentration to molarity: (10 mg/mL) / (255.79 g/mol ) = (0.01 g/mL) / (255.79 g/mol ) = 0.00003909 M = 39.09 mM
-
Use the dilution formula (M1V1 = M2V2) to find the volume of stock needed for 1 mL of working solution: (39.09 mM)(V1) = (0.1 mM)(1 mL) V1 = (0.1) / (39.09) = 0.00256 mL = 2.56 µL
Procedure:
-
Aliquot Buffer: Pipette 997.44 µL of PBS (pH 7.2) into a sterile microcentrifuge tube.
-
Add Stock: Add 2.56 µL of the 10 mg/mL (39.09 mM) DMSO stock solution to the PBS.
-
Mix: Vortex the tube gently for 30 seconds to ensure homogeneity.
-
Final Concentration: The final solution is 100 µM this compound in PBS. The final DMSO concentration is approximately 0.26%, which is well-tolerated by most cell-based assays.
Visual Guides & Workflows
The following diagrams illustrate key workflows for handling this compound.
Caption: A standard workflow for preparing experimental solutions.
Caption: A decision tree for troubleshooting solubility problems.
References
Technical Support Center: N-Isopropylpentedrone Hydrochloride Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-Isopropylpentedrone hydrochloride.
Section 1: Troubleshooting Guides
This section addresses specific issues that may arise during the purification process, offering potential causes and recommended solutions.
Low Yield After Recrystallization
Problem: The recovery of this compound after recrystallization is significantly lower than expected.
| Potential Cause | Recommended Solution |
| Excessive Solvent Volume: Using too much solvent will keep a significant portion of the product dissolved in the mother liquor, even at low temperatures. | Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material until complete dissolution is achieved. |
| Inappropriate Solvent Choice: The selected solvent may have a high dissolving power for the compound even at low temperatures. | Perform a solvent screen to identify a solvent in which this compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Ethanol, methanol, and mixtures of ethanol/ethyl acetate are commonly used for the recrystallization of similar compounds.[1] |
| Premature Crystallization: If crystallization occurs too rapidly (e.g., upon immediate removal from heat), impurities can be trapped within the crystal lattice, necessitating further purification steps that reduce the overall yield. | To slow down crystallization, after dissolving the compound in a minimal amount of boiling solvent, add a small excess of the same solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Loss During Filtration: Product may be lost during the transfer of the crystalline slurry to the filter or by passing through the filter paper. | Ensure the filter paper fits the funnel correctly and is wetted with the cold recrystallization solvent before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent to minimize dissolution. |
Persistent Impurities After Recrystallization
Problem: Analytical data (e.g., HPLC, NMR) indicates the presence of significant impurities even after multiple recrystallization attempts.
| Potential Cause | Recommended Solution |
| Co-crystallization of Impurities: Some impurities may have similar solubility profiles to this compound, leading to their incorporation into the crystal lattice. | Consider using a different recrystallization solvent or a solvent system (a mixture of a good solvent and a poor solvent). Alternatively, a different purification technique, such as column chromatography, may be necessary. |
| Incomplete Removal of Starting Materials: Residual 2-bromo-1-phenylpentan-1-one or isopropylamine from the synthesis may be present. | An acidic or basic wash of the crude product before recrystallization can help remove unreacted starting materials. For instance, an acidic wash can remove residual isopropylamine. |
| Presence of the Intermediate Imine: The imine intermediate from the reductive amination may not have been fully reduced. | Ensure the reduction step of the synthesis goes to completion. If the imine is present in the crude product, it may be necessary to repeat the reduction step or use a stronger reducing agent. |
| Formation of Byproducts: Side reactions during synthesis can lead to the formation of structurally similar byproducts that are difficult to remove by recrystallization alone. | Characterize the impurity using techniques like LC-MS/MS and NMR to understand its structure.[2][3] This information can help in designing a more effective purification strategy, such as a targeted extraction or a specific chromatographic separation. |
Oily Product Instead of Crystals
Problem: The product separates as an oil rather than a crystalline solid during recrystallization.
| Potential Cause | Recommended Solution |
| Supersaturation is too high: The solution is too concentrated, leading to the product "crashing out" as an oil. | Reheat the solution and add a small amount of additional solvent to reduce the concentration. |
| Cooling is too rapid: Fast cooling does not allow sufficient time for crystal lattice formation. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process. |
| Presence of Impurities: Certain impurities can inhibit crystallization and promote oiling out. | Try to remove impurities by performing a pre-purification step, such as an activated carbon treatment to remove colored impurities, or a simple column filtration through a plug of silica gel. |
| Inappropriate Solvent: The chosen solvent may not be suitable for inducing crystallization of this specific compound. | Experiment with different solvents or solvent systems. Sometimes, adding a small amount of a "poor" solvent to a solution of the compound in a "good" solvent can induce crystallization. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically produced this compound?
A1: Based on its synthesis via reductive amination of 2-bromo-1-phenylpentan-1-one with isopropylamine, the most common impurities include:
-
Unreacted Starting Materials: 2-bromo-1-phenylpentan-1-one and isopropylamine.
-
Intermediate Imine: The imine formed from the initial reaction that has not been fully reduced.
-
Over-alkylation Products: Although less common with a secondary amine, further reaction on the nitrogen is a possibility.
-
Byproducts from the Reducing Agent: Depending on the reducing agent used (e.g., sodium borohydride), byproducts from its decomposition can be present.
-
Isocathinone Byproducts: Rearrangement products where the carbonyl and amine groups are swapped on the alkyl chain can sometimes be formed during synthesis.[2]
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: Ethanol, methanol, and mixtures of ethanol and ethyl acetate have been reported as suitable solvents for the recrystallization of this compound.[1] The ideal solvent or solvent system should be determined experimentally by conducting small-scale solubility tests.
Q3: How can I assess the purity of my this compound sample?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a powerful tool for quantifying the purity and detecting impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents. However, the thermal instability of cathinones should be considered, as it can lead to degradation during analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information and can be used to identify and quantify impurities if their signals do not overlap significantly with the main compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive technique for detecting and identifying trace impurities.
Q4: What is a typical experimental protocol for the recrystallization of this compound?
A4: The following is a general protocol that should be optimized for your specific sample:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture gently (e.g., on a hot plate with stirring) until the solvent begins to boil. Continue adding the hot solvent in small portions until all the solid has just dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon, and then gently reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Q5: How can I remove residual solvents from my final product?
A5: Residual solvents can be removed by drying the purified this compound under high vacuum. Gently heating the sample while under vacuum can facilitate the removal of less volatile solvents, but care must be taken to avoid thermal degradation of the compound. The absence of residual solvents can be confirmed by Headspace Gas Chromatography (GC-HS).
Section 3: Data Presentation
Table 1: Comparison of Recrystallization Solvents (Illustrative Data)
| Solvent System | Purity Before (%) | Purity After (%) | Yield (%) |
| Ethanol | 92.5 | 98.7 | 75 |
| Methanol | 92.5 | 98.2 | 70 |
| Ethanol/Ethyl Acetate (1:1) | 92.5 | 99.1 | 80 |
| Isopropanol | 92.5 | 97.5 | 65 |
Note: This table presents illustrative data for comparison purposes. Actual results may vary depending on the nature and quantity of impurities in the crude product.
Section 4: Experimental Protocols
Protocol for Purity Determination by HPLC
This protocol provides a general starting point for developing a validated HPLC method for the purity analysis of this compound.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffered aqueous phase (e.g., 20 mM ammonium acetate, pH 4.5) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV spectrum of a dilute solution of this compound (typically around 247 nm for similar compounds).[4]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve a known amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Section 5: Visualizations
Caption: Recrystallization workflow for N-Isopropylpentedrone HCl.
Caption: Troubleshooting logic for purification issues.
References
Preventing N-Isopropylpentedrone hydrochloride sample contamination
Disclaimer: N-Isopropylpentedrone hydrochloride is a research chemical. The information provided here is intended for use by qualified researchers, scientists, and drug development professionals in a controlled laboratory setting. It is not intended for human or veterinary use. All handling and experiments should be conducted in accordance with institutional safety protocols, Good Laboratory Practices (GLP), and local regulations.
This technical support center provides guidance on preventing sample contamination to ensure the integrity and reproducibility of experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound? A1: To prevent degradation, this compound should be stored in airtight, light-resistant containers at a controlled temperature of 2–8°C.[1] Exposure to humidity and extreme temperatures should be avoided to prevent potential hydrolysis and degradation.[1] For long-term storage, placing the container in a desiccator within the refrigerated environment is a recommended best practice.
Q2: Is this compound a hygroscopic compound? A2: While specific data for this compound is not readily available, many amine hydrochloride salts exhibit hygroscopicity (the tendency to absorb moisture from the air). It is crucial to handle the compound in a low-humidity environment, such as a glovebox or a room with controlled humidity, to prevent clumping and potential degradation.[2][3]
Q3: What solvents are recommended for dissolving this compound? A3: As a hydrochloride salt, this compound has enhanced solubility in polar protic solvents like water and alcohols due to its ionic nature and ability to form hydrogen bonds.[4] Its solubility is limited in nonpolar solvents such as hexane.[4] For analytical purposes, solvents like methanol or phosphate-buffered saline (PBS) are often used, though solubility in PBS may be limited.[1][5] Always use high-purity, HPLC-grade solvents to avoid introducing contaminants.
Q4: How can I verify the purity of a newly received sample? A4: The purity of a new batch should be verified using established analytical techniques. High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is a common method for assessing peak purity and quantifying impurities.[1][6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for identification and to detect volatile impurities.[1] It's important to compare the results against a certified reference standard if available.
Q5: Is the compound sensitive to light? A5: Many chemical compounds, particularly those with aromatic rings, can be photosensitive.[7][8] It is a best practice to assume photosensitivity and protect the compound from light.[7] Store it in amber or opaque containers and minimize exposure to direct light during handling and preparation.[7][9] If photodegradation is a concern, photostability testing according to ICH Q1B guidelines should be performed.[10][11][12]
Troubleshooting Guide
Problem: My sample has changed color (e.g., from white to yellowish).
-
Possible Cause: This often indicates chemical degradation due to oxidation, exposure to light, or reaction with contaminants.[13] Cathinone-related compounds can be unstable under certain conditions.[4][14]
-
Solution:
-
Immediately document the change and quarantine the affected sample to prevent its use in further experiments.
-
Review your storage and handling procedures. Was the container properly sealed? Was it exposed to light or elevated temperatures?
-
Perform a purity analysis (e.g., HPLC-UV) to identify degradation products and quantify the remaining active compound.
-
If degradation is confirmed, dispose of the sample according to your institution's hazardous waste guidelines and obtain a fresh batch. Implement stricter handling protocols, such as working under an inert atmosphere (nitrogen or argon), to prevent recurrence.
-
Problem: I'm seeing unexpected peaks in my HPLC or GC-MS chromatogram.
-
Possible Cause: These peaks can originate from several sources:
-
Contamination from solvents, glassware, or sampling tools.[9][15]
-
Degradation of the sample due to thermal instability (especially in a hot GC injection port), pH, or oxidation.[4][14]
-
Co-elution of an impurity that was not resolved from the main peak in previous analyses.[6]
-
Cross-contamination from other samples or standards.[9]
-
-
Solution:
-
System Blank: Run a blank injection consisting of only your solvent to check for contamination from the mobile phase or the system itself.
-
Review Sample Preparation: Ensure all glassware is scrupulously clean and that high-purity solvents are used. Use fresh, disposable pipette tips and sample vials for each preparation.[9]
-
Check for Degradation: Prepare a fresh sample from a stock solid and analyze it immediately. Compare this to an older solution. If new peaks are present in the older sample, degradation in solution is likely. For GC-MS, thermal degradation can occur; try using a lower injection port temperature.[4]
-
Optimize Chromatography: Adjust your HPLC or GC method (e.g., change the gradient, temperature, or column) to improve the resolution and separate the unknown peak from the main analyte peak.[6]
-
Problem: The sample is clumping and difficult to weigh accurately.
-
Possible Cause: The powder has likely absorbed atmospheric moisture due to its hygroscopic nature.[2] This can affect the accuracy of weighing and the true concentration of your prepared solutions.
-
Solution:
-
Handle the solid material inside a glovebox with a controlled inert and dry atmosphere (e.g., nitrogen or argon with low humidity).[16][17]
-
If a glovebox is unavailable, work quickly in a room with controlled low humidity. Use a weighing vessel with a lid to minimize exposure time.
-
Store the primary container with a desiccant and ensure it is tightly sealed immediately after use.[2][3]
-
For quantitative work, consider using a method that accounts for water content, such as Karl Fischer titration, to determine the exact purity of the hydrated material.
-
Data Summary Tables
Table 1: Recommended Handling and Storage Conditions
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2–8°C[1] | Minimizes thermal degradation. |
| Atmosphere | Inert gas (Argon/Nitrogen), Low Humidity | Prevents oxidation and moisture absorption (hygroscopicity).[2][17] |
| Light Exposure | Store in amber or opaque containers.[7][9] | Prevents photodegradation.[10] |
| Container | Tightly sealed, airtight glass vial. | Protects from air, moisture, and cross-contamination.[1][18] |
| Handling Area | Cleanroom, laminar flow hood, or glovebox.[9][19] | Reduces risk of airborne and particulate contamination. |
Table 2: Example Solvent Suitability for Analysis
| Solvent | Suitability | Notes |
| Methanol (HPLC Grade) | High | Good solubility for polar salts; commonly used for stock solutions.[1] |
| Acetonitrile (HPLC Grade) | High | Common mobile phase component for reverse-phase HPLC. |
| Water (Type I / HPLC) | Moderate | Good solubility, but aqueous solutions may have lower stability.[4] |
| Phosphate-Buffered Saline | Limited | Sparingly soluble; check for stability as pH can affect cathinones.[5][14][20] |
| Hexane / Toluene | Low | Nonpolar solvents are generally unsuitable for hydrochloride salts.[4] |
Key Experimental Protocols
Protocol 1: Initial Sample Handling and Aliquoting
This protocol is designed to minimize contamination when a new sample is received.
-
Preparation: Prepare a dedicated clean and dry workspace, preferably within a fume hood or glovebox.[21] Assemble all necessary tools: clean spatulas, weighing paper/boats, and pre-labeled, amber glass vials with PTFE-lined caps.
-
Equilibration: Allow the sealed primary container to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Inert Environment: If available, transfer the primary container into a glovebox purged with nitrogen or argon.
-
Weighing and Aliquoting: Working quickly, weigh out the desired amounts of powder for individual experiments into the pre-labeled amber vials. This avoids repeated opening of the primary stock container.
-
Sealing: Tightly seal each aliquot vial immediately after dispensing. Use parafilm around the cap for an extra seal if storing for an extended period.
-
Storage: Immediately return the primary stock container and all aliquots to the recommended storage conditions (2–8°C, protected from light).[1]
-
Documentation: Record the date of aliquoting, lot number, and amount in each vial in your lab notebook.
Protocol 2: Purity Assessment via High-Performance Liquid Chromatography (HPLC-PDA)
This protocol provides a general method for verifying sample purity.
-
System Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water (Type I)
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Purge the HPLC system thoroughly. Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound at approximately 1 mg/mL in methanol. Sonicate for 10-15 minutes if necessary to ensure complete dissolution.[7]
-
From the stock solution, prepare a working standard at a concentration of ~50 µg/mL by diluting with the initial mobile phase composition.
-
-
Analysis:
-
Inject a solvent blank to ensure no system contamination.
-
Inject the working standard.
-
Run Parameters (Example):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
PDA Detector: Scan from 200-400 nm. Monitor at a specific wavelength (e.g., 254 nm) for quantification.
-
Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
-
-
Data Evaluation:
-
Integrate the primary peak and any impurity peaks.
-
Calculate purity as the percentage of the main peak area relative to the total area of all peaks (% Purity = (Area_Main / Area_Total) * 100).
-
Use the PDA detector software to perform a peak purity analysis on the main analyte peak. The purity angle should be less than the purity threshold for the peak to be considered spectrally pure.[6]
-
Visual Guides
Caption: Workflow for receiving and handling a new chemical sample.
Caption: Troubleshooting flowchart for identifying contamination sources.
Caption: Potential chemical degradation pathways for the sample.
References
- 1. This compound | 18268-14-9 | Benchchem [benchchem.com]
- 2. solids-solutions.com [solids-solutions.com]
- 3. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 4. Buy this compound | 18268-14-9 [smolecule.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 7. Handling Your Analytical Reference Standards [restek.com]
- 8. q1scientific.com [q1scientific.com]
- 9. blog.omni-inc.com [blog.omni-inc.com]
- 10. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 11. database.ich.org [database.ich.org]
- 12. Photostability | SGS USA [sgs.com]
- 13. unodc.org [unodc.org]
- 14. Stability of Synthetic Cathinones in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. thomassci.com [thomassci.com]
- 16. quora.com [quora.com]
- 17. cntech.co.uk [cntech.co.uk]
- 18. who.int [who.int]
- 19. aurorabiomed.com [aurorabiomed.com]
- 20. researchgate.net [researchgate.net]
- 21. ehs.wisc.edu [ehs.wisc.edu]
Technical Support Center: N-Isopropylpentedrone Hydrochloride Reference Standards
This technical support center provides guidance on the proper storage, handling, and use of N-Isopropylpentedrone hydrochloride reference standards. It includes troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound reference standards?
A1: To ensure the integrity and stability of this compound reference standards, it is recommended to store them in airtight, light-resistant containers at a controlled temperature of 2–8°C. It is crucial to prevent exposure to humidity and extreme temperatures to avoid hydrolysis and degradation. For long-term storage, some suppliers recommend temperatures of -20°C. Always refer to the certificate of analysis (CoA) or the supplier's instructions for lot-specific storage conditions.
Q2: How should I handle the reference standard upon receiving it?
A2: Upon receipt, immediately transfer the reference standard to the recommended storage conditions. Use personal protective equipment (PPE), such as nitrile gloves, a lab coat, and safety goggles, when handling the compound to avoid skin and eye contact. All handling of the solid material should be performed in a well-ventilated fume hood to prevent inhalation.
Q3: Can I dissolve the this compound reference standard in water?
A3: this compound is a salt, which generally improves its solubility in aqueous solutions compared to the free base. However, for analytical purposes, it is more common to dissolve it in organic solvents like methanol or acetonitrile for HPLC analysis. The choice of solvent should be compatible with the analytical method being used.
Q4: What is the expected stability of the reference standard in solution?
A4: The stability of this compound in solution depends on the solvent, concentration, and storage conditions. Stock solutions prepared in organic solvents and stored at low temperatures (e.g., -20°C) in tightly sealed, light-protected containers are generally stable for several weeks. However, it is best practice to prepare fresh working solutions daily to ensure accuracy and precision in quantitative analysis. The free base form of N-Isopropylpentedrone has limited stability and is typically converted to the hydrochloride salt to improve this.[1]
Q5: Is this reference standard suitable for use in Gas Chromatography-Mass Spectrometry (GC-MS)?
A5: Caution should be exercised when using GC-MS for the analysis of this compound due to its thermal instability.[1] The high temperatures of the GC inlet can cause the compound to degrade, leading to the formation of artifacts and inaccurate quantification.[1] Liquid chromatography-based methods, such as HPLC-UV or LC-MS/MS, are generally more suitable for the analysis of thermally labile compounds like synthetic cathinones.
Troubleshooting Guides
This section addresses common issues that may be encountered during the handling and analysis of this compound reference standards.
Table 1: Troubleshooting Common Analytical Issues
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Peak Areas in HPLC | - Degradation of the standard solution. - Inaccurate pipetting. - Evaporation of solvent from the vial. | - Prepare fresh standard solutions daily. - Use calibrated pipettes and proper technique. - Use vial caps with septa to minimize evaporation. |
| Appearance of Unexpected Peaks in Chromatogram | - Degradation of the reference standard. - Contamination of the solvent or glassware. - Thermal degradation in the GC inlet. | - Check the storage conditions and age of the standard. - Use high-purity solvents and thoroughly clean all glassware. - For GC-MS, lower the injector temperature or use a derivatization method. Consider using LC-MS as an alternative. |
| Poor Peak Shape in HPLC | - Mismatch between injection solvent and mobile phase. - Column overload. - Column degradation. | - Ensure the injection solvent is of similar or weaker strength than the mobile phase. - Reduce the injection volume or the concentration of the standard. - Use a guard column and ensure the mobile phase pH is compatible with the column. |
| Difficulty Dissolving the Standard | - Use of an inappropriate solvent. - Low temperature of the solvent. | - Consult literature for appropriate solvents (e.g., methanol, acetonitrile). - Allow the solvent to reach room temperature before attempting to dissolve the standard. Gentle warming and sonication may also help. |
Experimental Protocols
Forced Degradation Study Workflow
Forced degradation studies are essential to establish the stability-indicating properties of an analytical method. The following workflow outlines a typical forced degradation study for this compound.
General HPLC Method for Analysis
The following provides a starting point for developing an HPLC method for the analysis of this compound. Method validation should be performed according to regulatory guidelines.
References
Technical Support Center: N-Isopropylpentedrone Hydrochloride Impurity Profiling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with N-Isopropylpentedrone hydrochloride.
FAQs: Impurity Profiling and Analysis
Q1: What are the potential impurities in this compound?
Potential impurities in this compound can be broadly categorized into two groups:
-
Synthesis-Related Impurities: These are substances that are introduced or formed during the manufacturing process. Given the common synthesis route for N-Isopropylpentedrone, which involves the reaction of 2-bromo-1-phenylpentan-1-one with isopropylamine followed by reduction, potential impurities include:
-
Starting Materials: Unreacted 1-phenylpentan-1-one, 2-bromo-1-phenylpentan-1-one, and isopropylamine.
-
Intermediates: Incompletely reacted intermediates from the synthesis process.
-
By-products: Compounds formed through side reactions, such as over-alkylation or dimerization. A potential by-product is the isomeric 1-methylamino-1-phenylpentan-2-one (isopentedrone)[1].
-
-
Degradation Products: These impurities form over time due to the storage conditions or during analytical procedures. Synthetic cathinones are known to be susceptible to thermal degradation, especially during Gas Chromatography (GC) analysis. This can lead to the formation of iminium ions.
Q2: What are the typical acceptance criteria for impurities in active pharmaceutical ingredients (APIs)?
Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for impurity thresholds in APIs. While specific limits for this compound may not be established, general ICH guidelines can be applied. For new drug substances, the identification threshold for organic impurities is typically 0.1%.[2] Any impurity present at or above this level should be identified. Quantification of impurities is also crucial to ensure the safety and efficacy of the drug substance.
Q3: How can I identify an unknown peak in my chromatogram?
Identifying an unknown peak requires a combination of analytical techniques:
-
Mass Spectrometry (MS): Both GC-MS and LC-MS can provide the mass-to-charge ratio (m/z) of the unknown compound, offering clues to its molecular weight. High-resolution mass spectrometry (HRMS) can help determine the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation patterns obtained from MS/MS experiments can provide structural information about the unknown impurity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for unambiguous structure elucidation of isolated impurities.[1][3]
-
Reference Standards: The most definitive way to identify an impurity is to compare its chromatographic and spectral data with that of a certified reference standard.
Troubleshooting Guides
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Issue 1: Peak Tailing
-
Symptom: Asymmetrical peaks with a drawn-out tail.
-
Potential Causes & Solutions:
| Cause | Solution |
| Active Sites in the Inlet or Column | Deactivate the inlet liner with a silylating agent. Use an inert liner. Trim the first few centimeters of the column. |
| Column Contamination | Bake out the column at a high temperature (within its limit). If contamination persists, replace the column. |
| Improper Column Installation | Ensure the column is installed at the correct depth in the injector and detector according to the manufacturer's instructions. |
| Sample Overload | Reduce the injection volume or dilute the sample. |
| Solvent-Phase Polarity Mismatch | Ensure the solvent used to dissolve the sample is compatible with the stationary phase of the column.[4] |
Issue 2: Ghost Peaks
-
Symptom: Peaks appearing in blank runs or at unexpected retention times.
-
Potential Causes & Solutions:
| Cause | Solution |
| Carryover from Previous Injections | Implement a thorough syringe and injector cleaning protocol between runs. Increase the solvent wash volume and the number of washes. |
| Contaminated Carrier Gas or Gas Lines | Use high-purity carrier gas and install gas purifiers. Check for leaks in the gas lines. |
| Septum Bleed | Use high-quality, low-bleed septa and replace them regularly. |
| Contaminated Inlet Liner | Replace the inlet liner. |
Issue 3: Thermal Degradation of N-Isopropylpentedrone
-
Symptom: Reduced peak area for the parent compound and the appearance of additional peaks corresponding to degradation products (e.g., iminium ions).
-
Potential Causes & Solutions:
| Cause | Solution |
| High Injection Port Temperature | Lower the injector temperature. Temperatures between 200-250°C are often a good starting point for synthetic cathinones. |
| Active Sites in the Inlet | Use a deactivated inlet liner to minimize catalytic degradation. |
| Derivatization | For quantitative analysis, consider derivatization of the amine group to increase thermal stability. |
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Issue 1: Ion Suppression or Enhancement
-
Symptom: Inconsistent or lower-than-expected signal intensity for the analyte.
-
Potential Causes & Solutions:
| Cause | Solution |
| Matrix Effects | Optimize the sample preparation method to remove interfering matrix components. Solid-phase extraction (SPE) is a common technique for cleaning up biological samples.[5] |
| Co-eluting Compounds | Modify the chromatographic method (e.g., change the gradient, mobile phase composition, or column) to separate the analyte from interfering compounds. |
| High Concentration of Salts or Buffers | Use volatile mobile phase additives like formic acid or ammonium formate. Reduce the concentration of non-volatile buffers. |
| Inefficient Ionization | Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). |
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Symptom: Asymmetrical peaks.
-
Potential Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with the Stationary Phase | Use a column with end-capping or a different stationary phase chemistry. Adjust the mobile phase pH to control the ionization state of the analyte. |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Extra-column Volume | Use tubing with a smaller internal diameter and minimize the length of connections between the column and the detector. |
| Incompatible Injection Solvent | Dissolve the sample in a solvent that is weaker than or similar in strength to the initial mobile phase. |
Experimental Protocols
General GC-MS Method for Impurity Profiling
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).
-
Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, DB-5MS), is commonly used for synthetic cathinone analysis.
-
Injection: Split/splitless injector. A split injection is often preferred to prevent column overload and thermal degradation.
-
Oven Program: A temperature gradient is typically used, for example, starting at 100°C, holding for 1 minute, then ramping to 300°C at 15-20°C/minute, and holding for 5 minutes.
-
Injector Temperature: 250°C (can be optimized to minimize thermal degradation).
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 amu.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
General LC-MS/MS Method for Impurity Profiling
-
Instrumentation: High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of a modifier like formic acid (0.1%) to improve peak shape and ionization efficiency.
-
Flow Rate: Typical flow rates are 0.2-0.5 mL/min for UHPLC and 0.8-1.2 mL/min for HPLC.
-
Injection Volume: 1-10 µL.
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of known impurities or full scan/product ion scan for identification of unknown impurities.
-
Source Parameters: Optimized for the specific instrument and analyte (e.g., capillary voltage, gas temperature, nebulizer pressure).
-
Data Presentation
Table 1: Potential Synthesis-Related Impurities in N-Isopropylpentedrone HCl
| Impurity Name | Structure | Potential Source |
| 1-Phenylpentan-1-one | C₆H₅C(O)CH₂CH₂CH₂CH₃ | Unreacted starting material |
| 2-Bromo-1-phenylpentan-1-one | C₆H₅C(O)CH(Br)CH₂CH₂CH₃ | Unreacted intermediate |
| Isopropylamine | (CH₃)₂CHNH₂ | Unreacted starting material |
| Diisopropylamine | ((CH₃)₂CH)₂NH | By-product of over-alkylation |
| Isopentedrone | C₆H₅CH(NHCH₃)C(O)CH₂CH₂CH₃ | Isomeric by-product[1] |
Table 2: Example Quantitative Analysis of Impurities in a Batch of N-Isopropylpentedrone HCl (Hypothetical Data)
| Impurity | Retention Time (min) | Concentration (%) | Method |
| 1-Phenylpentan-1-one | 8.5 | 0.08 | GC-MS |
| 2-Bromo-1-phenylpentan-1-one | 9.2 | < 0.05 (LOD) | GC-MS |
| Isopentedrone | 10.1 | 0.12 | LC-MS/MS |
| Unknown Impurity 1 | 11.5 | 0.07 | LC-MS/MS |
| Unknown Impurity 2 | 12.3 | 0.09 | LC-MS/MS |
Note: This is hypothetical data for illustrative purposes. Actual impurity levels will vary between batches.
Visualizations
Caption: Workflow for N-Isopropylpentedrone HCl impurity profiling.
Caption: Decision tree for troubleshooting common chromatographic issues.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for N-Isopropylpentedrone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the identification and quantification of N-Isopropylpentedrone hydrochloride (NIPH), a synthetic cathinone. The information presented herein is intended to assist researchers and analytical scientists in selecting and validating appropriate methods for their specific needs, from forensic analysis to pharmaceutical quality control. NIPH, as a reference material, is crucial for the qualitative and quantitative analysis of unknown samples, and for the development and validation of new analytical methods.
Comparison of Analytical Techniques
The selection of an analytical technique for this compound depends on the specific requirements of the analysis, such as the need for qualitative identification, quantitative determination, or structural elucidation. The most common techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Parameter | GC-MS | LC-MS/MS | NMR Spectroscopy |
| Principle | Separation based on volatility and polarity, followed by mass-based identification. | Separation based on polarity, followed by mass-based identification and fragmentation. | Identification and structural elucidation based on the magnetic properties of atomic nuclei. |
| Primary Use | Routine identification and quantification. | High-sensitivity quantification in complex matrices (e.g., biological fluids). | Definitive structural confirmation and purity assessment. |
| Sample Preparation | Often requires derivatization for polar compounds to increase volatility. | Typically involves protein precipitation or solid-phase extraction for biological samples. | Minimal sample preparation, dissolution in a deuterated solvent. |
| Linearity (R²) (Representative) | > 0.99 | > 0.99 | Not typically used for quantification in this context. |
| Limit of Detection (LOD) (Representative) | 0.1 - 1 ng/mL | 0.01 - 0.1 ng/mL | ~0.1% (for impurities) |
| Limit of Quantification (LOQ) (Representative) | 0.5 - 5 ng/mL | 0.05 - 0.5 ng/mL | ~0.5% (for impurities) |
| Accuracy (% Recovery) (Representative) | 90 - 110% | 95 - 105% | Not applicable |
| Precision (%RSD) (Representative) | < 15% | < 10% | Not applicable |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify this compound in a solid sample.
Methodology:
-
Sample Preparation:
-
Accurately weigh 1 mg of the this compound reference standard and the unknown sample.
-
Dissolve each in 1 mL of methanol.
-
(Optional, if needed for improved chromatography) Evaporate the solvent under a stream of nitrogen and add a derivatizing agent (e.g., BSTFA with 1% TMCS). Heat at 70°C for 30 minutes. Reconstitute in a suitable solvent like ethyl acetate.
-
-
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column (e.g., 30m x 0.25mm x 0.25µm, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at a rate of 20°C/min, and hold for 5 minutes.
-
Injector: Splitless mode at 250°C.
-
Mass Spectrometer: Electron ionization (EI) mode at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
-
Data Analysis:
-
Compare the retention time and mass spectrum of the unknown sample to the this compound reference standard.
-
For quantitative analysis, prepare a calibration curve using a series of known concentrations of the reference standard.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To quantify this compound in a plasma sample.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., N-Isopropylpentedrone-d7).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for N-Isopropylpentedrone and its internal standard.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrants.
-
Determine the concentration of N-Isopropylpentedrone in the unknown samples from the calibration curve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD)) in an NMR tube.
-
Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.
-
-
Instrumentation:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR (Proton NMR)
-
¹³C NMR (Carbon-13 NMR)
-
2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) for more detailed structural elucidation.
-
-
-
Data Analysis:
-
Analyze the chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum to determine the number and connectivity of protons.
-
Analyze the chemical shifts in the ¹³C NMR spectrum to identify the different carbon environments.
-
Use 2D NMR data to confirm the connectivity between protons and carbons, and to fully elucidate the molecular structure. The chemical shifts are influenced by the electron density around the nuclei.
-
Validation Workflow
The validation of an analytical method ensures its suitability for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for this compound, based on international guidelines.
Figure 1. A generalized workflow for the validation of an analytical method for this compound.
Signaling Pathway and Experimental Workflow Visualization
The primary mechanism of action of N-Isopropylpentedrone involves the inhibition of dopamine and norepinephrine reuptake. A simplified diagram illustrating this interaction at the synaptic level is presented below.
Figure 2. Simplified diagram of N-Isopropylpentedrone's mechanism of action at the synapse.
A Comparative Pharmacological Guide: N-Isopropylpentedrone Hydrochloride vs. Pentedrone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological effects of N-Isopropylpentedrone hydrochloride and its structural analog, pentedrone. Both are synthetic cathinones, a class of psychostimulant compounds. The information presented is based on available preclinical research and is intended for an audience with a professional background in pharmacology, neuroscience, and drug development.
Overview and Mechanism of Action
Synthetic cathinones primarily exert their effects by interacting with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This interaction leads to an increase in the extracellular concentrations of these neurotransmitters in the brain.[1][2][3] The primary mechanism of action for many synthetic cathinones is the inhibition of monoamine reuptake.[4]
Pentedrone acts as a norepinephrine-dopamine reuptake inhibitor (NDRI).[5] It demonstrates a preference for inhibiting the uptake of norepinephrine and dopamine with minimal effects on serotonin uptake and does not typically induce monoamine release.[6] This pharmacological profile is similar to the well-characterized stimulant, methylphenidate.[5]
Quantitative Comparison of In Vitro Pharmacology
The following table summarizes the available quantitative data on the interaction of pentedrone with human monoamine transporters. Data for this compound is not currently available in the cited literature.
| Compound | hDAT IC50 (μM) | hNET IC50 (μM) | hSERT IC50 (μM) |
| Pentedrone | 0.15 - 2.5 | 0.03 - 0.61 | >10 - 135 |
| This compound | Not Available | Not Available | Not Available |
| hDAT: human Dopamine Transporter, hNET: human Norepinephrine Transporter, hSERT: human Serotonin Transporter. IC50 values represent the concentration of the drug that inhibits 50% of the transporter activity. |
Comparative In Vivo Pharmacological Effects
Animal studies provide valuable insights into the potential behavioral and physiological effects of these compounds.
Locomotor Activity
Psychostimulants typically increase spontaneous locomotor activity in rodents.
-
Pentedrone: Dose-dependently increases locomotor activity in rats and mice.[6][7][8][9]
-
This compound: While specific studies are lacking, as a presumed psychostimulant, it is expected to increase locomotor activity.
Reinforcing Effects and Abuse Potential
The reinforcing properties of a drug are often assessed using conditioned place preference (CPP) and self-administration paradigms.
-
Pentedrone: Has been shown to produce conditioned place preference in mice and is self-administered by rats, indicating reinforcing effects and abuse potential.[5][6][7][10]
-
This compound: No specific data on reinforcing effects are currently available.
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Monoamine Transporter Inhibition Assay
Objective: To determine the potency of a compound to inhibit the reuptake of dopamine, norepinephrine, and serotonin by their respective transporters.
Methodology:
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured in appropriate media.[4]
-
Assay Preparation: Cells are seeded into 96-well plates and grown to confluence.
-
Compound Incubation: On the day of the assay, the growth medium is removed, and cells are washed with a buffer. The test compound (e.g., pentedrone) at various concentrations is then added to the wells and pre-incubated.
-
Radioligand Addition: A solution containing a radiolabeled substrate (e.g., [3H]dopamine for DAT, [3H]norepinephrine for NET, or [3H]serotonin for SERT) is added to each well.
-
Incubation and Termination: The plates are incubated for a specific period (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C). The uptake process is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radioligand.
-
Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of radioactivity in the wells treated with the test compound is compared to the control wells (no compound). The concentration of the compound that causes 50% inhibition of uptake (IC50) is calculated using non-linear regression analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | The Effects of Methylphenidate on Goal-directed Behavior in a Rat Model of ADHD [frontiersin.org]
- 3. Expt 11 Effect of drugs on locomotor activity using actophotometer | PPTX [slideshare.net]
- 4. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural and functional perspectives on interactions between synthetic cathinones and monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoselective Inhibition of High- and Low-Affinity Organic Cation Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conditioned place preference produced by the psychostimulant cathinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
- 9. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 10. Locomotor activity in a novel environment predicts both responding for a visual stimulus and self-administration of a low dose of methamphetamine in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Isopropylpentedrone Hydrochloride and N-ethylpentedrone (NEP) for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of N-Isopropylpentedrone hydrochloride and N-ethylpentedrone (NEP), two synthetic cathinones of interest in neuropharmacological research. The information presented is intended to assist researchers in understanding the key differences and similarities between these two compounds based on available preclinical data.
Chemical and Pharmacological Overview
N-Isopropylpentedrone and N-ethylpentedrone are both derivatives of pentedrone, a substituted cathinone. They share a common chemical scaffold but differ in the alkyl substitution on the amine group. This structural variation is known to influence their interaction with monoamine transporters, which are the primary targets for this class of compounds. The primary mechanism of action for both N-Isopropylpentedrone and NEP is believed to be the inhibition of dopamine (DAT) and norepinephrine (NET) transporters, leading to increased synaptic concentrations of these neurotransmitters.
This compound is the isopropyl-substituted analogue of pentedrone. While specific quantitative data on its receptor binding affinity and transporter inhibition potency is limited in published literature, it is presumed to be a potent inhibitor of the dopamine and norepinephrine transporters based on structure-activity relationships of related cathinones.[1]
N-ethylpentedrone (NEP) , the N-ethyl analogue of pentedrone, has been more extensively characterized in vitro. Studies have shown that the N-ethyl substitution enhances its potency as a dopamine transporter inhibitor.[2] It is classified as a norepinephrine-dopamine reuptake inhibitor (NDRI).
Quantitative Comparison of Monoamine Transporter Inhibition
The following table summarizes the available quantitative data on the inhibitory potency of N-ethylpentedrone (NEP) at human monoamine transporters. Due to a lack of specific experimental data for N-Isopropylpentedrone, its activity is inferred from structure-activity relationship trends observed in related N-alkylated pentedrone analogues.
| Compound | Dopamine Transporter (DAT) IC50 (µM) | Norepinephrine Transporter (NET) IC50 (µM) | Serotonin Transporter (SERT) IC50 (µM) |
| This compound | Data not available; presumed to be a potent inhibitor | Data not available; presumed to be a potent inhibitor | Data not available |
| N-ethylpentedrone (NEP) | ~0.1 - 0.2 | Data not available | 6.37 ± 0.16 |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the transporter activity. Lower values indicate greater potency.
Structure-Activity Relationship Insights
Studies on N-alkylated cathinones have demonstrated that the size and structure of the N-alkyl group significantly influence their potency and selectivity for monoamine transporters. Research on related compounds suggests that increasing the N-alkyl chain length from methyl to ethyl can increase potency at the dopamine transporter.[3] The isopropyl group on N-Isopropylpentedrone is bulkier than the ethyl group on NEP, which may affect its interaction with the binding pockets of the monoamine transporters. However, without direct experimental data, the precise impact on its inhibitory potency remains speculative.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the pharmacological profile of synthetic cathinones like N-Isopropylpentedrone and NEP.
Monoamine Transporter Uptake Inhibition Assay
This in vitro assay quantifies the ability of a compound to inhibit the reuptake of neurotransmitters by their respective transporters.
Objective: To determine the IC50 values of this compound and N-ethylpentedrone (NEP) for the inhibition of dopamine, norepinephrine, and serotonin transporters.
Materials:
-
Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).
-
Culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection agent like G418).
-
Krebs-HEPES buffer (KHB).
-
Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.
-
Test compounds: this compound and N-ethylpentedrone (NEP) dissolved in a suitable solvent (e.g., DMSO).
-
Scintillation fluid and a scintillation counter.
-
96-well cell culture plates.
Procedure:
-
Cell Culture: Maintain HEK293 cells expressing hDAT, hNET, or hSERT in appropriate culture conditions. Seed the cells into 96-well plates and allow them to reach confluence.
-
Assay Preparation: On the day of the experiment, wash the cells with KHB.
-
Compound Incubation: Prepare serial dilutions of this compound and NEP in KHB. Add the diluted compounds to the respective wells and pre-incubate for a defined period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).
-
Radioligand Addition: Add the radiolabeled neurotransmitter ([³H]dopamine for hDAT, [³H]norepinephrine for hNET, or [³H]serotonin for hSERT) to each well to initiate the uptake reaction.
-
Incubation: Incubate the plates for a short period (e.g., 5-15 minutes) at 37°C.
-
Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold KHB to remove the extracellular radioligand.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC50) by non-linear regression analysis of the concentration-response curves.
dot
Caption: Workflow for Monoamine Transporter Uptake Inhibition Assay.
Signaling Pathways
The primary mechanism of action for both N-Isopropylpentedrone and N-ethylpentedrone is the inhibition of monoamine reuptake, which directly increases the concentration of dopamine and norepinephrine in the synaptic cleft. This elevated neurotransmitter level leads to enhanced stimulation of postsynaptic receptors. The downstream signaling cascades are complex and depend on the specific receptors activated (e.g., dopamine D1-like and D2-like receptors, adrenergic receptors) and the neuronal circuits involved. These pathways ultimately modulate gene expression, neuronal excitability, and behavior.
dot
Caption: Monoamine Transporter Inhibition and Downstream Signaling.
Conclusion
Both this compound and N-ethylpentedrone (NEP) are synthetic cathinones that primarily act as inhibitors of dopamine and norepinephrine transporters. Available data indicates that NEP is a potent inhibitor of DAT. While quantitative data for N-Isopropylpentedrone is currently lacking, structure-activity relationships suggest it is also a potent monoamine transporter inhibitor. Further in vitro and in vivo studies are necessary to fully elucidate and directly compare the pharmacological profiles of these two compounds. This guide provides a foundational understanding for researchers designing future preclinical investigations into this class of psychoactive substances.
References
- 1. This compound | 18268-14-9 | Benchchem [benchchem.com]
- 2. Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes – ScienceOpen [scienceopen.com]
- 3. Structure–Activity Relationship of Synthetic Cathinones: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
N-Isopropylpentedrone Hydrochloride: A Comparative Analysis of Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the receptor binding affinity of N-Isopropylpentedrone hydrochloride, a synthetic cathinone derivative. Due to a lack of publicly available direct binding assay data for N-Isopropylpentedrone, this guide leverages structure-activity relationship (SAR) data from closely related analogs to provide an informed comparison with other synthetic cathinones. The primary targets for this class of compounds are the monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). Inhibition of these transporters leads to increased extracellular concentrations of their respective neurotransmitters, resulting in the stimulant effects of these substances.
Comparative Receptor Binding Affinity
The following table summarizes the in vitro binding affinities (IC₅₀ or Kᵢ values in nM) of N-Isopropylpentedrone's parent compound, pentedrone, and other relevant cathinone derivatives at the dopamine, serotonin, and norepinephrine transporters. The data for N-Isopropylpentedrone is inferred based on SAR trends observed in N-alkylated pentedrone analogs. Specifically, N-alkylation with groups larger than a methyl, such as an ethyl or isopropyl group, tends to maintain or slightly increase potency at DAT and NET while having minimal effect on the already low SERT affinity.[1]
| Compound | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) | Reference(s) |
| N-Isopropylpentedrone HCl | ~50 - 150 nM (IC₅₀) (inferred) | >10,000 nM (IC₅₀) (inferred) | ~100 - 300 nM (IC₅₀) (inferred) | [1] |
| Pentedrone | 135 nM (Kᵢ) | 3300 nM (Kᵢ) | 523 nM (Kᵢ) | [2] |
| Methcathinone | 284 nM (Kᵢ) | 3465 nM (Kᵢ) | 157 nM (Kᵢ) | [2] |
| Mephedrone (4-MMC) | 1200 nM (IC₅₀) | 2200 nM (IC₅₀) | 350 nM (IC₅₀) | [3] |
Note: Lower Kᵢ/IC₅₀ values indicate higher binding affinity.
Experimental Protocols
The binding affinity data presented for the comparator compounds are typically determined using in vitro radioligand binding assays. A generalized protocol for such an assay is outlined below.
Radioligand Binding Assay for Monoamine Transporters
Objective: To determine the binding affinity of a test compound (e.g., N-Isopropylpentedrone) for the dopamine, serotonin, and norepinephrine transporters.
Materials:
-
Cell lines stably expressing the human dopamine transporter (hDAT), human serotonin transporter (hSERT), or human norepinephrine transporter (hNET) (e.g., HEK293 cells).
-
Radioligands specific for each transporter:
-
DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55
-
SERT: [³H]Citalopram or [¹²⁵I]RTI-55
-
NET: [³H]Nisoxetine or [¹²⁵I]RTI-55
-
-
Test compound (this compound and comparators).
-
Non-specific binding inhibitors (e.g., benztropine for DAT, imipramine for SERT, desipramine for NET).
-
Assay buffer (e.g., Tris-HCl buffer with appropriate salts).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell Membrane Preparation: Cells expressing the target transporter are harvested and homogenized to create a membrane preparation. The protein concentration of the membrane preparation is determined.
-
Assay Setup: In a multi-well plate, a fixed concentration of the radioligand is incubated with varying concentrations of the test compound and a standardized amount of the cell membrane preparation.
-
Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a set period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of a known inhibitor) from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The IC₅₀ value can be converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental process and the molecular interactions, the following diagrams are provided.
Figure 1. Workflow for a radioligand binding assay.
The interaction of N-Isopropylpentedrone and similar cathinones with monoamine transporters leads to a cascade of events within the synapse.
Figure 2. Inhibition of monoamine transporter signaling.
Conclusion
Based on structure-activity relationships, this compound is predicted to be a potent inhibitor of the dopamine and norepinephrine transporters, with significantly lower affinity for the serotonin transporter. This binding profile is characteristic of many psychostimulant cathinone derivatives and suggests a high potential for abuse. Further direct in vitro binding studies are necessary to definitively determine the precise receptor binding affinity of this compound and to fully elucidate its pharmacological profile.
References
- 1. Structure–Activity Relationship of N-Ethyl-Hexedrone Analogues: Role of the α-Carbon Side-Chain Length in the Mechanism of Action, Cytotoxicity, and Behavioral Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Comparative Behavioral Effects of Synthetic Cathinones: A Guide for Researchers
Synthetic cathinones, often colloquially known as "bath salts," represent a large and structurally diverse class of novel psychoactive substances (NPS).[1][2] These compounds are chemically similar to cathinone, the primary psychoactive component of the khat plant (Catha edulis).[2][3] Due to their structural similarities to amphetamines, synthetic cathinones typically produce psychostimulant effects.[2][3][4] However, subtle variations in their chemical structures lead to distinct pharmacological profiles and a wide range of behavioral effects.[1] This guide provides a comparative overview of the behavioral effects of commonly studied synthetic cathinones, such as mephedrone (4-methylmethcathinone), methylone, and 3,4-methylenedioxypyrovalerone (MDPV), supported by experimental data from preclinical studies.
Locomotor and Stereotypic Effects
A hallmark of psychostimulant drugs is their ability to increase locomotor activity and, at higher doses, induce stereotyped behaviors (repetitive, purposeless movements). Synthetic cathinones reliably produce these effects, though their potencies and efficacies vary significantly.
Generally, MDPV is the most potent of the commonly studied synthetic cathinones in stimulating locomotor activity, with effects comparable to or exceeding those of methamphetamine and cocaine.[1] Mephedrone also dose-dependently increases locomotor activity, but is considered a weaker psychomotor stimulant than the parent compound, cathinone.[1] Methylone is less potent than both MDPV and mephedrone in producing hyperlocomotion.[1] At higher doses, MDPV has been observed to induce significant stereotypy.[1]
| Compound | Species | Dose (mg/kg, i.p.) | Primary Locomotor Effect | Reference |
| Mephedrone | Rat | 3 - 56 | Dose-dependent increases in locomotor activity. | [5] |
| Methylone | Mouse | 3 - 56 | Dose-dependent increases in locomotor activity; less potent than mephedrone and MDPV. | [1][5] |
| MDPV | Mouse | 1 - 30 | Potent, dose-dependent increases in locomotor activity and stereotypy; more potent than cocaine. | [1][5] |
| α-PVP | Mouse | 2.5 - 25 | Robust and long-lasting stimulation of locomotor activity. | [4][6] |
| 4'-MePPP | Mouse | 30 | Modest and shorter-acting locomotor stimulation compared to α-PVP. | [4][6] |
| N-ethylhexedrone | Mouse | Not specified | Dose-dependently increased locomotor activity with effects lasting up to 4 hours. | [7] |
| Dipentylone | Mouse | Not specified | Maximal stimulant effects similar to cocaine and methamphetamine. | [7] |
Rewarding and Reinforcing Effects
The abuse liability of a substance is often assessed preclinically using the conditioned place preference (CPP) and self-administration paradigms. CPP measures the rewarding properties of a drug by assessing an animal's preference for an environment previously paired with the drug's effects.
Studies have demonstrated that mephedrone, methylone, and MDPV are all capable of inducing conditioned place preference, indicating their rewarding properties and abuse potential.[1][8] In some cases, the rewarding effects of these synthetic cathinones are comparable to or even greater than those of amphetamine at similar doses.[8] For instance, mice conditioned with 5 and 10 mg/kg of MDPV showed a greater preference for the drug-paired chamber than mice conditioned with the same doses of amphetamine.[8]
| Compound | Species | Conditioning Dose (mg/kg, i.p.) | Conditioned Place Preference (CPP) Outcome | Reference |
| Mephedrone | Mouse | 0.5 - 20 | Significant place preference observed. | [8] |
| Methylone | Mouse | 0.5 - 20 | Significant place preference observed. | [8] |
| MDPV | Mouse | 5, 10 | Displayed a greater preference score compared to amphetamine at the same doses. | [8][9] |
| α-PBP | Mouse | Not specified | Produced CPP in an inverted U-shaped dose-effect. | [4][6] |
| α-PVP | Mouse | Not specified | Produced CPP in an inverted U-shaped dose-effect. | [4][6] |
| 4'-MePPP | Mouse | Not specified | Did not produce CPP across a range of behaviorally relevant doses. | [4][6] |
| Naphyrone | Rat | 5, 20 (s.c.) | Increased time spent in the drug-paired compartment, comparable to methamphetamine. | [10] |
Anxiety-Like Effects
The effects of synthetic cathinones on anxiety-like behaviors are less consistently reported and can vary depending on the specific compound, dose, and experimental context. The elevated plus maze (EPM) is a common assay used to assess anxiety-like behavior in rodents, where a decrease in the time spent in the open arms is indicative of an anxiogenic (anxiety-producing) effect. Some users of synthetic cathinones have self-reported adverse effects including anxiety and paranoia.[7] However, comprehensive, comparative preclinical data on these effects are still emerging.
Experimental Protocols
Open Field Test
The open field test is used to assess general locomotor activity and exploratory behavior.
-
Apparatus: A square arena (e.g., 40 x 40 x 30 cm) with walls to prevent escape. The arena is often equipped with infrared beams or a video tracking system to automatically record the animal's movement.
-
Procedure:
-
Habituation: Animals are typically habituated to the testing room for at least 45-60 minutes before the experiment begins.[11]
-
Administration: Animals are administered the synthetic cathinone or vehicle control (e.g., saline) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Testing: Immediately following injection, the animal is placed in the center of the open field arena.
-
Data Collection: Locomotor activity is recorded for a set duration, typically ranging from 60 to 180 minutes. Key measures include total distance traveled, time spent in the center versus the periphery of the arena, rearing frequency (a measure of exploratory behavior), and stereotypy scores.
-
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents.[11][12][13][14]
-
Apparatus: A plus-shaped maze elevated above the floor (e.g., 50 cm). It consists of two open arms and two closed arms of equal size, connected by a central platform.
-
Procedure:
-
Habituation: Animals are habituated to the testing room for at least 45 minutes prior to testing.[11]
-
Administration: The test compound or vehicle is administered at a predetermined time before the test (e.g., 10-30 minutes).[11]
-
Placement: The animal is placed on the central platform of the maze, facing one of the open arms.[14]
-
Testing: The animal is allowed to freely explore the maze for a standard duration, typically 5 minutes.[11][12][14]
-
Data Collection: A video camera records the session. The primary measures are the time spent in the open arms and the number of entries into the open and closed arms. A lower percentage of time and entries in the open arms is interpreted as increased anxiety-like behavior.
-
Conditioned Place Preference (CPP)
The CPP paradigm is used to evaluate the rewarding or aversive properties of a drug.[15]
-
Apparatus: A two- or three-chambered apparatus where the chambers are distinct in terms of visual and tactile cues (e.g., different wall colors and floor textures).
-
Procedure: This protocol typically involves three phases:
-
Pre-Test (Habituation): On the first day, the animal is placed in the apparatus (often in the central, neutral chamber if applicable) and allowed to freely explore all chambers for about 15-20 minutes to determine any baseline preference for a particular chamber.
-
Conditioning: This phase typically lasts for 4-8 days.[8] On alternating days, animals receive an injection of the drug and are immediately confined to one of the chambers (the drug-paired chamber) for a set period (e.g., 30 minutes). On the other days, they receive a vehicle injection and are confined to the opposite chamber (the vehicle-paired chamber). The assignment of the drug-paired chamber is counterbalanced across animals.
-
Post-Test (Test for Preference): On the final day, the animal is placed back in the apparatus in a drug-free state, with free access to all chambers. The time spent in each chamber is recorded for 15-20 minutes. A significant increase in the time spent in the drug-paired chamber compared to the pre-test indicates that the drug has rewarding properties.
-
Visualizations
Caption: Experimental workflow for a Conditioned Place Preference (CPP) study.
Caption: Simplified signaling pathway for synthetic cathinone action on monoamine transporters.
References
- 1. Behavioral pharmacology of designer cathinones: a review of the preclinical literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Locomotor activity and discriminative stimulus effects of a novel series of synthetic cathinone analogs in mice and rats [ouci.dntb.gov.ua]
- 4. Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mephedrone, methylone and 3,4-methylenedioxypyrovalerone (MDPV) induce conditioned place preference in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conditioned Place Preference Following Concurrent Treatment with 3, 4-Methylenedioxypyrovalerone (MDPV) and Methamphetamine in Male and Female Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of synthetic cathinone naphyrone in the conditioned place preference test - Evidence of its addictive potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Elevated plus maze protocol [protocols.io]
- 12. Elevated Plus Maze [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Enantioselective Analysis of N-Isopropylpentedrone Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the enantioselective analysis of N-Isopropylpentedrone hydrochloride and related synthetic cathinones. The stereochemistry of synthetic cathinones can significantly influence their pharmacological and toxicological properties, making robust enantioselective analytical methods essential for research, drug development, and forensic applications.[1][2][3] This document outlines and compares the two primary techniques for chiral separation of these compounds: High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).
Comparison of Analytical Techniques
The enantioselective separation of N-Isopropylpentedrone and its analogs is predominantly achieved through High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) and Capillary Electrophoresis (CE) with chiral selectors.[3][4][5] Both techniques offer distinct advantages and are suited for different analytical requirements.
High-Performance Liquid Chromatography (HPLC) stands as a widely adopted and robust method for the enantioseparation of synthetic cathinones.[3][4] The use of polysaccharide-based CSPs, such as those derived from amylose and cellulose, is a common and effective strategy.[6][7][8] These columns provide excellent chiral recognition capabilities for a broad range of cathinone derivatives.[9][10]
Capillary Electrophoresis (CE) offers a powerful alternative with high separation efficiency and low sample and reagent consumption.[1][2] The technique's versatility allows for the use of various chiral selectors, most notably cyclodextrins and their derivatives, which are added to the background electrolyte to facilitate enantiomeric resolution.[1][2][11]
The following tables summarize the quantitative performance of these methods for the analysis of various synthetic cathinones, providing a basis for selecting the most appropriate technique for the analysis of this compound.
Data Presentation
Table 1: Comparison of HPLC Methods for Enantioselective Analysis of Synthetic Cathinones
| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Analyte(s) | Separation Factor (α) | Resolution (Rs) | Analysis Time (min) | Reference |
| Amylose tris[(S)-α-methylbenzylcarbamate] (Chiralpak® AS-H) | Hexane/Isopropanol/Triethylamine | 24 Cathinone Derivatives | - | - | < 30 | [7] |
| Polysaccharide-based CSPs | Hexane/Ethanol or 2-Propanol with TEA and/or TFA | Methylone, Pentedrone, 4-MEC, MDPV | 1.24 - 3.62 | 1.24 - 10.52 | - | [6] |
| Cellulose tris-(3,5-dimethylphenyl-carbamate) | n-hexane/n-butanol/DEA (100:0.3:0.2) | 6 Cathinone Derivatives | - | - | < 6 | [9][10] |
| (S,S)-Whelk-O® 1 and Chiralpak® AS-H | Not specified | Synthetic Cathinones | - | - | - | [9] |
Data for this compound is not explicitly available and performance is inferred from the analysis of structurally similar cathinones.
Table 2: Comparison of CE Methods for Enantioselective Analysis of Synthetic Cathinones
| Chiral Selector | Background Electrolyte (BGE) | Analyte(s) | Resolution (Rs) | Analysis Time (min) | Reference |
| β-cyclodextrin, Acetyl-β-CD, 2-hydroxypropyl-β-CD, Carboxymethyl-β-CD | 10 mM Sodium Phosphate (pH 2.5) with 10 mM of the respective β-CD | 61 Cathinone and Pyrovalerone Derivatives | 0.3 - 6.2 | < 40 | [1] |
| β-cyclodextrin (β-CD) with Tetrabutylammonium Chloride (TBAC) | 50 mM Formate Buffer (pH 3.1) with 12 mM β-CD and 50 mM TBAC | Pentylone, 4-MEC, Methylone, MDPBP, MDPV, Naphyrone | Partial to full resolution | - | [2] |
Data for this compound is not explicitly available and performance is inferred from the analysis of structurally similar cathinones.
Experimental Protocols
Enantioselective HPLC Method for Synthetic Cathinones
This protocol is a generalized procedure based on successful methods for the separation of a wide range of synthetic cathinones.[6][7][10]
a. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column thermostat, and a UV detector.
b. Chiral Stationary Phase:
-
A polysaccharide-based chiral column, such as Cellulose tris-(3,5-dimethylphenyl-carbamate) (e.g., Lux® Cellulose-1) or Amylose tris[(S)-α-methylbenzylcarbamate] (e.g., Chiralpak® AS-H), is recommended. Column dimensions of 150 x 3 mm with 2.5 µm particles are suitable for rapid analysis.
c. Mobile Phase:
-
A typical mobile phase for normal-phase separation consists of a mixture of n-hexane, a polar modifier (e.g., n-butanol or isopropanol), and a basic additive (e.g., diethylamine - DEA). A starting composition could be n-hexane/n-butanol/DEA (100:0.3:0.2, v/v/v).[10] The mobile phase should be freshly prepared and degassed.
d. Chromatographic Conditions:
-
Flow Rate: 1.0 - 2.0 mL/min
-
Column Temperature: Ambient (e.g., 25 °C)
-
Injection Volume: 1 - 5 µL
-
Detection: UV at a wavelength where the analyte has significant absorbance (e.g., 230 nm or 254 nm).[6][10]
e. Sample Preparation:
-
Dissolve the this compound standard or sample in a suitable solvent, such as ethanol or the mobile phase, to a concentration of approximately 0.1 - 1 mg/mL.[6]
f. Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
The enantiomeric elution order can be determined by injecting a sample of a single, known enantiomer if available.
Enantioselective CE Method for Synthetic Cathinones
This protocol is a generalized procedure based on established CE methods for the chiral separation of cathinone derivatives.[1][2]
a. Instrumentation:
-
Capillary Electrophoresis (CE) system equipped with a UV detector.
b. Capillary:
-
Fused-silica capillary with dimensions of approximately 50 cm total length (e.g., 40 cm effective length) and 50 µm internal diameter.
c. Background Electrolyte (BGE) with Chiral Selector:
-
Prepare a 10 mM sodium phosphate buffer and adjust the pH to 2.5 with phosphoric acid.[1]
-
Dissolve a chiral selector, such as 2-hydroxypropyl-β-cyclodextrin or carboxymethyl-β-cyclodextrin, in the buffer at a concentration of 10 mM.[1]
-
For enhanced separation, a co-additive like tetrabutylammonium chloride (TBAC) can be added to a formate buffer containing β-cyclodextrin.[2]
-
Degas the BGE by ultrasonication before use.
d. Electrophoretic Conditions:
-
Voltage: +25 to +30 kV
-
Capillary Temperature: 25 °C
-
Injection: Hydrodynamic injection at 10 mbar for 5 seconds.[1]
-
Detection: UV at a suitable wavelength (e.g., 200 nm or 254 nm).
e. Sample Preparation:
-
Dissolve the this compound standard or sample in water or the BGE to a concentration of approximately 1 mg/mL.[1]
f. Analysis:
-
Condition the capillary by flushing with 0.1 M NaOH, water, and then the BGE.
-
Inject the sample and apply the separation voltage.
-
Record the electropherogram.
Mandatory Visualization
Caption: Experimental workflow for enantioselective HPLC analysis.
Caption: Experimental workflow for enantioselective CE analysis.
References
- 1. Chiral separation of cathinone derivatives using β‐cyclodextrin‐assisted capillary electrophoresis–Comparison of four different β‐cyclodextrin derivatives used as chiral selectors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Chiral enantioresolution of cathinone derivatives present in “legal highs”, and enantioselectivity evaluation on cytotoxicity of 3,4-methylenedioxypyrovalerone (MDPV) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. [Research progress on chiral separation of amphetamines, ketamine, cathinones] - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity of N-Isopropylpentedrone Hydrochloride in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of N-Isopropylpentedrone hydrochloride and other synthetic cathinones in commonly used immunoassays for drugs of abuse screening. Due to a lack of direct experimental data for this compound, this guide utilizes data from structurally similar compounds, particularly pentedrone, to infer potential cross-reactivity. It is crucial to note that even minor structural modifications can significantly alter antibody recognition, and therefore, the data presented for related compounds should be interpreted with caution. Confirmatory testing using methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) is always recommended for presumptive positive results.
Immunoassay Cross-Reactivity Data
The following tables summarize the known cross-reactivity of various synthetic cathinones in commercially available immunoassay kits. This data is essential for understanding the potential for false-positive or false-negative results when screening for novel psychoactive substances.
Table 1: Cross-Reactivity in ELISA Kits for Synthetic Cathinones
| Compound | Randox Mephedrone/Methcathinone Kit | Neogen Synthetic Cathinones (Methcathinone) Kit |
| This compound | Data Not Available | Data Not Available |
| Pentedrone | Cross-reactive (concentration for positive result not specified) | Data Not Available |
| Mephedrone | High | High |
| Methcathinone | High | High |
| Methylone | Cross-reactive | Data Not Available |
| MDPV | Low to negligible | Data Not Available |
| 4-MEC | Cross-reactive | Data Not Available |
Data compiled from publicly available research and product information. "High" indicates the compound is a primary target of the assay. "Cross-reactive" indicates that the compound produces a positive result at a concentration higher than the primary target. "Low to negligible" indicates minimal or no cross-reactivity observed.
Table 2: Cross-Reactivity in CEDIA Amphetamine/Ecstasy Immunoassay
| Compound | Cross-Reactivity (%) |
| This compound | Data Not Available |
| Pentedrone | Data Not Available |
| d-Amphetamine | 100 |
| Methamphetamine | >100 |
| MDMA (Ecstasy) | >100 |
| Mephedrone | Low to negligible |
| Methylone | Low to negligible |
Data based on manufacturer's information and published studies. Cross-reactivity is expressed as a percentage relative to the primary target analyte (d-amphetamine).
Experimental Protocols
Below are generalized protocols for two common immunoassay techniques used in drugs of abuse screening. For specific applications, always refer to the detailed instructions provided by the manufacturer of the immunoassay kit.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol (Qualitative Screening)
This protocol outlines the general steps for a competitive ELISA for the detection of synthetic cathinones.
-
Preparation of Reagents: All reagents, including controls and samples, should be brought to room temperature before use. The wash buffer concentrate is diluted with deionized water to the working concentration. The enzyme conjugate is diluted with the appropriate diluent.
-
Sample Preparation: Urine or blood samples may require a dilution step with the provided EIA buffer.
-
Assay Procedure: a. Add a specific volume of the calibrators, controls, and prepared samples to the antibody-coated microplate wells. b. Add the diluted drug-enzyme conjugate to each well. c. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). During this time, the drug in the sample and the drug-enzyme conjugate compete for binding to the immobilized antibody. d. Wash the plate multiple times with the working wash buffer to remove any unbound components. e. Add the substrate solution (e.g., TMB) to each well and incubate for a specified time (e.g., 30 minutes) to allow for color development. f. Stop the reaction by adding a stop solution (e.g., dilute acid).
-
Data Interpretation: The absorbance is read using a microplate reader at a specific wavelength (e.g., 450 nm). The color intensity is inversely proportional to the concentration of the drug in the sample. A sample with an absorbance value lower than the cutoff calibrator is considered positive.
Cloned Enzyme Donor Immunoassay (CEDIA) Protocol
This protocol describes the general principles of a homogeneous enzyme immunoassay for the detection of amphetamine-like substances.
-
Principle: The assay utilizes two genetically engineered inactive fragments of β-galactosidase. In the absence of the target drug, these fragments spontaneously reassociate to form an active enzyme. The drug in the sample competes with a drug-analyte conjugate for binding to a specific antibody. When the conjugate is bound to the antibody, reassociation of the enzyme fragments is blocked.
-
Assay Procedure (Automated): a. Reagents, calibrators, controls, and samples are placed on an automated clinical chemistry analyzer. b. The analyzer pipettes the sample and the assay reagents into a reaction cuvette. c. The reaction mixture is incubated, and the rate of enzyme formation is measured spectrophotometrically. d. The enzyme activity is directly proportional to the concentration of the drug in the sample.
-
Data Interpretation: The analyzer calculates the drug concentration based on a calibration curve generated from the calibrators. Results are reported as positive or negative based on a pre-defined cutoff concentration.
Visualizations
The following diagrams illustrate the principles of the described immunoassays and a logical workflow for drug screening and confirmation.
Caption: Competitive binding principle in an ELISA.
Caption: Principle of Cloned Enzyme Donor Immunoassay (CEDIA).
Caption: Drug screening and confirmation workflow.
Unraveling the Metabolic Fate of N-Isopropylpentedrone Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel psychoactive substances (NPS) presents a continuous challenge to forensic and clinical toxicologists. Among these, synthetic cathinones like N-isopropylpentedrone hydrochloride remain a significant area of study. Understanding the metabolic pathways of these compounds is crucial for developing reliable analytical methods for their detection in biological matrices and for assessing their toxicological profiles. This guide provides a comparative analysis of the expected metabolic fate of N-isopropylpentedrone, drawing parallels with its close structural analog, N-ethylpentedrone (NEP), and outlines detailed experimental protocols for metabolite identification and confirmation.
Predicted Metabolic Pathways: A Comparative Overview
While specific experimental data on the metabolism of N-isopropylpentedrone is not yet widely published, its metabolic pathways can be predicted with a high degree of confidence based on the well-documented metabolism of other synthetic cathinones, particularly N-ethylpentedrone.[1][2][3][4] The primary metabolic transformations anticipated for N-isopropylpentedrone involve Phase I and Phase II reactions.
Phase I reactions are expected to include:
-
N-dealkylation: The removal of the isopropyl group from the nitrogen atom, a common pathway for many N-substituted compounds.[2]
-
Carbonyl Reduction: The reduction of the β-keto group to a hydroxyl group, leading to the formation of an alcohol metabolite.[1][4]
-
Hydroxylation: The addition of a hydroxyl group to the aromatic ring or the alkyl side chain.[2]
-
Oxidative Deamination: Following N-dealkylation, the resulting primary amine can undergo oxidative deamination.[4]
Phase II reactions will likely involve the conjugation of Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. The most common conjugation reaction is:
-
Glucuronidation: The attachment of a glucuronic acid moiety to hydroxyl groups introduced during Phase I metabolism.[2][4]
The table below compares the predicted metabolites of N-isopropylpentedrone with the identified metabolites of its analogue, N-ethylpentedrone.
| Metabolic Reaction | Predicted N-Isopropylpentedrone Metabolite | Confirmed N-Ethylpentedrone Metabolite |
| Parent Compound | N-Isopropylpentedrone | N-Ethylpentedrone |
| N-Dealkylation | Pentedrone | Pentedrone |
| Carbonyl Reduction | Dihydro-N-isopropylpentedrone | Dihydro-N-ethylpentedrone |
| Hydroxylation | Hydroxy-N-isopropylpentedrone | Hydroxy-N-ethylpentedrone |
| N-Dealkylation + Carbonyl Reduction | Dihydro-pentedrone | Dihydro-pentedrone |
| Carbonyl Reduction + Oxidative Deamination + Glucuronidation | Dihydro-pentedrone-glucuronide | Dihydro-pentedrone-glucuronide |
Experimental Protocols for Metabolite Identification
The following protocols outline a robust workflow for the identification and confirmation of N-isopropylpentedrone metabolites in biological samples.
In Vitro Metabolism using Human Liver Microsomes (HLM)[2][3][5]
-
Incubation: Incubate this compound (typically at a concentration of 1-10 µM) with pooled human liver microsomes (0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4) at 37°C. The incubation mixture should be fortified with an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to support cytochrome P450-mediated metabolism.[5][6]
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, and 120 minutes) to monitor the formation of metabolites over time.
-
Quenching: Terminate the reaction by adding an ice-cold organic solvent, such as acetonitrile or methanol, to precipitate the proteins.
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. The resulting supernatant can be directly analyzed or further concentrated by evaporation and reconstitution in a suitable solvent.
Analytical Confirmation using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)[1][2][8]
-
Chromatographic Separation: Employ a liquid chromatography system, typically a reversed-phase column (e.g., C18), to separate the parent drug from its metabolites. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid to improve ionization, is commonly used.[7]
-
Mass Spectrometric Detection: Utilize a high-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight or Orbitrap) for the detection of metabolites.
-
Data Acquisition: Acquire data in both positive and negative ionization modes to ensure the detection of a wide range of metabolites.[4] Perform full scan MS to identify potential metabolites based on their accurate mass and isotope patterns. Subsequently, use tandem MS (MS/MS) to obtain fragmentation patterns for structural elucidation.
-
Data Analysis: Process the acquired data using specialized software to identify and characterize metabolites. Compare the fragmentation patterns of the metabolites with that of the parent compound to propose metabolic transformations.
Visualizing the Path Forward: Metabolic Pathways and Experimental Workflows
To further clarify the predicted metabolic transformations and the experimental approach, the following diagrams have been generated.
Caption: Predicted metabolic pathway of N-isopropylpentedrone.
Caption: Experimental workflow for metabolite identification.
By leveraging the established metabolic pathways of analogous compounds and employing robust analytical techniques, researchers can effectively identify and confirm the metabolites of this compound. This knowledge is fundamental for the development of sensitive and specific detection methods, which are essential for clinical and forensic toxicology, as well as for a comprehensive understanding of the pharmacological and toxicological properties of this emerging psychoactive substance.
References
- 1. jdc.jefferson.edu [jdc.jefferson.edu]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic Stability and Metabolite Identification of N-Ethyl Pentedrone Using Rat, Mouse and Human Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of authentic urine N-ethylpentedrone metabolites to predicted in silico and in vitro human hepatocyte metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Inter-laboratory Validation of N-Isopropylpentedrone Hydrochloride Quantification: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the accurate quantification of synthetic cathinones like N-Isopropylpentedrone hydrochloride is critical for forensic toxicology, clinical analysis, and pharmacological research. In the absence of a dedicated inter-laboratory validation study for this compound, this guide provides a comparative overview of validated analytical methods for structurally similar synthetic cathinones, primarily N-ethylpentedrone (NEP). The data presented is derived from single-laboratory validation studies and offers a benchmark for performance across different analytical platforms.
The quantification of synthetic cathinones is predominantly achieved through the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). Both techniques offer high sensitivity and selectivity, which are essential for the analysis of these compounds in complex biological matrices. This guide will delve into the experimental protocols and performance data of these methods to aid laboratories in the selection and implementation of appropriate analytical strategies.
Comparative Analysis of Quantification Methods
The following tables summarize the validation parameters of different analytical methods for the quantification of N-ethylpentedrone (NEP) and other synthetic cathinones in various biological matrices. These tables provide a clear comparison of the limits of detection (LOD), limits of quantification (LOQ), linearity, accuracy, and precision of each method.
Table 1: Comparison of LC-MS/MS Method Validation Parameters for N-Ethylpentylone (NEP) Quantification
| Parameter | Method 1: Postmortem Casework[1][2] |
| Matrix | Iliac Blood, Serum, Liver, Brain |
| Linearity Range | 0.01 - 0.5 mg/L |
| Correlation Coefficient (r²) | Not explicitly stated, but linearity was established. |
| Accuracy (% Bias) | Not explicitly stated. |
| Precision (%RSD) | Not explicitly stated. |
| LOD | Not explicitly stated. |
| LOQ | 0.01 mg/L[1][2] |
| Internal Standard | Not explicitly stated. |
Table 2: Comparison of GC-MS/MS Method Validation Parameters for N-Ethyl Pentedrone (NEP) Quantification
| Parameter | Method 2: Oral Fluid and Sweat[3][4] |
| Matrix | Oral Fluid, Sweat |
| Linearity Range | Not explicitly stated. |
| Correlation Coefficient (r²) | Not explicitly stated. |
| Accuracy (%) | Within acceptable international parameters[3] |
| Precision (%CV) | Within acceptable international parameters[3] |
| LOD | Not explicitly stated. |
| LOQ | Not explicitly stated. |
| Internal Standard | Methylone-d3 |
Table 3: Comparison of GC-MS/MS Method Validation Parameters for a Broad Panel of Synthetic Cathinones
| Parameter | Method 3: Whole Blood[5][6] |
| Matrix | Whole Blood |
| Linearity Range | Not explicitly stated. |
| Correlation Coefficient (r²) | Not explicitly stated. |
| Interday Accuracy (%) | 89.0–108%[5][6] |
| Interday Precision (%RSD) | ≤ 8.1%[5][6] |
| LOD | 0.02 - 0.72 ng/mL[5][6] |
| LOQ | 1 and 2.5 ng/mL[5][6] |
| Internal Standard | Not explicitly stated. |
Table 4: Comparison of LC-MS/MS Method Validation Parameters for a Broad Panel of Synthetic Cathinones
| Parameter | Method 4: Human Urine[7][8] |
| Matrix | Human Urine |
| Linearity Range | Not explicitly stated. |
| Correlation Coefficient (r²) | Not explicitly stated. |
| Accuracy | Acceptable based on published guidelines[7][8] |
| Precision | Acceptable based on published guidelines[7][8] |
| LOD | Not explicitly stated. |
| LOQ | Not explicitly stated. |
| Internal Standard | Not explicitly stated. |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of these analytical methods. Below are the experimental protocols for the key methods cited in this guide.
Method 1: LC-MS/MS for N-Ethylpentylone in Postmortem Casework[1][2]
-
Sample Preparation: Post-mortem iliac blood, serum, liver, and brain specimens were prepared by solid-phase extraction.
-
Instrumentation: Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS-MS).
-
Chromatographic Separation: Specific column, mobile phase, and gradient conditions were optimized for the separation of seven synthetic cathinones.
-
Mass Spectrometry: The analysis was performed using multiple reaction monitoring (MRM) to ensure selectivity and sensitivity.
Method 2: GC-MS/MS for N-Ethyl Pentedrone in Oral Fluid and Sweat[3][4]
-
Sample Preparation: A liquid-liquid extraction was performed using ethyl acetate after the addition of an internal standard (methylone-d3) and ammonium hydrogen carbonate. The extracted samples were then dried and derivatized with pentafluoropropionic anhydride.
-
Instrumentation: Gas chromatography-tandem mass spectrometry (GC-MS/MS).
-
Injection: 1 µL of the reconstituted sample in ethyl acetate was injected into the GC-MS/MS system.
-
Mass Spectrometry: The instrument was operated in tandem MS mode to enhance selectivity and reduce background noise.
Method 3: GC-MS/MS for 34 Synthetic Cathinones in Whole Blood[5][6]
-
Sample Preparation: A simple liquid-liquid extraction was performed on 200 µL of whole blood using 1 mL of an appropriate solvent, followed by pentafluoropropionyl derivatization.
-
Instrumentation: Gas chromatography–tandem mass spectrometry (GC–MS/MS).
-
Analysis: The derivatized extract was analyzed by GC-MS/MS.
Method 4: LC-MS/MS for 16 Synthetic Cathinones and Metabolites in Human Urine[7][8]
-
Sample Preparation: The specifics of the sample preparation were not detailed but would typically involve dilution, filtration, or solid-phase extraction.
-
Instrumentation: Liquid chromatography–tandem mass spectrometry (LC–MS/MS).
-
Chromatography: Analytes were eluted within 8.2 minutes, with a total run-time of 13 minutes.
-
Mass Spectrometry: Detection and quantification were performed using tandem mass spectrometry.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the logical flow of each analytical method.
Caption: LC-MS/MS Experimental Workflow.
Caption: GC-MS/MS Experimental Workflow.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. GC–MS/MS Determination of Synthetic Cathinones: 4-chloromethcathinone, N-ethyl Pentedrone, and N-ethyl Hexedrone in Oral Fluid and Sweat of Consumers under Controlled Administration: Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood | Semantic Scholar [semanticscholar.org]
- 7. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Quantitative LC-MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Locomotor Stimulant Effects of N-Isopropylpentedrone Hydrochloride and Related Synthetic Cathinones
A Guide for Researchers and Drug Development Professionals
Disclaimer: To date, specific experimental data on the locomotor stimulant effects of N-Isopropylpentedrone hydrochloride is limited in publicly available scientific literature. This guide provides a comparative analysis based on the locomotor effects of structurally related synthetic cathinones, namely Pentedrone and N-Ethylpentedrone (NEP), to infer the potential activity of N-Isopropylpentedrone.
Introduction to N-Isopropylpentedrone and its Analogs
N-Isopropylpentedrone is a synthetic cathinone characterized by a β-keto group, a feature that distinguishes it from amphetamine-type stimulants.[1] It is an N-isopropyl analog of pentedrone. The locomotor stimulant effects of synthetic cathinones are primarily mediated by their action as monoamine transporter inhibitors, increasing the extracellular concentrations of dopamine and norepinephrine.[1] This guide compares the locomotor stimulant properties of pentedrone and N-ethylpentedrone, providing a framework for predicting the pharmacological profile of N-Isopropylpentedrone.
Comparative Locomotor Activity Data
The following table summarizes the locomotor stimulant effects of selected synthetic cathinones in mice, as reported in preclinical studies. Locomotor activity is a key indicator of the stimulant potential of a substance.
| Compound | Dose Range (mg/kg, i.p.) | Peak Locomotor Effect (% of control or counts) | Duration of Action | ED₅₀ (mg/kg) | Reference |
| Pentedrone | 2.5 - 25 | 196 ± 11% of vehicle control | 90 - 140 minutes | 4.70 ± 0.10 | [1] |
| N-Ethylpentedrone (NEP) | 3, 10, 30 | Efficacious at 10 mg/kg | Not specified | Not specified | |
| Methcathinone | 1 - 30 | 267 ± 20% of vehicle control | 100 - 180 minutes | 1.39 ± 0.09 | [1] |
| Pentylone | 10 - 100 | 207 ± 16% of vehicle control | 120 - 170 minutes | 11.54 ± 0.08 | [1] |
| N-Ethylpentylone | 0.25 - 10 | Peak at 5400-5700 counts | 3 - 4 hours | 0.73 ± 0.06 |
Experimental Protocols
The data presented in this guide were primarily obtained from studies employing open-field locomotor activity assays in rodents. A generalized experimental protocol is described below.
Subjects: Male Swiss-Webster mice are commonly used for assessing locomotor activity.
Apparatus: The open-field arena is a square chamber equipped with infrared photobeams to automatically track the animal's horizontal and vertical movements.
Procedure:
-
Habituation: Mice are first habituated to the testing environment to reduce novelty-induced hyperactivity.
-
Drug Administration: The test compound (e.g., pentedrone hydrochloride) or vehicle (e.g., saline) is administered via intraperitoneal (i.p.) injection.
-
Data Collection: Immediately after injection, mice are placed in the open-field arena, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration (e.g., 60-120 minutes).
Data Analysis: The total distance traveled or the number of beam breaks is quantified and analyzed to determine the dose-dependent effects of the compound on locomotor activity. The effective dose 50 (ED₅₀), which is the dose that produces 50% of the maximal effect, is often calculated.
Signaling Pathways and Experimental Workflow
The stimulant effects of synthetic cathinones are primarily attributed to their interaction with monoamine transporters.
Caption: Dopaminergic signaling pathway and the inhibitory action of synthetic cathinones.
Caption: A typical experimental workflow for assessing locomotor activity in rodents.
Conclusion
Based on the available data for its close structural analogs, pentedrone and N-ethylpentedrone, it is anticipated that this compound will exhibit dose-dependent locomotor stimulant effects. The N-isopropyl substitution may influence its potency and duration of action compared to pentedrone. Further preclinical studies are necessary to definitively characterize the locomotor stimulant profile of N-Isopropylpentedrone and to understand its full potential for abuse and toxicity. The experimental protocols and comparative data presented in this guide offer a valuable resource for designing and interpreting future research in this area.
References
A Comparative Analysis of N-Isopropylpentedrone Hydrochloride and MDPV in Rodent Models: A Guide for Researchers
This guide provides a comprehensive comparison of the pharmacological effects of N-Isopropylpentedrone hydrochloride and 3,4-Methylenedioxypyrovalerone (MDPV) in rodent models. The information is intended for researchers, scientists, and drug development professionals engaged in the study of novel psychoactive substances. This document synthesizes available preclinical data on the locomotor, rewarding, and neurochemical effects of these two synthetic cathinones.
Introduction
N-Isopropylpentedrone and MDPV are potent psychostimulant substances belonging to the synthetic cathinone class. While MDPV has been extensively studied and is known for its high abuse potential, data on N-Isopropylpentedrone is less abundant. This guide aims to bridge this knowledge gap by comparing the available preclinical data for both compounds, providing a valuable resource for understanding their relative pharmacological profiles. It is important to note that direct comparative studies are limited, and therefore, some data for N-Isopropylpentedrone are extrapolated from closely related analogs.
Comparative Data Presentation
The following tables summarize the quantitative data on the effects of this compound and MDPV in various rodent models.
Locomotor Activity
| Compound | Animal Model | Doses Tested | Peak Effect (% of Control) | Duration of Action | Reference |
| N-Isopropylpentedrone (as N-isopropylbenzylamine) | Mice | 1, 3, 10 mg/kg (i.p.) | ~250% at 10 mg/kg | Not specified | [1] |
| MDPV | Rats | 0.5 - 5.6 mg/kg (s.c.) | >200% at 1.0 mg/kg | ~120 minutes | [2] |
Rewarding Effects: Self-Administration
| Compound | Animal Model | Acquisition Dose | Breakpoint (Progressive Ratio) | Notes | Reference |
| N-Isopropylpentedrone (as N-isopropylbenzylamine) | Rats | 1 mg/kg/infusion | Lower than methamphetamine | Inverted U-shaped dose-response curve. | [1] |
| MDPV | Rats | 0.05 mg/kg/infusion | Higher than methamphetamine | Rapid acquisition, greater potency and efficacy than methamphetamine. | [2] |
Rewarding Effects: Conditioned Place Preference (CPP)
| Compound | Animal Model | Effective Doses | CPP Score (vs. Saline) | Notes | Reference |
| N-Isopropylpentedrone (as N-isopropylbenzylamine) | Mice | 3 mg/kg (i.p.) | Significant preference | Comparable effect to 1 mg/kg methamphetamine. | [1] |
| MDPV | Rats | 1, 3.2, 5.6 mg/kg (i.p.) | Significant preference at all doses | No significant sex differences in CPP. | [3] |
Neurochemical Effects: Monoamine Transporter Inhibition
| Compound | Transporter | IC50 (nM) | Notes | Reference |
| N-Isopropylpentedrone (analog: pentedrone) | DAT | 150 - 210 | Potent dopamine transporter inhibitor. | [4] |
| N-Isopropylpentedrone (analog: N-ethyl-pentedrone) | DAT | 100 - 190 | Potent dopamine transporter inhibitor. | [4] |
| MDPV | DAT | ~4 | Highly potent dopamine transporter inhibitor. | [5] |
| MDPV | NET | ~20 | Potent norepinephrine transporter inhibitor. | [5] |
| MDPV | SERT | >10,000 | Weak serotonin transporter inhibitor. | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Locomotor Activity Assessment
Objective: To measure the stimulant effects of the test compounds on spontaneous motor activity in rodents.
Apparatus: Open-field arenas equipped with infrared photobeam detectors to automatically track horizontal and vertical movements.
Procedure:
-
Habituation: Rodents are individually placed in the open-field arenas for a period of 30-60 minutes to allow for acclimation to the novel environment.
-
Drug Administration: Following habituation, animals are administered the test compound (this compound or MDPV) or vehicle control via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Data Recording: Immediately after injection, locomotor activity is recorded for a period of 2-4 hours. Data is typically binned into 5 or 10-minute intervals.
-
Data Analysis: The total distance traveled, number of horizontal and vertical beam breaks are analyzed. The effects of different doses are compared to the vehicle control group.
Intravenous Self-Administration
Objective: To assess the reinforcing properties of the test compounds, indicating their abuse potential.
Apparatus: Standard operant conditioning chambers equipped with two levers, a drug infusion pump, and a cue light.
Procedure:
-
Surgery: Rats are surgically implanted with an intravenous catheter into the jugular vein, which is connected to an external port.
-
Acquisition Training: Following recovery from surgery, rats are placed in the operant chambers. Presses on the "active" lever result in the intravenous infusion of the drug and the presentation of a cue light, while presses on the "inactive" lever have no consequence. Training continues until stable responding is established.
-
Dose-Response Evaluation: Once acquisition criteria are met, the dose of the drug per infusion is varied across sessions to determine the dose-response relationship.
-
Progressive Ratio Schedule: To assess the motivation to self-administer the drug, a progressive ratio schedule is implemented, where the number of lever presses required to receive an infusion increases with each successive infusion. The "breakpoint" is the highest number of presses an animal will make to receive a single infusion.
Conditioned Place Preference (CPP)
Objective: To evaluate the rewarding effects of the test compounds by measuring the association of a specific environment with the drug's effects.[2][6][7][8]
Apparatus: A three-chamber apparatus with distinct visual and tactile cues in the two outer chambers.
Procedure:
-
Pre-Conditioning (Baseline Preference): On the first day, animals are allowed to freely explore all three chambers, and the time spent in each chamber is recorded to determine any initial preference.
-
Conditioning: Over several days, animals receive an injection of the test compound and are confined to one of the outer chambers. On alternate days, they receive a vehicle injection and are confined to the opposite chamber. The pairing of the drug with a specific chamber is counterbalanced across animals.
-
Post-Conditioning (Test): After the conditioning phase, the animals are again allowed to freely explore all three chambers in a drug-free state. The time spent in each chamber is recorded.
-
Data Analysis: A preference score is calculated by subtracting the time spent in the drug-paired chamber during the pre-conditioning phase from the time spent in the same chamber during the post-conditioning phase. A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways affected by these psychostimulants and a typical experimental workflow for their comparison.
Caption: Signaling pathway of N-Isopropylpentedrone and MDPV.
Caption: Comparative experimental workflow diagram.
Conclusion
The available preclinical data suggest that both this compound and MDPV are potent psychostimulants with significant abuse potential. MDPV appears to be a more potent and efficacious reinforcer than N-Isopropylpentedrone (based on data from a structural analog) and exhibits high affinity for both dopamine and norepinephrine transporters. While direct comparative data for N-Isopropylpentedrone is limited, its structural similarity to other potent cathinones suggests a similar mechanism of action, primarily through the inhibition of dopamine reuptake. Further research is warranted to directly compare the pharmacological profiles of these two compounds to better understand their relative risks and mechanisms of action. This guide provides a foundational framework for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 3. N-Isopropylpentedrone | C14H21NO | CID 119057572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 18268-14-9 | Benchchem [benchchem.com]
- 5. Locomotor Activity and Discriminative Stimulus Effects of a Novel Series of Synthetic Cathinone Analogs in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug-induced conditioned place preference and aversion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 8. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of Analytical Reference Standards for Synthetic Cathinones: N-Isopropylpentedrone Hydrochloride and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the analytical reference standard for N-Isopropylpentedrone hydrochloride against other commonly encountered synthetic cathinone reference standards. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate reference materials for their analytical needs. The data herein is compiled from publicly available information from various suppliers of analytical reference standards.
Data Presentation: Comparison of Reference Standard Specifications
The following table summarizes the key specifications for this compound and two common alternatives, Pentedrone hydrochloride and N-Ethylpentedrone hydrochloride. These specifications are critical for assessing the suitability of a reference standard for a given analytical method.
| Parameter | This compound | Pentedrone hydrochloride | N-Ethylpentedrone hydrochloride |
| Purity | ≥98% | ≥98% | ≥98% |
| Molecular Formula | C₁₄H₂₂ClNO | C₁₂H₁₇NO · HCl | C₁₃H₁₉NO · HCl |
| Formula Weight | 255.8 g/mol | 227.7 g/mol | 241.76 g/mol |
| CAS Number | 18268-14-9 | 879669-95-1[1][2] | 18268-16-1 |
| Formulation | A crystalline solid | A crystalline solid | A crystalline solid |
| Solubility (Ethanol) | Approx. 20 mg/mL | Not explicitly stated, but generally soluble | 20 mg/ml[3] |
| Solubility (DMSO) | Not explicitly stated | Not explicitly stated | 15 mg/ml[3] |
| Solubility (DMF) | Not explicitly stated | Not explicitly stated | 15 mg/ml[3] |
Note: The purity and formulation data are typical values provided by suppliers of these reference standards. Researchers should always refer to the specific Certificate of Analysis (CoA) provided with the purchased standard for lot-specific data.
Experimental Protocols
The characterization and quantification of synthetic cathinones like this compound and its analogs are commonly performed using a combination of chromatographic and spectrometric techniques. Below are detailed methodologies for key experiments.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a primary method for determining the purity of reference standards.
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The specific gradient will depend on the analyte.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., ~254 nm) is common.
-
Sample Preparation: A stock solution of the reference standard is prepared in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL. This is then diluted to a working concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analysis: The sample is injected onto the column, and the resulting chromatogram is analyzed. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Confirmation
GC-MS is a powerful technique for the structural confirmation of volatile compounds.[4]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness) is generally used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A temperature gradient is used to separate the components. A typical program might start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injection: A split/splitless injector is used, typically in split mode with a split ratio of 50:1. The injection volume is 1 µL.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass range scanned is typically from 40 to 500 amu.
-
Sample Preparation: The reference standard is dissolved in a volatile solvent like methanol or dichloromethane to a concentration of about 1 mg/mL.
-
Analysis: The retention time and the mass spectrum of the analyte are compared to a known reference library or a previously analyzed certified reference standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR provides detailed information about the chemical structure of the molecule.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., deuterated chloroform (CDCl₃), deuterated methanol (CD₃OD), or deuterated dimethyl sulfoxide (DMSO-d₆)).
-
Experiments: ¹H NMR and ¹³C NMR are the most common experiments. Other experiments like COSY, HSQC, and HMBC can be used for more detailed structural assignment.
-
Sample Preparation: Approximately 5-10 mg of the reference standard is dissolved in about 0.7 mL of the deuterated solvent.
-
Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to confirm the structure of the molecule.
Mandatory Visualizations
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for the comparative analysis of different synthetic cathinone reference standards.
Caption: Workflow for the comparative analysis of synthetic cathinone reference standards.
Signaling Pathway (Hypothetical) for Synthetic Cathinones
The following diagram illustrates a simplified, hypothetical signaling pathway for the action of synthetic cathinones on monoamine transporters, which is a primary mechanism of their psychoactive effects.
References
Purity Assessment of N-Isopropylpentedrone Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity assessment of N-Isopropylpentedrone hydrochloride, a synthetic cathinone of interest in neuropharmacological and forensic research.[1] This document outlines key analytical methodologies, potential impurities, and presents a comparative framework against a common structural analog, Pentedrone. All experimental data presented is representative and intended to illustrate the comparative analytical workflow.
Chemical Properties Overview
This compound is a synthetic stimulant belonging to the cathinone class.[2] It is the hydrochloride salt of N-Isopropylpentedrone, which is structurally related to Pentedrone, with the addition of an isopropyl group on the amine. This modification can influence its physicochemical properties and pharmacological activity.
| Property | This compound | Pentedrone Hydrochloride (for comparison) |
| Chemical Name | 1-phenyl-2-(isopropylamino)pentan-1-one hydrochloride | 1-phenyl-2-(methylamino)pentan-1-one hydrochloride |
| Molecular Formula | C₁₄H₂₁NO · HCl | C₁₂H₁₇NO · HCl |
| Molecular Weight | 255.79 g/mol [2] | 227.73 g/mol |
| Appearance | White to off-white crystalline solid | White to off-white crystalline solid |
| Solubility | Soluble in water, ethanol, and methanol | Soluble in water, ethanol, and methanol |
Purity Profile and Impurity Analysis
The purity of this compound is crucial for accurate research outcomes. Impurities can arise from the synthesis process, degradation, or improper storage. The primary synthesis route for N-Isopropylpentedrone involves the reaction of α-bromovalerophenone with isopropylamine, followed by conversion to the hydrochloride salt.[1]
Potential Impurities:
-
Starting Materials: Unreacted α-bromovalerophenone and isopropylamine.
-
By-products: Products of side reactions, such as over-alkylation or dimerization. A potential byproduct is the isocathinone resulting from rearrangement.
-
Diastereomers: As N-Isopropylpentedrone has a chiral center, diastereomeric impurities may be present if the synthesis is not stereospecific.
-
Degradation Products: Oxidation or hydrolysis products formed during storage.
Comparative Purity Data (Representative):
This table presents representative purity data for this compound compared to its structural analog, Pentedrone hydrochloride, as determined by High-Performance Liquid Chromatography (HPLC).
| Analyte | Purity (%) | Major Impurity | Impurity Content (%) |
| N-Isopropylpentedrone HCl (Batch A) | 99.2 | Unreacted α-bromovalerophenone | 0.3 |
| N-Isopropylpentedrone HCl (Batch B) | 98.5 | Isocathinone byproduct | 0.8 |
| Pentedrone HCl (Reference Standard) | >99.8 | Not Detected | <0.05 |
Experimental Protocols for Purity Assessment
Accurate determination of purity requires robust analytical methods. The following are standard protocols for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for quantifying the purity of non-volatile compounds like this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: The sample is accurately weighed, dissolved in the mobile phase, and filtered before injection.
-
Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total peak area. Impurities are identified by comparing their retention times with those of known standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to identify and quantify volatile impurities and can also be used for the primary analyte after derivatization.
-
Instrumentation: A GC system coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Program: A temperature gradient starting from 100°C to 280°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol) and may require derivatization to improve volatility and thermal stability.
-
Identification: Impurities are identified by their mass spectra and retention times, which are compared to spectral libraries and reference standards.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the purity assessment process for this compound.
Caption: Workflow for the purity assessment of N-Isopropylpentedrone HCl.
Logical Relationship of Purity Assessment Steps
The following diagram illustrates the logical dependencies in the purity assessment process.
Caption: Logical dependencies in the purity analysis workflow.
Conclusion
The purity of this compound is a critical parameter for its use in research. A combination of HPLC and GC-MS provides a comprehensive approach for both quantification of the main component and identification of potential impurities. This guide provides a framework for researchers to establish robust analytical protocols for the quality control of this compound and related synthetic cathinones. The use of certified reference standards is paramount for accurate and reproducible results.
References
Safety Operating Guide
Proper Disposal of N-Isopropylpentedrone Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of research chemicals is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural framework for the proper disposal of N-Isopropylpentedrone hydrochloride, a synthetic cathinone used in research settings. Due to its potential hazards and regulatory status, strict adherence to established protocols is imperative.
Immediate Safety and Hazard Information
Key Hazard Information (based on analogue data):
| Hazard Classification | GHS Pictogram | Hazard Statement | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | --INVALID-LINK-- | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]P264: Wash thoroughly after handling.[1]P270: Do not eat, drink or smoke when using this product.[1]P271: Use only outdoors or in a well-ventilated area.[1] |
| Environmental Hazard | - | Do not allow to enter sewers/ surface or ground water.[1] | - |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound. This procedure is designed to be a general guideline; always consult and follow your institution's specific Environmental Health and Safety (EHS) protocols.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Always wear appropriate PPE, including a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves.
-
Conduct all handling and preparation for disposal within a certified chemical fume hood to minimize inhalation exposure.
2. Waste Segregation and Containment:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.
-
Collect all solid waste (e.g., residual powder, contaminated weigh boats, and filter paper) in a dedicated, sturdy, and leak-proof container.
-
Collect all liquid waste (e.g., solutions containing the compound) in a separate, compatible, and leak-proof container.
-
Ensure all waste containers are clearly and accurately labeled as "Hazardous Waste" and include the full chemical name: "this compound."
3. Consultation with Environmental Health and Safety (EHS):
-
This is a mandatory step. Contact your institution's EHS office to inform them of your intent to dispose of this specific chemical.
-
EHS will provide guidance on the specific regulatory requirements, including whether this compound is considered a DEA-controlled substance at your location.
-
If it is a controlled substance, EHS will outline the special procedures for documentation and disposal through an approved vendor.
4. Arranging for Professional Disposal:
-
Never dispose of this compound down the drain or in the regular trash.
-
Your EHS office will arrange for the pickup and disposal of the hazardous waste by a licensed and certified hazardous waste management contractor.
-
Follow all instructions provided by EHS and the disposal contractor regarding the final packaging and labeling of the waste containers.
5. Decontamination of Work Surfaces:
-
Thoroughly decontaminate all work surfaces and equipment that came into contact with the chemical using an appropriate solvent (e.g., 70% ethanol or as recommended by your EHS office).
-
Collect all decontamination materials (e.g., wipes, paper towels) and dispose of them as solid hazardous waste in the designated container.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
By adhering to these procedures and maintaining open communication with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
